12-Hydroxystearic acid
Description
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-99-8 | |
| Record name | Poly(12-hydroxystearic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8026725 | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Octadecanoic acid, 12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol | |
CAS No. |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
| Record name | 12-Hydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-12-Hydroxyoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyhydroxystearic acid (2300 MW) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 12-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-hydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-12-hydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-HYDROXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 12-Hydroxystearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 °C | |
| Record name | 12-Hydroxyoctadecanoic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Synthesis of 12-Hydroxystearic Acid from Castor Oil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 12-hydroxystearic acid (12-HSA), a valuable saturated hydroxy fatty acid, from its primary natural source, castor oil. This document details the core chemical transformations, provides in-depth experimental protocols, and presents key quantitative data to support research and development in this area.
Introduction
This compound (12-HSA) is a C18 fatty acid distinguished by a hydroxyl group at the 12th carbon position.[1] This unique structural feature imparts both hydrophilic and hydrophobic properties, making it a versatile molecule with wide-ranging industrial applications, including in the manufacturing of lubricating greases, cosmetics, plastics, and as a raw material for more complex chemical syntheses.[2][3] The primary and most economically viable route to 12-HSA is through the chemical modification of castor oil.[4]
Castor oil is a vegetable oil extracted from the seeds of the Ricinus communis plant. It is primarily composed of triglycerides of ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon.[5] The synthesis of 12-HSA from castor oil predominantly involves a two-step process: the hydrogenation of the carbon-carbon double bond in the ricinoleic acid backbone, followed by the hydrolysis of the resulting triglycerides.
This guide will explore the two primary synthetic pathways for the production of 12-HSA from castor oil:
-
Route 1: Hydrogenation of castor oil to produce hydrogenated castor oil (HCO), followed by hydrolysis of HCO.
-
Route 2: Hydrolysis of castor oil to yield ricinoleic acid, which is then subsequently hydrogenated.
Chemical Composition of Castor Oil
Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, which typically constitutes 85-95% of the fatty acid content. The presence of the hydroxyl group in ricinoleic acid is the key to the synthesis of 12-HSA. A typical fatty acid composition of castor oil is summarized in the table below.
| Fatty Acid | Chemical Formula | Percentage (%) |
| Ricinoleic Acid | C18H34O3 | 85 - 95 |
| Oleic Acid | C18H34O2 | 2 - 6 |
| Linoleic Acid | C18H32O2 | 1 - 5 |
| Palmitic Acid | C16H32O2 | 1 - 2 |
| Stearic Acid | C18H36O2 | ~1 |
| Dihydroxystearic Acid | C18H36O4 | Traces |
Synthetic Pathways
The conversion of castor oil to 12-HSA involves two key chemical transformations: hydrogenation and hydrolysis. The order in which these steps are performed defines the two primary synthetic routes.
Route 1: Hydrogenation Followed by Hydrolysis
This is the most common industrial method for 12-HSA production. In the first step, castor oil is hydrogenated to form hydrogenated castor oil (HCO), also known as castor wax. This process saturates the double bond of the ricinoleic acid moieties within the triglyceride structure.[6] The subsequent step involves the hydrolysis of the ester linkages in HCO to liberate 12-HSA and glycerol.[2]
Caption: Synthetic pathway for 12-HSA via hydrogenation of castor oil followed by hydrolysis.
Route 2: Hydrolysis Followed by Hydrogenation
An alternative pathway involves the initial hydrolysis of castor oil to produce ricinoleic acid and glycerol. The ricinoleic acid is then separated and subsequently hydrogenated to yield 12-HSA. This route can offer advantages in terms of milder hydrogenation conditions and potentially higher purity of the final product.[7]
Caption: Synthetic pathway for 12-HSA via hydrolysis of castor oil followed by hydrogenation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of 12-HSA from castor oil.
Hydrogenation of Castor Oil to Hydrogenated Castor Oil (HCO)
The hydrogenation of castor oil is a critical step that involves the saturation of the carbon-carbon double bond in the ricinoleic acid component. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.
Catalysts:
-
Raney Nickel: A widely used catalyst in the hydrogenation of vegetable oils, known for its high activity.[8][9]
-
Palladium on Carbon (Pd/C): Another effective catalyst that can be used for hydrogenation, often under milder conditions.[10][11]
Reaction Conditions:
| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) |
| Catalyst Loading | 0.05 - 0.2% (w/w of oil) | 1 - 10% (w/w of oil)[12][13] |
| Temperature | 125 - 140 °C[6] | 170 - 180 °C[10][12] |
| Pressure | 2 - 10 bar (Hydrogen) | 1 - 20 bar (Hydrogen) or via hydrogen donor[10][12] |
| Reaction Time | 1 - 3 hours | 1 - 5 hours |
| Solvent | Typically neat (no solvent) | Can be neat or with a hydrogen donor solvent (e.g., limonene, glycerol)[10][12] |
Experimental Protocol (using Raney Nickel):
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is used.
-
Charging the Reactor: Charge the autoclave with refined castor oil.
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the castor oil under an inert atmosphere (e.g., nitrogen) to prevent premature deactivation.
-
Purging: Seal the reactor and purge several times with nitrogen to remove any air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the mixture to the target temperature.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Filtration: After the reaction is complete, cool the reactor to 80-90 °C. Carefully vent the excess hydrogen and purge with nitrogen. The hot, liquid HCO is then filtered to remove the catalyst.
-
Product: The resulting product is hydrogenated castor oil (castor wax), a hard, brittle, waxy solid at room temperature.[6]
Caption: Experimental workflow for the hydrogenation of castor oil.
Hydrolysis of Hydrogenated Castor Oil (HCO) to this compound
The hydrolysis of HCO is typically carried out via saponification with a strong base, followed by acidification.
Reagents:
-
Saponification: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Acidification: Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)
Reaction Conditions:
| Parameter | Saponification | Acidification |
| Reagent Concentration | 20-48% aqueous NaOH solution[2][14] | 20-98% aqueous H2SO4 solution[14][15] |
| Temperature | 95 - 110 °C | 90 - 100 °C |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Stoichiometry | Slight excess of NaOH to ensure complete saponification | Sufficient acid to neutralize the soap and bring the pH to ~2-3 |
Experimental Protocol:
-
Saponification:
-
Melt the hydrogenated castor oil (HCO) in a reaction vessel equipped with a stirrer and heating mantle.
-
Slowly add the aqueous sodium hydroxide solution to the molten HCO with vigorous stirring.
-
Heat the mixture to the desired temperature and maintain for the specified reaction time to ensure complete saponification, forming sodium 12-hydroxystearate (soap) and glycerol.
-
-
Acidification:
-
Cool the reaction mixture slightly.
-
Slowly and carefully add the sulfuric acid solution with continuous stirring to the soap mixture. This will protonate the carboxylate, precipitating the 12-HSA.
-
-
Separation and Washing:
-
The 12-HSA will separate as an oily layer. The aqueous layer containing glycerol, sodium sulfate, and excess acid is drained off.
-
Wash the 12-HSA layer with hot water several times to remove any remaining impurities until the wash water is neutral.
-
-
Drying and Purification:
-
The washed 12-HSA is then dried under vacuum to remove residual water.
-
Further purification can be achieved by recrystallization from a suitable solvent if required. The final product is an off-white, waxy solid.[2]
-
Caption: Experimental workflow for the hydrolysis of hydrogenated castor oil.
Product Characterization and Purity
The quality and purity of the synthesized 12-HSA are crucial for its intended applications. The final product is typically characterized by several analytical techniques.
Typical Specifications of Commercial 12-HSA:
| Parameter | Typical Value |
| Appearance | Off-white to cream-colored flakes or powder |
| Melting Point | 72 - 80 °C |
| Acid Value | 175 - 185 mg KOH/g |
| Saponification Value | 180 - 190 mg KOH/g |
| Iodine Value | < 5 g I2/100g |
| Hydroxyl Value | 155 - 165 mg KOH/g |
| Purity (by GC) | > 85% |
Analytical Techniques:
-
Gas Chromatography (GC): Used to determine the fatty acid composition and purity of the final 12-HSA product.
-
High-Performance Liquid Chromatography (HPLC): Can be employed for the quantitative analysis of 12-HSA and related fatty acids.[16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups, and the absence of C=C double bonds after hydrogenation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the 12-HSA.
Conclusion
The synthesis of this compound from castor oil is a well-established and efficient process. The choice between the two primary synthetic routes—hydrogenation followed by hydrolysis or vice versa—will depend on the desired scale of production, available equipment, and final product purity requirements. This guide provides the fundamental knowledge and detailed experimental frameworks necessary for researchers and scientists to successfully synthesize and characterize 12-HSA in a laboratory setting. Careful control of reaction parameters and thorough product purification are paramount to achieving high-quality 12-HSA suitable for a wide array of applications in research and industry.
References
- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. castoroil.in [castoroil.in]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Cascade of Morphological Transitions at Room Temperature [mdpi.com]
- 5. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. castoroil.in [castoroil.in]
- 7. EP1330534A1 - Method for obtaining this compound - Google Patents [patents.google.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN101412658B - Method for saponification and acidolysis of hydrogenated castor oil by using high concentration acid and alkali - Google Patents [patents.google.com]
- 15. CN1288942A - Preparation method of grease chemical product this compound - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Solubility of 12-Hydroxystearic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 12-Hydroxystearic acid (12-HSA) in various organic solvents. Understanding the solubility characteristics of 12-HSA is critical for its application in diverse fields, including pharmaceuticals, cosmetics, lubricants, and polymer chemistry, particularly in the formulation of organogels and other structured materials. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and introduces the concept of Hansen Solubility Parameters for predicting solubility behavior.
Quantitative Solubility of this compound
Table 1: Quantitative and Qualitative Solubility of this compound in various Organic Solvents
| Solvent Classification | Solvent | Temperature (°C) | Solubility | Notes |
| Alcohols | Methanol | Not Specified | Soluble[1][2][3] | - |
| Ethanol | Not Specified | ~1.0 g/100 mL[4] | Soluble[1][4] | |
| Isopropyl Alcohol | 25 | Soluble | A technical datasheet indicates solubility without specifying a value. | |
| Ketones | Acetone | 25 | Soluble | A technical datasheet indicates solubility without specifying a value. |
| Esters | Ethyl Acetate | Not Specified | Slightly Soluble (with heating)[2] | - |
| Ethers | Diethyl Ether | Not Specified | Soluble[1][2] | - |
| Aromatic Hydrocarbons | Benzene | 25 | Soluble | A technical datasheet indicates solubility without specifying a value. |
| Toluene | Not Specified | Soluble | Often used in organogel formation studies. | |
| Halogenated Hydrocarbons | Chloroform | Not Specified | Soluble[1][2] | Slightly soluble, improved with heating.[2] |
| Amides | Dimethylformamide (DMF) | Not Specified | ~1.0 g/100 mL[4] | - |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | ~1.0 g/100 mL[4] | - |
| Alkanes | Hexane | Not Specified | Sparingly Soluble[3] | - |
| Petroleum Ether | Not Specified | Sparingly Soluble[3] | - | |
| Water | Water | Not Specified | Insoluble[2][3] | - |
Note: The solubility of 12-HSA is often closely linked to its ability to form organogels. In many studies, the focus is on the critical gelation concentration (CGC) rather than the absolute solubility limit. The CGC is the minimum concentration of 12-HSA required to form a gel, which is inherently related to its solubility at a given temperature.
Hansen Solubility Parameters (HSP) for Predicting Solubility
A powerful tool for predicting the solubility of a solute in a solvent is the Hansen Solubility Parameter (HSP). The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. The total Hansen parameter (δt) is composed of three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The HSP values for this compound have been estimated as:
-
δD: 16.6 MPa⁰.⁵
-
δP: 2.86 MPa⁰.⁵
-
δH: 6.77 MPa⁰.⁵
The "distance" (Ra) between the HSP of 12-HSA and a solvent can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility. This approach is particularly useful for screening potential solvents for 12-HSA and for understanding its gelation behavior in different solvent systems.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The most common and reliable method is the shake-flask method , followed by a quantitative analysis of the saturated solution.
Shake-Flask Method for Achieving Equilibrium
This method ensures that a saturated solution is prepared, which is a prerequisite for accurate solubility measurement.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the container in a constant-temperature bath or incubator and agitate it using a shaker or magnetic stirrer. The equilibration time can vary depending on the solvent and temperature, but a period of 24 to 72 hours is generally recommended to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifugation followed by careful filtration is recommended. Use a chemically inert filter (e.g., a PTFE syringe filter with a pore size of 0.45 µm or smaller) to prevent any undissolved particles from contaminating the sample.
Quantitative Analysis of the Saturated Solution
Once a clear, saturated solution is obtained, the concentration of dissolved 12-HSA can be determined using several methods.
This is a straightforward and widely used method that relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Protocol:
-
Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a glass vial).
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 12-HSA to avoid degradation.
-
Drying to a Constant Weight: Once the solvent is fully evaporated, place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This is confirmed by repeated weighing until the mass no longer changes.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 mL) = [(Mass of container with dried solute - Mass of empty container) / Volume of filtrate taken] x 100
This method is suitable if 12-HSA exhibits a chromophore or can be derivatized to produce a UV-absorbing compound. Since 12-HSA itself does not have a strong UV chromophore, this method is less direct than the gravimetric method. A derivatization step would be necessary, for example, by esterifying the carboxylic acid group with a UV-active alcohol.
Protocol (General Outline):
-
Standard Curve Preparation: Prepare a series of standard solutions of the 12-HSA derivative in the solvent of interest at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Take a known volume of the saturated 12-HSA filtrate and dilute it with the same solvent to a concentration that falls within the linear range of the standard curve.
-
Derivatization: Apply the same derivatization procedure used for the standards to the diluted sample.
-
Absorbance Measurement: Measure the absorbance of the derivatized sample at λmax.
-
Concentration Determination: Use the standard curve to determine the concentration of the 12-HSA derivative in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by gravimetric analysis.
References
Spectroscopic Fingerprints of 12-Hydroxystearic Acid: A Technical Guide to NMR and IR Analysis
For researchers, scientists, and professionals in drug development, understanding the molecular structure and purity of compounds like 12-Hydroxystearic acid (12-HSA) is paramount. This technical guide provides an in-depth analysis of 12-HSA using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed experimental protocols, data interpretation, and visual aids to facilitate a comprehensive understanding of its spectroscopic characteristics.
This compound (12-HSA) is a saturated fatty acid with a hydroxyl group at the 12th carbon position. This unique structural feature imparts distinct physical and chemical properties, making it a valuable component in various applications, including cosmetics, lubricants, and drug delivery systems. Spectroscopic analysis provides a non-destructive and highly informative method to confirm its identity, assess its purity, and study its molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 12-HSA
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural characterization of 12-HSA.
¹H NMR Spectral Data
The ¹H NMR spectrum of 12-HSA, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~11.0 - 12.0 | Singlet (broad) | 1H |
| -CH(OH)- | ~3.6 | Multiplet | 1H |
| -CH₂-COOH | ~2.3 | Triplet | 2H |
| -CH₂- adjacent to -CH(OH)- | ~1.5 - 1.6 | Multiplet | 4H |
| -(CH₂)n- (aliphatic chain) | ~1.2 - 1.4 | Multiplet | ~22H |
| -CH₃ | ~0.9 | Triplet | 3H |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of 12-HSA. Each unique carbon atom in the molecule gives rise to a distinct signal.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~180 |
| -CH(OH)- | ~72 |
| -CH₂-COOH | ~34 |
| -CH₂- adjacent to -COOH | ~25 |
| Carbons adjacent to -CH(OH)- | ~37, ~25 |
| -(CH₂)n- (aliphatic chain) | ~29 - 32 |
| -CH₂- (penultimate) | ~23 |
| -CH₃ | ~14 |
Note: These are approximate chemical shifts and can be influenced by experimental conditions.
Infrared (IR) Spectroscopy of 12-HSA
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of 12-HSA is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3400 - 3200 | O-H stretch (hydrogen-bonded) | Hydroxyl (-OH) | Strong, Broad |
| ~2920, ~2850 | C-H stretch (asymmetric and symmetric) | Aliphatic (-CH₂, -CH₃) | Strong |
| ~1710 - 1700 | C=O stretch | Carboxylic acid (-COOH) | Strong |
| ~1470 | C-H bend (scissoring) | Methylene (-CH₂) | Medium |
| ~1290 | C-O stretch / O-H bend (in-plane) | Carboxylic acid (-COOH) | Medium |
| ~940 | O-H bend (out-of-plane) | Carboxylic acid dimer | Broad, Medium |
| ~720 | C-H rock | Methylene (-(CH₂)n-) | Medium |
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of 12-HSA is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of 12-HSA in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (FT-IR) Spectroscopy
For solid samples like 12-HSA, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid 12-HSA powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty ATR setup.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
The resulting spectrum is usually displayed in terms of transmittance or absorbance.
-
Visualization of Spectroscopic Analysis Workflow and Molecular Structure
To further clarify the process and the relationship between the molecular structure and the spectroscopic data, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of 12-HSA.
Caption: Key functional groups of 12-HSA and their NMR and IR signals.
This guide provides a foundational understanding of the spectroscopic analysis of this compound. For more detailed analysis, such as the determination of enantiomeric purity or the study of intermolecular interactions, more advanced 2D NMR techniques and concentration-dependent IR studies may be employed.
An In-depth Technical Guide to 12-Hydroxystearic Acid: Natural Sources, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid, is a versatile oleochemical primarily derived from the hydrogenation of ricinoleic acid, the main component of castor oil. This technical guide provides a comprehensive overview of the natural sources of 12-HSA, its extraction and purification, and the synthesis of its key derivatives, including esters, amides, and polymers. Detailed experimental protocols for these processes are provided. Furthermore, this guide delves into the emerging understanding of the biological activity of 12-HSA, with a particular focus on its role in cellular signaling pathways. Quantitative data on yields and physicochemical properties are summarized in structured tables for easy reference, and key processes and pathways are visualized through diagrams to facilitate comprehension.
Natural Sources and Extraction of this compound
The primary and most commercially significant natural source of this compound is castor oil, extracted from the seeds of the Ricinus communis plant.[1][2] Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, typically ranging from 85% to 95%. Ricinoleic acid is an unsaturated C18 fatty acid with a hydroxyl group at the 12th carbon, which serves as the direct precursor to 12-HSA.
Besides Ricinus communis, 12-HSA has been reported as a metabolite in some microorganisms, such as Bacillus cereus and has been found in the plant Elaeagnus angustifolia.[3] However, the yields from these sources are not currently commercially viable for large-scale production. A mixed microbial culture derived from wheatgrass has also been shown to produce 12-HSA, primarily the (R)-isomer.
The industrial production of 12-HSA involves the hydrogenation of castor oil. This process saturates the double bond of ricinoleic acid, converting it to this compound. The resulting product, known as hydrogenated castor oil (HCO), is a hard, waxy solid containing a high percentage of glyceryl tri-12-hydroxystearate.[2] The free fatty acid, 12-HSA, is then obtained through saponification and subsequent acidification of the hydrogenated castor oil.
Quantitative Yield of 12-HSA
The yield of 12-HSA from castor oil is influenced by various factors in the hydrogenation and subsequent hydrolysis processes. The following table summarizes typical yields and compositions.
| Parameter | Value | Reference |
| Ricinoleic Acid Content in Castor Oil | 85-95% | [2] |
| 12-HSA Glycerides in Hydrogenated Castor Oil (HCO) | up to 80% | [2] |
| Typical Purity of Commercial 12-HSA | ~85% | [4] |
Table 1: Quantitative Overview of 12-HSA Production from Castor Oil
Experimental Protocol: Extraction and Purification of 12-HSA from Hydrogenated Castor Oil
This protocol outlines the laboratory-scale extraction and purification of 12-HSA from commercially available hydrogenated castor oil (HCO).
Materials:
-
Hydrogenated Castor Oil (HCO)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Hexane
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Separatory Funnel
-
Standard laboratory glassware
Procedure:
-
Saponification:
-
In a round-bottom flask, add 100 g of HCO and a 20-25% solution of NaOH in a 1:2 (w/v) ratio.
-
Add ethanol to aid in homogenization.
-
Reflux the mixture for 2-4 hours with constant stirring until the saponification is complete (a clear soap solution is formed).
-
-
Acidification:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated HCl with continuous stirring until the pH of the solution is acidic (pH 2-3), which will precipitate the 12-HSA.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the precipitated fatty acids with hexane (3 x 100 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer with distilled water until the washings are neutral to litmus paper.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (hexane) using a rotary evaporator to obtain crude 12-HSA.
-
For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or acetone.
-
Workflow Diagram for 12-HSA Extraction and Purification:
Caption: Workflow for the extraction and purification of 12-HSA.
Derivatives of this compound
The presence of both a carboxylic acid and a hydroxyl group allows for the synthesis of a wide range of 12-HSA derivatives with diverse applications.
Esters
Esters of 12-HSA are synthesized by reacting the carboxylic acid group with various alcohols. These derivatives are used as emollients, lubricants, and plasticizers. Methyl 12-hydroxystearate is a common derivative used in the continuous grease process.
Amides
Amides are formed by the reaction of the carboxylic acid group of 12-HSA with amines. These derivatives have applications as gelling agents, thickeners, and lubricants.
Polymers
The bifunctional nature of 12-HSA allows it to undergo self-condensation polymerization to form poly(this compound) (PHSA). Copolymers with other hydroxy acids can also be synthesized. These polyesters are biodegradable and have potential applications as thermoplastic elastomers.
Physicochemical Properties of 12-HSA and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |
| This compound | C₁₈H₃₆O₃ | 300.48 | 71-79 | Soluble in hot ethanol, ether, acetone; Insoluble in water | [5] |
| Methyl 12-Hydroxystearate | C₁₉H₃₈O₃ | 314.50 | 53.5 | Soluble in organic solvents | [6] |
| Lithium 12-Hydroxystearate | C₁₈H₃₅LiO₃ | 306.39 | ~220 | Forms gels in oils | [7] |
Table 2: Physicochemical Properties of 12-HSA and Selected Derivatives
Experimental Protocols for Synthesis of 12-HSA Derivatives
Materials:
-
This compound
-
Methanol
-
Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 12-HSA in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain methyl 12-hydroxystearate.
Materials:
-
This compound
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 12-HSA and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the condensation reaction.
-
Continue the reaction for several hours until no more water is collected.
-
Cool the reaction mixture and precipitate the polymer by adding a non-solvent like cold methanol.
-
Filter and dry the polymer under vacuum.
Biological Activity and Signaling Pathways
Recent research has begun to uncover the biological activities of 12-HSA, suggesting its potential role in cellular signaling and as a therapeutic agent.
Induction of Antimicrobial Peptides in Keratinocytes
12-HSA has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes.[8] This activity is crucial for the skin's innate immune defense. The proposed signaling pathway involves the downregulation of caspase-8 by 12-HSA, which in turn activates the inflammasome, leading to AMP release.[8] The downregulation of caspase-8 is mediated by the acute activation of DNA methyltransferase 3A (DNMT3A), which results in the transcriptional silencing of the caspase-8 gene.[8]
Signaling Pathway of 12-HSA in Keratinocytes:
Caption: Proposed signaling pathway of 12-HSA in keratinocytes.
Antiproliferative Activity
Studies on various hydroxystearic acid isomers have shown that their biological activity is dependent on the position of the hydroxyl group. While 12-HSA's specific role is still under investigation, other isomers like 5-HSA, 7-HSA, and 9-HSA have demonstrated growth inhibitory activity against several human tumor cell lines.[9] It has been suggested that some hydroxystearic acids may interfere with signaling pathways such as the WNT signaling pathway, which is implicated in cell proliferation and cancer.
Analytical Methods
Accurate quantification of 12-HSA is essential for quality control and research purposes. High-performance liquid chromatography coupled with an evaporative light scattering detector (HPLC-ELSD) is a robust method for this purpose.
Experimental Protocol: Quantification of 12-HSA by HPLC-ELSD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
Procedure:
-
Sample Preparation:
-
For samples containing 12-HSA esters, perform alkaline hydrolysis to liberate the free fatty acid.
-
Dissolve a known amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol/acetonitrile/water with a small percentage of formic or acetic acid. A typical gradient might start with a higher water content and gradually increase the organic solvent concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 40-50 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 12-HSA of known concentrations.
-
Integrate the peak area of 12-HSA in the sample chromatogram and determine the concentration using the calibration curve.
-
Conclusion
This compound, readily available from castor oil, is a valuable renewable resource with a broad spectrum of applications. Its unique chemical structure allows for the synthesis of a diverse range of derivatives with tailored properties. The emerging understanding of its biological activities, particularly its role in modulating innate immunity and potentially cell proliferation, opens up new avenues for its application in the pharmaceutical and dermatological fields. The detailed protocols and data presented in this guide are intended to support further research and development in harnessing the full potential of this versatile oleochemical.
References
- 1. acme-hardesty.com [acme-hardesty.com]
- 2. castoroil.in [castoroil.in]
- 3. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 12-Hydroxystearic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid, is a versatile industrial chemical utilized in a wide array of applications, including cosmetics, lubricants, plastics, and coatings. Its unique physical and chemical properties, imparted by the hydroxyl group on the twelfth carbon, have made it a valuable ingredient. This technical guide provides a comprehensive overview of the toxicological profile of 12-HSA, synthesizing available data on its potential hazards. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of 12-HSA in various contexts.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its toxicological risk.
Absorption and Distribution
Studies in male rats fed a diet containing hydrogenated castor oil, of which 12-HSA is a major component, have shown that 12-HSA is absorbed and subsequently deposited in abdominal fat and other body lipids.[1][2]
Metabolism
Following absorption, 12-HSA is metabolized through beta-oxidation, a common pathway for fatty acid degradation. This process results in the formation of shorter-chain hydroxylated fatty acids, such as hydroxypalmitic acid, hydroxymyristic acid, and hydroxylauric acid, which have also been detected in the body lipids of rats fed hydrogenated castor oil.[1][2]
Excretion
This compound has been detected in the feces of human subjects, suggesting that a portion of ingested 12-HSA may not be absorbed or is excreted via the biliary route.[1][2]
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.
Table 1: Acute Toxicity of this compound
| Route of Administration | Species | Test | Results | Citation |
| Oral | Rat | LD50 | > 5,000 mg/kg | [3] |
Based on available data, 12-HSA exhibits a low order of acute toxicity via the oral route.
Repeated Dose Toxicity
Repeated dose toxicity studies provide information on the potential health hazards from prolonged exposure to a substance.
90-Day Subchronic Oral Toxicity Study
In a 90-day subchronic oral toxicity study in rats, reduced growth rates were observed in animals fed diets containing 8.7% and 17.3% 12-HSA.[1][2] However, this effect was not observed in rats fed a diet with 4.3% 12-HSA.[1][2] A subsequent 90-day study confirmed that the reduced growth rate was attributable to the lower caloric density of the high-concentration diets and not to systemic toxicity.[1][2] In both studies, hematological and microscopic evaluations of tissues were unremarkable, indicating no significant systemic toxicity at the tested concentrations.[1][2]
Skin and Eye Irritation and Sensitization
Skin and Eye Irritation
This compound is not considered to be a skin or eye irritant.[4]
Skin Sensitization
The skin sensitization potential of 12-HSA has been evaluated in a local lymph node assay (LLNA). The EC3 value, which is the concentration expected to induce a threefold increase in lymphocyte proliferation, was calculated to be 16%. This result indicates that 12-HSA has sensitizing properties.[4]
Genotoxicity
Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material (DNA).
Table 2: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result | Citation |
| Ames Test | S. typhimurium strains TA1535, TA100, TA1537, TA1538, TA98 | With and Without | Negative | [1][2] |
| Ames Test | E. coli strain Hs30 | Not specified | Mutagenic | [1][2] |
| Mouse Lymphoma Assay | L5178Y TK+/- mouse lymphoma cells | With and Without | Negative | [1][2] |
| Chromosome Aberration Test | Chinese hamster ovary (CHO) cells | With and Without | Negative | [1][2] |
While 12-HSA was not mutagenic in the standard battery of Salmonella typhimurium strains used in the Ames test, it was reported to be mutagenic in E. coli strain Hs30. However, it did not induce mutations in the mouse lymphoma assay or cause chromosomal aberrations in Chinese hamster ovary cells.
Carcinogenicity
Carcinogenicity studies are performed to assess the potential of a substance to cause cancer.
18-Month Subcutaneous Carcinogenicity Study
In an 18-month carcinogenicity study in Swiss-Webster mice, subcutaneous sarcomas were observed at the site of injection in the low-dose group.[4] However, these findings were considered to be a result of the physical phenomenon of solid-state carcinogenesis at the injection site rather than a systemic carcinogenic effect of 12-HSA itself.[4]
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of 12-HSA is limited. However, dermal reproductive and developmental toxicity studies have been reported as negative.[4]
Potential Signaling Pathway Involvement
While direct evidence for the specific signaling pathways affected by 12-HSA is limited, studies on structurally similar fatty acids provide some insights. 12-hydroxyheptadecatrienoic acid (12-HHT), which shares a similar hydroxylated fatty acid structure, has been shown to activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway in prostate cancer cells.[5] This pathway is a critical regulator of cell proliferation, differentiation, and survival. It is plausible that 12-HSA could also modulate this or similar pathways.
Proposed ERK Signaling Pathway Activation by 12-HSA.
Experimental Protocols
Detailed experimental protocols for the specific studies on 12-HSA are not fully available in the public domain. The following sections describe the general methodologies for the key toxicological assays mentioned in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
General Workflow of the Ames Test.
Mouse Lymphoma Assay (MLA)
The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (TK) locus.
General Workflow of the Mouse Lymphoma Assay.
In Vitro Chromosome Aberration Test
This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
General Workflow of the Chromosome Aberration Test.
Conclusion
Based on the available toxicological data, this compound exhibits a low order of acute oral toxicity and is not considered a skin or eye irritant. It does, however, show potential for skin sensitization. The genotoxicity data are mixed, with a positive result in one bacterial strain but negative results in other bacterial and mammalian cell assays. The subcutaneous sarcomas observed in a carcinogenicity study are likely a result of physical effects at the injection site rather than a systemic carcinogenic effect. Information on reproductive and developmental toxicity is limited but suggests a lack of adverse effects via the dermal route. Further research into the specific signaling pathways affected by 12-HSA would provide a more complete understanding of its biological activity. This guide provides a foundational understanding of the toxicological profile of 12-HSA to aid in its safe handling and use.
References
- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia via ERK Signaling Inhibits Hepatic PPARα to Promote Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Inhibition of MEK/ERK1/2 Signaling Affects the Fatty Acid Composition of HepG2 Human Hepatic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Profile of 12-Hydroxystearic Acid: A Technical Guide to its Biodegradability and Ecotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile excipient and intermediate in the pharmaceutical and cosmetic industries. Its unique properties as a gelling agent, thickener, and lubricant have led to its widespread use. As with any chemical substance, a thorough understanding of its environmental fate and potential impact is crucial for responsible product development and regulatory compliance. This technical guide provides an in-depth analysis of the environmental impact and biodegradability of 12-HSA, presenting key data, experimental methodologies, and metabolic pathways to inform researchers, scientists, and drug development professionals.
Environmental Fate and Transport
The environmental behavior of 12-HSA is governed by its physicochemical properties. With a low vapor pressure, it is expected to exist predominantly in the particulate phase in the atmosphere and be removed by wet or dry deposition. In aquatic and terrestrial environments, its fate is primarily determined by its water solubility and potential for adsorption to soil and sediment.
Biodegradability
Quantitative Biodegradation Data
| Test Guideline | Inoculum | Test Duration | Result | Conclusion |
| OECD 301C (MITI) | Activated Sludge | 28 days | 93% degradation (based on Biological Oxygen Demand)[4][5][6] | Readily Biodegradable |
Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test
This test method evaluates the ready biodegradability of a chemical substance by an aerobic microbial inoculum. The principle of the OECD 301C test is to measure the oxygen consumption (Biochemical Oxygen Demand, BOD) of a microbial community in a closed respirometer when exposed to the test substance as the sole source of organic carbon.[7][8][9][10][11][12][13][14]
Methodology:
-
Test Substance Preparation: A known concentration of 12-HSA (e.g., 100 mg/L) is dispersed in a mineral salt medium.[5] Due to the low water solubility of 12-HSA, a method to ensure its availability to the microorganisms, such as the use of a carrier solvent or fine grinding, is employed.
-
Inoculum: The test is inoculated with activated sludge from a wastewater treatment plant treating predominantly domestic sewage. The sludge is washed and pre-conditioned to reduce endogenous respiration.
-
Test Setup: The test mixture, containing the mineral medium, 12-HSA, and the microbial inoculum, is placed in a sealed respirometer vessel. A control vessel containing only the inoculum and mineral medium is run in parallel to measure endogenous oxygen consumption. A reference substance with known biodegradability (e.g., sodium benzoate) is also tested to ensure the viability of the inoculum.
-
Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days. The oxygen consumption is measured continuously or at frequent intervals.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank control) with its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a degradation level of ≥60% of the ThOD within a 10-day window during the 28-day test period.
Biodegradation Pathway of 12-HSA
As a long-chain fatty acid, the primary microbial degradation pathway for 12-HSA is anticipated to be beta-oxidation . This metabolic process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain, leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of a hydroxyl group at the C-12 position does not inhibit this process but may require specific enzymatic activities for its removal or modification.
The proposed beta-oxidation pathway for this compound is as follows:
-
Activation: 12-HSA is first activated to its coenzyme A (CoA) derivative, 12-hydroxy-stearoyl-CoA, by an acyl-CoA synthetase.
-
Dehydrogenation: The 12-hydroxy-stearoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons.
-
Hydration: A molecule of water is added across the double bond by an enoyl-CoA hydratase.
-
Oxidation: The hydroxyl group on the beta-carbon is oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: The resulting ketoacyl-CoA is cleaved by a thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.
-
Repetition: This cycle of reactions repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The hydroxyl group at the C-12 position is eventually processed as the chain shortens.
Ecotoxicity
While 12-HSA is readily biodegradable, it is important to assess its potential for acute and chronic toxicity to aquatic organisms. Recent evaluations by the European Chemicals Agency (ECHA) have led to the classification of 12-HSA as hazardous to the aquatic environment (Chronic Category 3), indicating that it may cause long-lasting harmful effects to aquatic life.[15][16] This classification underscores the need for a comprehensive understanding of its ecotoxicological profile.
Quantitative Ecotoxicity Data
| Test Guideline | Test Organism | Endpoint | Result | Reference |
| OECD 203 | Danio rerio (Zebra fish) | 96-hour LC50 | >100 mg/L | [1] |
| OECD 202 | Daphnia magna (Water flea) | 48-hour EC50 | >100 mg/L | [5] |
| OECD 201 | Pseudokirchneriella subcapitata (Green algae) | 72-hour EC50 | >100 mg/L | [5] |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.
Experimental Protocols for Ecotoxicity Testing
The following are generalized protocols based on OECD guidelines for the key ecotoxicity tests.
OECD 203: Fish, Acute Toxicity Test [1][4][11]
-
Test Organism: Danio rerio (Zebra fish) are commonly used.
-
Methodology: Fish are exposed to a range of concentrations of 12-HSA in a semi-static or flow-through system for 96 hours. Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours. The LC50 is calculated at the end of the exposure period.
OECD 202: Daphnia sp. Acute Immobilisation Test [5]
-
Test Organism: Daphnia magna (a small freshwater crustacean).
-
Methodology: Young daphnids (<24 hours old) are exposed to various concentrations of 12-HSA for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50, the concentration that immobilizes 50% of the daphnids, is then determined.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [4]
-
Test Organism: Pseudokirchneriella subcapitata (a freshwater green alga).
-
Methodology: Exponentially growing algal cultures are exposed to different concentrations of 12-HSA for 72 hours. The inhibition of cell growth is measured by cell counts or other biomass indicators. The EC50, the concentration that inhibits growth by 50% relative to the control, is calculated.
Bioaccumulation
Conclusion
This compound is a readily biodegradable substance, with microbial degradation primarily occurring via the beta-oxidation pathway. Standard ecotoxicity tests indicate a low potential for acute toxicity to aquatic organisms. However, the recent classification by ECHA as hazardous to the aquatic environment (Chronic Category 3) suggests that long-term exposure may have adverse effects. This highlights the importance of considering both acute and chronic endpoints in the environmental risk assessment of 12-HSA. For researchers, scientists, and drug development professionals, this information is critical for conducting comprehensive environmental risk assessments, ensuring regulatory compliance, and developing sustainable products. Further research into the chronic toxicity and bioaccumulation potential of 12-HSA would provide a more complete understanding of its environmental profile.
References
- 1. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 2. oecd.org [oecd.org]
- 3. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. eurofins.com.au [eurofins.com.au]
- 5. oecd.org [oecd.org]
- 6. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating New Legislation: Understanding the Impact of this compound (12-HSA) Reclassification | Castor International [castor-international.nl]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 11. Marine Fish Acute Toxicity Test | Scymaris [scymaris.com]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - Public Health [health.ec.europa.eu]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. downloads.regulations.gov [downloads.regulations.gov]
The Linchpin of Performance: Unraveling the Role of the Hydroxyl Group in 12-Hydroxystearic Acid's Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from hydrogenated castor oil, possesses a unique molecular architecture that distinguishes it from its non-hydroxylated counterpart, stearic acid. The presence of a hydroxyl (-OH) group at the 12th carbon position is the cornerstone of its remarkable physical and chemical properties. This technical guide provides a comprehensive exploration of the pivotal role of this hydroxyl group, detailing its influence on 12-HSA's thermal behavior, solubility, gelation capabilities, and chemical reactivity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals leveraging the unique attributes of 12-HSA in various applications, from pharmaceuticals and cosmetics to advanced materials.
Introduction
This compound (12-HSA) is a versatile oleochemical that has garnered significant interest across numerous scientific and industrial domains. Its multifaceted nature stems from a simple yet profound structural modification: a hydroxyl group situated on its long aliphatic chain. This functional group introduces polarity and the capacity for hydrogen bonding, fundamentally altering its intermolecular interactions and, consequently, its macroscopic properties.[1][2] Unlike stearic acid, a simple saturated fatty acid, 12-HSA exhibits enhanced reactivity, superior thickening and gelling capabilities, and unique self-assembly behavior.[3][4] This guide will dissect the specific contributions of the hydroxyl group to these properties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Influence of the Hydroxyl Group on Physicochemical Properties
The introduction of a hydroxyl group onto the stearic acid backbone creates a molecule with both hydrophobic (the C18 alkyl chain) and hydrophilic (the -OH and -COOH groups) characteristics.[4][5] This amphiphilic nature is central to its behavior.
Thermal Properties and Solubility
The hydroxyl group is directly responsible for the significantly higher melting point of 12-HSA compared to stearic acid. The ability of the -OH group to form strong intermolecular hydrogen bonds, in addition to the van der Waals forces between the alkyl chains, requires more energy to disrupt the crystal lattice.[1]
While the long hydrocarbon chain renders 12-HSA insoluble in water, the hydroxyl group enhances its solubility in polar organic solvents compared to stearic acid.[3][4][5]
Table 1: Comparison of Physical Properties: 12-HSA vs. Stearic Acid
| Property | This compound (12-HSA) | Stearic Acid | Role of the Hydroxyl Group |
| Molecular Formula | C₁₈H₃₆O₃[6] | C₁₈H₃₆O₂ | Adds an oxygen atom, increasing molecular weight and polarity. |
| Molecular Weight | 300.49 g/mol [5] | 284.48 g/mol | Increases molecular mass. |
| Melting Point | 74-82 °C[4][5][7] | 69.3 °C | Introduces strong hydrogen bonding, significantly raising the melting point.[1] |
| Water Solubility | Insoluble[3][4][5] | Insoluble | The polar -OH group is insufficient to overcome the hydrophobicity of the long alkyl chain. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[3][5] | Soluble in similar organic solvents | The hydroxyl group can improve solubility in more polar organic solvents. |
Gelation and Rheological Properties
One of the most remarkable properties of 12-HSA is its ability to act as a low-molecular-weight organogelator, forming gels in a wide variety of organic solvents at low concentrations.[8][9] This phenomenon is almost exclusively attributed to the hydroxyl group.
The gelation process is driven by the self-assembly of 12-HSA molecules into a three-dimensional fibrillar network. This network immobilizes the solvent, leading to the formation of a gel. The primary intermolecular force responsible for this self-assembly is hydrogen bonding between the hydroxyl groups of adjacent 12-HSA molecules.[8][10] The carboxylic acid groups also contribute to this network through dimerization.
Table 2: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents
| Solvent | CGC (wt%) | Reference |
| Mineral Oil | 0.5 - 1.0 | [10] |
| Canola Oil | ~0.3 | [11] |
| m-Xylene | 0.2 | [12] |
The rheological properties of 12-HSA organogels, such as their storage modulus (G') and loss modulus (G''), are highly dependent on the concentration of 12-HSA and the nature of the solvent. The strength of the gel is directly related to the density and connectivity of the fibrillar network, which is in turn governed by the hydrogen bonding interactions.[13]
Chemical Reactivity Mediated by the Hydroxyl Group
The hydroxyl group in 12-HSA is a reactive functional group that can participate in a variety of chemical reactions, making it a versatile chemical intermediate.[4]
Esterification and Polymerization
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is fundamental to the synthesis of various 12-HSA derivatives with tailored properties for applications in cosmetics, lubricants, and coatings.[14][15] The mechanism of Fischer esterification, a common method for this transformation, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of 12-HSA.
Furthermore, the bifunctional nature of 12-HSA (containing both a carboxylic acid and a hydroxyl group) allows it to undergo self-condensation or polymerization to form polyesters.[6] This property is utilized in the production of polymers with enhanced flexibility and durability.
Visualizing the Role of the Hydroxyl Group
The following diagrams, generated using Graphviz, illustrate key processes and relationships involving the hydroxyl group of 12-HSA.
Caption: Production workflow of 12-HSA from castor oil.
Caption: Role of hydrogen bonding in 12-HSA self-assembly and gelation.
Caption: Mechanism of Fischer esterification involving the 12-HSA hydroxyl group.
Experimental Protocols for Characterization
The unique properties conferred by the hydroxyl group in 12-HSA can be characterized using a suite of analytical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion of 12-HSA.
-
Methodology:
-
Accurately weigh 3-5 mg of 12-HSA into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated by integrating the peak area.[16][17][18]
-
Rheological Analysis of 12-HSA Organogels
-
Objective: To characterize the viscoelastic properties (storage modulus G' and loss modulus G'') of 12-HSA organogels.
-
Methodology:
-
Prepare the 12-HSA organogel by dissolving a known concentration of 12-HSA in the desired solvent at an elevated temperature (e.g., 80-90 °C) with stirring until fully dissolved.
-
Allow the solution to cool to room temperature to form the gel.
-
Carefully load the gel sample onto the plate of a rheometer equipped with a parallel plate or cone-and-plate geometry.
-
Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where G' and G'' are independent of the strain amplitude.
-
Conduct a frequency sweep at a constant strain within the LVER to measure G' and G'' as a function of frequency. A gel is typically characterized by G' being significantly larger than G'' and both moduli showing little frequency dependence.[19][20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups, particularly the hydroxyl and carbonyl groups, and to study the hydrogen bonding in 12-HSA.
-
Methodology:
-
Prepare the sample by either mixing a small amount of powdered 12-HSA with KBr and pressing it into a pellet or by casting a thin film of the 12-HSA organogel onto a suitable IR-transparent window (e.g., CaF₂).
-
Acquire the FTIR spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum for characteristic absorption bands. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding.[2][21][22] The C=O stretching of the carboxylic acid dimer is observed around 1700-1710 cm⁻¹.[21]
-
X-ray Diffraction (XRD)
-
Objective: To investigate the crystalline structure and lamellar spacing of 12-HSA in its solid state or within an organogel network.
-
Methodology:
-
Prepare a powdered sample of 12-HSA or a thin layer of the organogel on a sample holder.
-
Mount the sample in an X-ray diffractometer.
-
Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).
-
Record the diffraction pattern over a range of 2θ angles.
-
Analyze the positions and intensities of the diffraction peaks to determine the crystal structure, polymorphism, and intermolecular spacing. The lamellar spacing can be calculated from the position of the low-angle diffraction peaks using Bragg's law.[23][24][25][26][27]
-
Conclusion
The hydroxyl group at the 12th position of stearic acid is not merely a minor structural modification but the very feature that imbues 12-HSA with its exceptional and versatile properties. Its ability to form strong intermolecular hydrogen bonds dictates the molecule's thermal behavior, self-assembly into complex fibrillar networks for gelation, and provides a reactive site for chemical derivatization. For researchers and professionals in drug development and materials science, a thorough understanding of the role of this hydroxyl group is paramount for the rational design and application of 12-HSA-based systems. The quantitative data, mechanistic diagrams, and experimental protocols provided in this guide offer a foundational resource for harnessing the full potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 106-14-9 [chemicalbook.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vrcastor.com [vrcastor.com]
- 15. EP1002546B1 - Use of esters of this compound as solubilizers - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Making sure you're not a bot! [savearchive.zbw.eu]
- 19. mdpi.com [mdpi.com]
- 20. Rheological Properties of Commercially Available Hyaluronic Acid Products in the United States for the Treatment of Osteoarthritis Knee Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. phys.libretexts.org [phys.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Preparation of 12-Hydroxystearic Acid Organogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of organogels based on the low molecular weight gelator, 12-hydroxystearic acid (12-HSA). The protocols outlined below are intended to be a starting point for the development of 12-HSA organogels for various applications, including controlled drug delivery.
Introduction
This compound is a naturally derived fatty acid capable of self-assembling in a wide range of organic solvents to form thermoreversible organogels. This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid and hydroxyl groups of the 12-HSA molecules, leading to the formation of a three-dimensional fibrillar network that entraps the liquid solvent. The resulting gels exhibit solid-like properties at rest but can be designed to flow under stress, making them attractive for applications such as injectable drug delivery systems, topical formulations, and as matrices for controlled release. The properties of 12-HSA organogels, including their mechanical strength, gel-sol transition temperature, and drug release kinetics, can be tailored by varying parameters such as the gelator concentration, the solvent system, and the cooling rate during preparation.
Quantitative Data Summary
The following tables summarize key quantitative data for 12-HSA organogels prepared with different solvents and concentrations. This data can be used as a reference for selecting appropriate starting conditions for organogel preparation.
Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents
| Solvent | CGC (% w/w) | Reference |
| Canola Oil | ~0.5 | |
| Peanut Oil | Not specified, but gels at low concentrations | |
| Soybean Oil | <1 | |
| Toluene | Not specified, forms transparent gels | |
| Dodecane | Not specified, forms turbid gels | |
| Nitrobenzene | Not specified, forms gels | |
| Silicone Oil | <1 |
Table 2: Rheological Properties of 12-HSA Organogels
| Solvent System | 12-HSA Conc. (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| Canola Oil | 3 | Varies with temperature and time | Varies with temperature and time | |
| Mineral Oil | 3 | G' >> G'' (strong gel) | G' >> G'' (strong gel) | |
| Silicone Oil | 2 | G' >> G'' (strong gel) | G' >> G'' (strong gel) |
Table 3: Thermal Properties of 12-HSA Organogels
| Solvent | 12-HSA Conc. (% w/w) | Gel-Sol Transition Temperature (Tgel) (°C) | Reference |
| Various Oils | Not specified | Above 37°C | |
| Nitrobenzene | 0.15 - 4 | Varies with concentration |
Experimental Protocols
General Protocol for the Preparation of 12-HSA Organogels
This protocol describes a general method for preparing 12-HSA organogels. The specific heating temperature and cooling rate may need to be optimized depending on the solvent used.
Materials:
-
This compound (12-HSA)
-
Organic solvent of choice (e.g., vegetable oils, mineral oil, silicone oil, aromatic solvents)
-
Glass vial with a screw cap
-
Heating plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Spatula
-
Weighing balance
Procedure:
-
Weigh the desired amount of 12-HSA and transfer it to a glass vial.
-
Add the calculated volume of the organic solvent to the vial to achieve the desired final concentration.
-
Add a magnetic stir bar to the vial.
-
Heat the mixture on a hot plate to a temperature above the dissolution temperature of 12-HSA in the chosen solvent (typically between 80°C and 150°C), while stirring continuously until the 12-HSA is completely dissolved and a clear solution is obtained.
-
Once a clear solution is formed, turn off the heat and allow the solution to cool down to room temperature without disturbance. Gel formation will occur upon cooling.
-
The gel is typically formed within a few hours, but it is recommended to leave it undisturbed overnight to ensure complete gelation.
Note: The cooling rate can significantly impact the microstructure and properties of the resulting organogel. Rapid cooling often leads to a more spherulitic microstructure, while slow cooling can result in a more fibrillar network.
Determination of Critical Gelation Concentration (CGC)
The CGC is the minimum concentration of the gelator required to form a stable gel at a specific temperature. The tube inversion method is a simple and widely used technique to determine the CGC.
Procedure:
-
Prepare a series of 12-HSA solutions in the chosen solvent at different concentrations in sealed vials.
-
Heat the vials until the 12-HSA is completely dissolved.
-
Allow the solutions to cool to room temperature and remain undisturbed for a set period (e.g., 24 hours).
-
After the incubation period, invert the vials.
-
The CGC is the lowest concentration at which the solution does not flow upon inversion.
Rheological Characterization
Rheological measurements are crucial for understanding the mechanical properties of the organogels, such as their stiffness and viscoelasticity.
Instrumentation:
-
Rheometer equipped with a parallel plate or cone-plate geometry.
Procedure:
-
Sample Loading: Carefully load the organogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap distance, ensuring the sample fills the gap completely without overflowing. Trim any excess sample from the edges.
-
Oscillatory Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent oscillatory measurements should be performed at a strain within the LVER.
-
Oscillatory Frequency Sweep: To characterize the viscoelastic behavior of the gel, perform a frequency sweep at a constant strain within the LVER. For a typical gel, G' will be greater than G'' and both moduli will be largely independent of frequency.
-
Temperature Sweep: To determine the sol-gel transition temperature (Tgel), perform a temperature sweep at a constant frequency and strain. The temperature at which G' and G'' crossover is often taken as the Tgel.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the organogel, such as the gel melting temperature.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small amount of the organogel (typically 5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point of the gel.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating scan. The peak of the endotherm in the second heating scan corresponds to the gel melting temperature. The area under the peak can be used to calculate the enthalpy of melting.
Visualizations
The following diagrams illustrate the key processes involved in the preparation and formation of 12-HSA organogels.
Caption: Experimental workflow for the preparation and characterization of 12-HSA organogels.
Caption: Schematic of the self-assembly of 12-HSA molecules leading to organogel formation.
Application Notes and Protocols for Using 12-Hydroxystearic Acid (12-HSA) as a Gelling Agent for Vegetable Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction:
12-Hydroxystearic acid (12-HSA) is a low-molecular-weight organogelator (LMWO) capable of structuring vegetable oils into thermoreversible gels, known as oleogels, at low concentrations.[1][2][3] This ability stems from the self-assembly of 12-HSA molecules into a three-dimensional fibrillar network through non-covalent interactions, primarily hydrogen bonding, which physically entraps the liquid oil.[4][5] These oleogels are gaining significant interest in pharmaceutical and other industries due to their potential as matrices for controlled drug delivery, as alternatives to traditional semi-solid bases, and for modifying the texture and stability of formulations.[6][7][8][9]
The properties of 12-HSA oleogels, such as mechanical strength, melting and crystallization temperatures, and drug release kinetics, are highly dependent on factors like gelator concentration, the type of vegetable oil, and the processing conditions, particularly the cooling rate.[10][11][12]
Mechanism of Gelation
The gelation of vegetable oils by 12-HSA is a thermally reversible process involving the dissolution of 12-HSA in the oil at an elevated temperature, followed by its crystallization and self-assembly into a network upon cooling. The hydroxyl group on the 12th carbon of the stearic acid chain is crucial for forming intermolecular hydrogen bonds, which drives the formation of the fibrillar network.[5] The enantiomeric purity of 12-HSA can also play a significant role in its gelation efficiency.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for 12-HSA as a gelling agent in various vegetable oils.
Table 1: Critical Gelation Concentration (CGC) and Thermal Properties of 12-HSA Oleogels
| Vegetable Oil | 12-HSA Conc. (wt%) | CGC (wt%) | Gelation Temp. (Tgel) (°C) | Melting Temp. (Tmelt) (°C) | Reference |
| Canola Oil | 2 | ~0.5 | - | - | [2] |
| Canola Oil | - | 0.1 - 0.8 | - | - | [15] |
| Safflower Oil | - | - | - | - | [10] |
| Virgin Coconut Oil | 3 | - | ~36-39 | >50 | [16] |
| Peanut Oil | 5-7 | - | - | - | [4] |
| Soybean Oil | - | - | - | - | [17] |
Table 2: Rheological Properties of 12-HSA Oleogels
| Vegetable Oil | 12-HSA Conc. (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') | Notes | Reference |
| Vegetable Oil Mix | - | Increased with 12-HSA conc. | Increased with 12-HSA conc. | > 0.1 | Characterized as weak gels. | [1] |
| Safflower Oil | - | - | - | - | Thixotropic behavior observed. | [10] |
| Canola Oil | - | Lower at high cooling rates | - | - | Mechanical strength is shear sensitive. | [11] |
Experimental Protocols
Protocol 1: Preparation of 12-HSA Vegetable Oil Oleogels
Objective: To prepare a stable oleogel using 12-HSA and a selected vegetable oil.
Materials:
-
This compound (12-HSA)
-
Vegetable oil (e.g., canola, soybean, safflower, coconut oil)
-
Heating plate with magnetic stirring
-
Beaker or flask
-
Thermometer
-
Molds for gel setting
Procedure:
-
Weigh the desired amount of 12-HSA and vegetable oil to achieve the target concentration (e.g., 2-10 wt% 12-HSA).
-
Combine the 12-HSA and vegetable oil in a beaker with a magnetic stir bar.
-
Heat the mixture on a heating plate to a temperature above the melting point of 12-HSA (typically 80-90°C) while stirring continuously until the 12-HSA is completely dissolved and the solution is clear.
-
Once a homogeneous solution is obtained, remove it from the heat.
-
Pour the hot solution into molds.
-
Allow the solution to cool to room temperature under controlled conditions (e.g., quiescently at a specific cooling rate) to form the oleogel. Cooling rate can significantly affect the microstructure and properties of the gel.[11][12]
Protocol 2: Characterization of 12-HSA Oleogels
Objective: To characterize the physical and thermal properties of the prepared oleogels.
A. Thermal Analysis (Differential Scanning Calorimetry - DSC)
Purpose: To determine the melting (Tmelt) and crystallization (Tgel) temperatures of the oleogel.
Procedure:
-
Accurately weigh 5-10 mg of the oleogel into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above the expected melting point (e.g., 100°C) at a controlled rate (e.g., 5°C/min) to erase thermal history.
-
Cool the sample to a low temperature (e.g., 0°C) at a controlled rate (e.g., 5°C/min) to observe the crystallization peak (Tgel).
-
Reheat the sample at the same controlled rate to observe the melting peak (Tmelt).
B. Rheological Analysis
Purpose: To evaluate the viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the oleogel.
Procedure:
-
Use a rheometer with parallel plate geometry.
-
Place a sufficient amount of the oleogel onto the bottom plate and lower the top plate to the desired gap (e.g., 1 mm).
-
Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep at a constant strain within the LVER to determine the dependence of G' and G'' on frequency.
-
A temperature sweep can also be performed to observe the sol-gel transition.
C. Microscopic Analysis (Polarized Light Microscopy)
Purpose: To visualize the crystalline network structure of the oleogel.
Procedure:
-
Place a small amount of the molten oleogel on a pre-heated microscope slide and cover with a coverslip.
-
Allow the sample to cool and crystallize on the microscope stage.
-
Observe the sample under polarized light to visualize the fibrillar or spherulitic crystal structures. The microstructure can be influenced by the cooling rate.[11]
Applications in Drug Development
12-HSA-based oleogels are promising systems for the controlled delivery of both lipophilic and hydrophilic drugs.[6] They can be formulated as injectable in situ-forming implants, where a liquid formulation gels at body temperature after administration.[4][16]
-
Sustained Release: The three-dimensional network of the oleogel can retard the diffusion of entrapped drug molecules, leading to a sustained release profile.[6] The release rate can be modulated by altering the concentration of 12-HSA.[17]
-
Topical and Transdermal Delivery: The semi-solid consistency of oleogels makes them suitable for topical applications, potentially enhancing the skin permeation of drugs.
-
Oral Delivery: Oleogels can be used to encapsulate and protect sensitive bioactive compounds during digestion and to control their release in the gastrointestinal tract.[8]
Considerations for Drug Delivery Formulations:
-
Biocompatibility: 12-HSA is generally considered safe for cosmetic and some pharmaceutical applications, but its biocompatibility in specific formulations and routes of administration should be evaluated.[17]
-
Drug-Gelator Interaction: The presence of the drug can influence the gelation process and the final properties of the oleogel. Conversely, interactions with the gel network can affect drug stability and release.
-
Sterilization: For parenteral applications, the formulation must be sterilizable, which may require filtration of the hot solution before gelation or terminal sterilization methods that do not degrade the components or the final gel structure.
References
- 1. Influence of the Mixtures of Vegetable Oil and Vitamin E over the Microstructure and Rheology of Organogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 16. A Supramolecular Gel Based on 12‐Hydroxystearic Acid/Virgin Coconut Oil for Injectable Drug Delivery [agris.fao.org]
- 17. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 12-Hydroxystearic Acid in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated fatty acid derived from the hydrogenation of castor oil.[1][2] It is a versatile and multi-functional ingredient increasingly utilized in cosmetic and personal care formulations due to its unique properties and favorable safety profile.[3][4] As a bio-based oleochemical, 12-HSA aligns with the growing demand for natural and sustainable cosmetic ingredients.[1] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in the formulation and evaluation of cosmetic products containing 12-HSA.
Key Functions and Applications in Cosmetics
12-HSA primarily functions as a thickener, emollient, and surfactant in a wide array of cosmetic products.[2][3] Its applications span across skincare, hair care, and color cosmetics.
-
Thickening and Gelling Agent: 12-HSA is an efficient viscosity builder and gelling agent for various oils and esters used in cosmetics.[3] This property is crucial for achieving the desired texture and consistency in creams, lotions, ointments, lipsticks, and deodorant sticks.[3][5]
-
Emollient: As an emollient, 12-HSA imparts a smooth and creamy feel to formulations, enhancing their spreadability and sensory experience.[1] It contributes to skin conditioning and moisturization.
-
Surfactant and Emulsifier: Although primarily oil-soluble, salts of 12-HSA can function as oil-in-water emulsifiers, aiding in the stabilization of emulsion-based products like creams and lotions.[3]
-
Skin Health Benefits: Recent research has unveiled that 12-HSA offers significant skin health benefits, including the enhancement of the skin's innate immune barrier and potential anti-aging effects through the activation of specific signaling pathways.[6][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy and properties of this compound.
| Parameter | Concentration of 12-HSA | Result | Reference |
| Viscosity of Organogel | 4% to 20% (w/w) in cosmetically acceptable oil | Forms a stable organogel. Higher concentrations (20-30%) create rigid gels, while lower concentrations (10-15%) form less rigid gels. | [5] |
| Emulsion Stability | Not specified | 12-HSA can be used to create stable water-in-oil emulsions. | [9] |
| Skin Hydration | Not specified | Widely used for its emollient and hydrating properties. | [10] |
| Biological Endpoint | Concentration of 12-HSA | Result | Reference |
| PPARα Activation | 1.7 µM | 4.9-fold induction of PPARα activity in a luciferase reporter gene assay. | [11] |
| Collagen Type I Production | Not specified | No statistically significant effect on collagen type I levels in primary human fibroblasts. | [11] |
| Antimicrobial Peptide (AMP) Gene Expression | Not specified | Increased expression of several AMP genes in skin cells in vitro. | [12] |
| Psoriasin (S100A7) Secretion | Not specified | Higher secretion of psoriasin measured in cell-culture media. | [12] |
| LL-37 Secretion | Not specified | Elevated levels of LL-37 in the secretome of treated keratinocytes. | [6] |
| Caspase-8 RNA Levels | Not specified | Approximately 50% decrease in caspase-8 RNA levels in keratinocytes after 24 hours of treatment. | [6] |
Signaling Pathways
12-HSA has been shown to modulate key signaling pathways in the skin, leading to beneficial effects.
PPARα Activation Pathway
12-HSA acts as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in skin homeostasis, including keratinocyte differentiation and lipid metabolism.[7][8] Activation of PPARα can contribute to the improvement of skin barrier function and may have anti-aging benefits.
Antimicrobial Peptide (AMP) Secretion Pathway
Recent findings indicate that 12-HSA can enhance the skin's innate immunity by inducing the secretion of antimicrobial peptides (AMPs) from keratinocytes. This is achieved through the downregulation of Caspase-8, leading to the activation of the inflammasome.[6][13]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of 12-HSA in cosmetic formulations.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
This protocol outlines the preparation of a basic O/W cream incorporating 12-HSA as a thickener and co-emulsifier.
Materials:
-
Oil Phase:
-
This compound (1-5%)
-
Cetearyl Alcohol (2-5%)
-
Caprylic/Capric Triglyceride (5-15%)
-
Oil-soluble active ingredients (as required)
-
-
Aqueous Phase:
-
Deionized Water (q.s. to 100%)
-
Glycerin (2-5%)
-
Xanthan Gum (0.2-0.5%)
-
Water-soluble active ingredients (as required)
-
-
Preservative: Phenoxyethanol (or other broad-spectrum preservative) (0.5-1%)
-
Equipment:
-
Beakers
-
Homogenizer (e.g., rotor-stator)
-
Water bath or heating mantle
-
Stirring apparatus (e.g., overhead stirrer)
-
pH meter
-
Procedure:
-
Phase Preparation:
-
In a beaker, combine all components of the oil phase. Heat to 75-80°C until all solids are melted and the phase is uniform.
-
In a separate beaker, combine the deionized water and glycerin of the aqueous phase and heat to 75-80°C. Disperse the xanthan gum under vigorous stirring until fully hydrated.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and continue for 3-5 minutes to form a fine emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion under gentle stirring.
-
When the temperature is below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Continue stirring until the emulsion reaches room temperature.
-
-
Final Adjustments:
-
Check the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
Package in an appropriate container.
-
Workflow Diagram:
Protocol 2: Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)
This protocol describes a clinical study to assess the moisturizing efficacy of a cosmetic formulation containing 12-HSA.
Objective: To measure the effect of a test formulation on skin hydration and barrier function over a 24-hour period.
Materials and Equipment:
-
Test formulation containing 12-HSA.
-
Control formulation (vehicle without 12-HSA).
-
Corneometer® for skin hydration measurement.
-
Tewameter® for TEWL measurement.
-
Standardized environmental conditions (controlled temperature and humidity).
-
A panel of healthy human volunteers with dry to normal skin.
Procedure:
-
Panelist Acclimatization: Panelists acclimatize in a room with controlled temperature (e.g., 22 ± 2°C) and humidity (e.g., 50 ± 5%) for at least 30 minutes before measurements.
-
Baseline Measurements:
-
Define test areas on the volar forearms of each panelist.
-
Perform baseline measurements of skin hydration and TEWL on all test areas.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated test areas.
-
-
Post-Application Measurements:
-
Measure skin hydration and TEWL at specified time points (e.g., 1 hour, 4 hours, 8 hours, and 24 hours) after product application.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for hydration and TEWL values at each time point for both test and control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Protocol 3: Sensory Analysis of a Cream Formulation
This protocol provides a framework for the sensory evaluation of a cream containing 12-HSA to assess its aesthetic and tactile properties.
Objective: To characterize the sensory profile of a cosmetic cream and compare it to a benchmark or control formulation.
Materials and Equipment:
-
Test formulation containing 12-HSA.
-
Control/benchmark formulation.
-
A trained sensory panel (10-15 panelists).
-
Standardized evaluation booths with controlled lighting and temperature.
-
Evaluation forms or software for data collection.
Procedure:
-
Panelist Training: Train panelists on the sensory attributes to be evaluated, using reference standards to anchor the scales. Attributes may include:
-
Appearance: Gloss, color, smoothness.
-
Pick-up: Firmness, stickiness.
-
Rub-out: Spreadability, absorbency, slipperiness.
-
After-feel: Greasiness, tackiness, smoothness, moisturized feel.
-
-
Sample Presentation: Present coded samples of the test and control formulations to the panelists in a randomized and blind manner.
-
Evaluation:
-
Panelists evaluate each sample according to the defined attributes, rating the intensity of each on a linear scale (e.g., 0-10).
-
-
Data Collection and Analysis:
-
Collect the data from all panelists.
-
Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the formulations.
-
Protocol 4: In Vitro PPARα Activation Assay
This protocol describes a cell-based reporter gene assay to quantify the PPARα activation potential of 12-HSA.[7]
Objective: To determine if 12-HSA can activate the PPARα receptor.
Materials and Equipment:
-
HEK293 cells (or other suitable cell line) stably transfected with a PPARα expression vector and a luciferase reporter vector containing PPREs.
-
Cell culture medium and supplements.
-
This compound.
-
Positive control (e.g., a known PPARα agonist like GW7647).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of 12-HSA and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium with solvent).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase).
-
Calculate the fold induction of PPARα activity for each treatment compared to the vehicle control.
-
Protocol 5: In Vitro Antimicrobial Peptide (AMP) Secretion Assay
This protocol details an in vitro method to measure the secretion of AMPs from keratinocytes in response to 12-HSA treatment.[6]
Objective: To quantify the amount of a specific AMP (e.g., LL-37) secreted by keratinocytes upon stimulation with 12-HSA.
Materials and Equipment:
-
Primary human epidermal keratinocytes or a keratinocyte cell line (e.g., HaCaT).
-
Keratinocyte growth medium.
-
This compound.
-
ELISA kit for the specific AMP to be measured (e.g., Human LL-37 ELISA Kit).
-
Spectrophotometer (plate reader).
-
24-well cell culture plates.
Procedure:
-
Cell Culture: Culture keratinocytes in 24-well plates until they reach a confluent state and are differentiated.
-
Treatment:
-
Treat the cells with a specific concentration of 12-HSA dissolved in the culture medium. Include a vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Sample Collection: Collect the cell culture supernatant (conditioned media).
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target AMP in the collected supernatants.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the AMP in each sample based on the standard curve.
-
Compare the AMP concentrations in the 12-HSA-treated samples to the vehicle control.
-
Conclusion
This compound is a highly functional and beneficial ingredient for a wide range of cosmetic formulations. Its ability to act as a thickener, emollient, and potential modulator of key skin-related biological pathways makes it a valuable component for developing innovative and effective cosmetic products. The provided application notes and protocols offer a comprehensive guide for the formulation and evaluation of cosmetics containing 12-HSA, enabling researchers and developers to harness its full potential. Further research into its biological activities may uncover additional benefits for skin health and appearance.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. cir-safety.org [cir-safety.org]
- 5. CN103917220A - Organogel structured with 12-HSA and a selected copolymer - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SG-APSIC1137: this compound upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Formulation and Characterization of Lithium Grease with 12-Hydroxystearic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium grease, particularly formulations utilizing 12-hydroxystearic acid (12-HSA) as a thickener, is a cornerstone of modern lubrication technology. The unique properties of the lithium 12-hydroxystearate soap, formed in situ, impart excellent thermal stability, water resistance, and mechanical stability to the grease.[1][2] This document provides detailed application notes and experimental protocols for the formulation and characterization of lithium grease based on 12-HSA, intended to guide researchers in developing and evaluating these materials for a range of applications.
The formulation of lithium grease is a balance of three primary components: a base oil, a thickener system, and performance-enhancing additives.[1] The thickener, in this case, lithium 12-hydroxystearate, is created through the saponification reaction of this compound with lithium hydroxide.[3] The resulting soap fibers form a three-dimensional network that entraps the base oil, giving the grease its semi-solid consistency.[3] The choice of base oil and the concentration of the thickener are critical factors that dictate the final properties of the grease.[4]
Component Relationship and Influence on Properties
The properties of lithium grease are intricately linked to its composition. The concentration of this compound directly influences the thickener content, which in turn affects the grease's consistency and dropping point. The viscosity of the base oil also plays a significant role in determining the final characteristics of the grease.
Caption: Relationship between formulation components and key grease properties.
Data Presentation: Quantitative Analysis
The following tables summarize the impact of thickener concentration and base oil viscosity on the key properties of lithium grease.
Table 1: Effect of Thickener Concentration on Grease Properties
This data, derived from formulations using stearic acid as a thickener, illustrates the general trend of how thickener concentration affects dropping point and penetration. It serves as a valuable proxy for understanding the behavior of 12-HSA.
| Thickener Concentration (% w/w) | Dropping Point (°C) | Cone Penetration (dmm) | NLGI Grade |
| 12 | 82 | 241 | 3 |
| 15 | 97 | 239 | 3 |
| 20 | 119 | 191 | 4 |
| 25 | 125 | 181 | 4 |
Source: Adapted from physicochemical properties of lithium-based grease study.[5]
Table 2: Effect of Base Oil Viscosity on Grease Properties (10 wt% Lithium 12-Hydroxystearate Thickener)
| Base Oil Type | Base Oil Viscosity (cSt at 40°C) | Dropping Point (°C) | Cone Penetration (dmm) |
| PAO 8 | ~45 | 210 | 225 |
| PAO 40 | ~180 | 212 | 259 |
| PAO 100 | ~480 | 214 | 319 |
Source: Adapted from a study on the effects of oil viscosity on lithium 12-hydroxystearate grease.[6]
Experimental Protocols
Detailed methodologies for the formulation and characterization of lithium grease are provided below.
Formulation of Lithium Grease: In Situ Saponification
This protocol describes the common manufacturing process for lithium grease where the saponification reaction occurs within the base oil.
Materials and Equipment:
-
This compound (12-HSA)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Base Oil (e.g., Mineral Oil, PAO)
-
Reaction Kettle with Agitator and Heating/Cooling System
-
Thermometer/Thermocouple
-
Homogenizer (e.g., three-roll mill)
Protocol:
-
Initial Charge: Charge the reaction kettle with approximately 40-60% of the total base oil required for the formulation.[1]
-
Acid Dispersion: Begin agitation and heat the base oil to 80-90°C. Once the temperature is stable, add the full amount of this compound. Continue mixing until the acid is completely melted and dispersed.[1]
-
Saponification: Prepare a slurry of lithium hydroxide monohydrate in water. Slowly add the LiOH slurry to the hot oil-acid mixture over a period of 20-30 minutes while maintaining the temperature at 88-90°C.[1] The saponification reaction will commence, forming the lithium 12-hydroxystearate soap.
-
Dehydration: After the addition of the lithium hydroxide slurry is complete, increase the temperature of the mixture to 195-210°C to remove the water of reaction and any excess water.[1] Hold at this temperature for approximately 15 minutes with continuous mixing.
-
Cooling and Gel Formation: Begin the cooling process by adding the remaining base oil at a controlled rate.[1] Rapid cooling through a specific temperature range is crucial for the formation of the desired soap fiber structure.
-
Homogenization: Once the grease has cooled to below 80°C, it can be passed through a homogenizer, such as a three-roll mill, to ensure a smooth and uniform consistency.[6]
-
Additive Incorporation: If required, performance-enhancing additives can be incorporated during the cooling phase, typically below 80°C.
Caption: Workflow for the in situ manufacturing of lithium grease.
Characterization Protocols
Principle: This test determines the temperature at which a grease passes from a semi-solid to a liquid state and the first drop of material falls from a standardized cup.
Apparatus:
-
Dropping Point Apparatus (including grease cup, test tube, thermometers, and oil bath)
Protocol:
-
Fill the grease cup with the sample, ensuring no air is entrapped.
-
Place the cup in the test tube and assemble the apparatus as per the ASTM D566 standard.
-
Heat the oil bath at a prescribed rate.
-
Record the temperature at which the first drop of grease detaches from the cup.
Principle: This method measures the consistency of a grease by the depth, in tenths of a millimeter, that a standard cone penetrates the sample under specified conditions.
Apparatus:
-
Penetrometer with a standard cone and grease worker.
-
Grease cup.
Protocol:
-
Unworked Penetration (P₀): Fill the grease cup with the sample, avoiding working the grease. Level the surface and place it on the penetrometer. Release the cone and allow it to fall freely into the grease for 5 seconds. Record the penetration depth.
-
Worked Penetration (P₆₀): Place the grease sample in the grease worker and subject it to 60 double strokes. Transfer the worked grease to the cup, level the surface, and measure the penetration as described for the unworked sample.
Principle: This test evaluates the tendency of a lubricating grease to separate oil during storage.
Apparatus:
-
Oil Separation Apparatus (including a 60-mesh wire screen cone, weight, and beaker).
Protocol:
-
Place a weighed amount of grease into the cone.
-
Place the cone in a beaker and apply a specified weight to the grease surface.
-
Store the apparatus at a constant temperature (typically 25°C) for a specified period (e.g., 24 hours).
-
Weigh the amount of oil that has separated into the beaker and express it as a weight percentage of the original grease sample.
Conclusion
The formulation of lithium grease with this compound is a well-established yet versatile process. By carefully controlling the component ratios and manufacturing process, researchers can tailor the properties of the resulting grease to meet the demands of specific applications. The protocols and data presented in this document provide a foundational framework for the systematic development and characterization of these essential lubricants. Further investigation into the effects of different base oil chemistries and performance additives can lead to the optimization of formulations for enhanced performance in specialized environments.
References
- 1. Lithium Grease: Composition, Formulations, and Applications - ÖleZol [olezol.com]
- 2. nlgi.org [nlgi.org]
- 3. Feature [stle.org]
- 4. How to Determine Which Grease Is Best for Your Application [machinerylubrication.com]
- 5. researchgate.net [researchgate.net]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Application Notes and Protocols: 12-Hydroxystearic Acid as a Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated fatty acid derived from the hydrogenation of castor oil.[1][2] Its unique molecular structure, featuring a hydroxyl group on the 12th carbon, imparts exceptional properties that make it a valuable additive in the formulation of lubricating greases.[2] Primarily, 12-HSA is used as a thickener in the form of its metallic soaps, most commonly lithium and calcium salts, to create a stable, semi-solid grease structure.[3][4][5] These greases exhibit excellent thermal stability, water resistance, and mechanical stability, making them suitable for a wide range of automotive and industrial applications.[2][6] Beyond its role as a thickener, 12-HSA has also been shown to possess anti-wear properties, further enhancing the protective capabilities of lubricants.[7]
This document provides detailed application notes and experimental protocols for the use of this compound as a lubricant additive, tailored for a scientific audience.
Mechanism of Action
The primary function of 12-HSA in lubricants is to form a thickener network upon reaction with a metal hydroxide (saponification). The resulting metal soap, such as lithium 12-hydroxystearate or calcium 12-hydroxystearate, self-assembles into a three-dimensional network of microscopic fibers or crystallites.[5] This fibrous network entraps the base oil, giving the grease its semi-solid consistency and preventing oil separation. The hydroxyl group on the 12-HSA molecule is crucial for the formation of this stable, webbed structure.[2]
As an anti-wear additive, 12-HSA is believed to form a protective film on metal surfaces through a tribochemical reaction.[7] This adsorbed layer minimizes direct metal-to-metal contact, thereby reducing friction and wear.
Applications
The principal application of 12-HSA is in the manufacturing of lubricating greases, particularly:
-
Lithium Greases: Lithium 12-hydroxystearate greases are versatile and widely used due to their high dropping point (around 177-204°C or 350-400°F), good water resistance, and mechanical stability.[2][5]
-
Calcium Greases: Calcium 12-hydroxystearate greases offer excellent water resistance and good shear stability.[3][8] Anhydrous calcium greases based on 12-HSA have a dropping point of around 135-149°C (275-300°F).[5]
-
Bio-based Lubricants: Due to its vegetable oil origin, 12-HSA is a suitable component for formulating more environmentally friendly lubricants.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit |
| Appearance | Off-white flakes or powder | - |
| Molecular Weight | 300.48 | g/mol |
| Melting Point | Minimum 70 | °C |
| Acid Value | Maximum 175 | mg KOH/g |
| Iodine Value | Maximum 5 | g I₂/100g |
| Saponification Value | Minimum 175 | mg KOH/g |
| Hydroxyl Value | Minimum 150 | mg KOH/g |
Data sourced from various chemical suppliers.[9][10]
Table 2: Performance of Lithium 12-Hydroxystearate Greases with Different Base Oils
| Base Oil | Thickener Concentration (% wt) | ASTM D217 Penetration (dmm) | ASTM D2265 Dropping Point (°C) |
| PAO 8 | 10 | 225 | 210 |
| PAO 40 | 10 | 259 | 212 |
| PAO 100 | 10 | 319 | 214 |
This table summarizes data from a study on the effects of base oil viscosity on the properties of lithium 12-hydroxystearate grease.[1]
Experimental Protocols
Protocol 1: Preparation of Lithium 12-Hydroxystearate Grease
This protocol describes the in-situ formation of lithium 12-hydroxystearate grease.
Materials:
-
This compound (12-HSA)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Base oil (e.g., Polyalphaolefin - PAO)
-
Distilled water
-
Reactor with heating, stirring, and temperature control capabilities
-
Three-roll mill
Procedure:
-
Charge the reactor with 50% of the total base oil and the required amount of 12-HSA to achieve the desired final thickener concentration (e.g., 10 wt%).[1]
-
Heat the mixture to 85°C with stirring to melt the 12-HSA.[1]
-
Prepare a slurry of lithium hydroxide monohydrate in distilled water.
-
Slowly add the lithium hydroxide slurry to the reactor over approximately 3 minutes.[1]
-
Increase the temperature to 100°C and maintain for 1 hour to carry out the saponification reaction.[1]
-
After saponification, heat the mixture to a peak temperature of 205°C to dehydrate the mixture and dissolve the soap into the base oil.[1]
-
Slowly introduce the remaining 50% of the base oil to cool the mixture at a controlled rate of approximately 1°C/min for 30 minutes to facilitate the precipitation of the thickener structure.[1]
-
Allow the grease to cool to room temperature overnight.[1]
-
Homogenize the resulting grease using a three-roll mill to achieve a uniform consistency.[1]
Protocol 2: Preparation of Anhydrous Calcium 12-Hydroxystearate Grease
This protocol outlines the preparation of anhydrous calcium 12-hydroxystearate grease.
Materials:
-
This compound (12-HSA)
-
Calcium hydroxide (Ca(OH)₂)
-
Base oil (e.g., mineral oil)
-
Open kettle with heating and stirring
-
Milling equipment
Procedure:
-
Charge the kettle with approximately 15% of the total base oil.[3]
-
Heat to 50-60°C with stirring.[3]
-
Add the desired amount of this compound.[3]
-
Increase the temperature to 80°C with continuous stirring to melt the acid.[3]
-
At 80-90°C, slowly add a slurry of calcium hydroxide over 20 minutes.[3]
-
Continue mixing for 30 minutes, keeping the temperature below 100°C to prevent foaming.[3]
-
Gradually increase the temperature to 110°C and then ramp up to a maximum of 140°C to complete the reaction and remove water.[3] During this stage, portions of the remaining base oil can be added.
-
Once the peak temperature is reached, begin a controlled cooling process by adding the remaining base oil at a slow rate.[3]
-
Below 90°C, any additional additives such as antioxidants or extreme pressure agents can be incorporated.[3]
-
Mill the grease to achieve the desired consistency.[3]
Protocol 3: Evaluation of Wear Preventive Characteristics (ASTM D2266)
This protocol describes the standard Four-Ball Wear Test for lubricating grease.[4][11][12]
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (12.7 mm diameter, AISI E-52100 steel)[4]
-
Microscope for measuring wear scars
Procedure:
-
Thoroughly clean the test balls and the ball pot.
-
Clamp three steel balls in the ball pot.
-
Fill the ball pot with the test grease, ensuring the balls are completely covered.
-
Place the fourth steel ball in the chuck of the test machine.
-
Assemble the ball pot into the test machine.
-
Start the motor and run the test at a speed of 1200 rpm for 60 minutes.[4][12]
-
After the test, disassemble the apparatus and clean the three stationary balls.
-
Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Calculate the average wear scar diameter.
Protocol 4: Determination of Dropping Point (ASTM D2265)
This protocol outlines the procedure for determining the dropping point of a lubricating grease.[13]
Apparatus:
-
Dropping Point Apparatus (including a grease cup, test tube, thermometers, and a heating block or bath)
Procedure:
-
Fill the grease cup with the sample, ensuring no air is trapped.
-
Insert the filled cup into the test tube.
-
Place the test tube assembly into the heating block or bath.
-
Insert the thermometers to measure the sample and heater block/bath temperature.
-
Heat the apparatus at a controlled rate.
-
The dropping point is the temperature at which the first drop of material falls from the grease cup.
-
Record the temperature of the sample and the heater block/bath when the drop falls.
Visualizations
Caption: Workflow for the formulation and testing of 12-HSA based lubricating greases.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Calcium Grease: Composition, Formulations, and Applications - ÖleZol [olezol.com]
- 4. ASTM D2266 | Wear Preventive Characteristics of Lubricating Grease - Rtec Instruments [rtec-instruments.com]
- 5. How to Determine Which Grease Is Best for Your Application [machinerylubrication.com]
- 6. ingevity.com [ingevity.com]
- 7. scialert.net [scialert.net]
- 8. nlgi.org [nlgi.org]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. scribd.com [scribd.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. koehlerinstrument.com [koehlerinstrument.com]
Application Notes & Protocols: 12-Hydroxystearic Acid (12-HSA) in Controlled Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 12-Hydroxystearic acid (12-HSA) is a saturated, hydroxylated fatty acid derived from the hydrogenation of castor oil.[1] Its unique molecular structure, containing both a hydrophilic hydroxyl group and a long hydrophobic hydrocarbon chain, allows it to act as a low molecular weight organogelator (LMOG).[2] In various organic solvents and oils, 12-HSA molecules self-assemble into a three-dimensional fibrillar network, effectively entrapping the liquid phase to form a gel.[3][4] This property makes 12-HSA an excellent candidate for creating controlled drug delivery systems, particularly for injectable implants and oral formulations.[3][5] These systems can provide sustained release for both lipophilic and hydrophilic drugs, improving therapeutic efficacy and patient compliance.[3][6]
The gelation process is thermo-reversible; the material exists as a low-viscosity sol at elevated temperatures and forms a robust gel upon cooling. This allows for the potential development of in-situ forming implants that can be injected as a liquid and solidify at body temperature.[3] The drug release from 12-HSA-based gels is typically governed by diffusion through the gel matrix and/or erosion of the gel itself.[5][7] The release kinetics can be modulated by altering the concentration of 12-HSA, the composition of the oil phase, or by adding surfactants like Polysorbate 80.[3]
Key Physicochemical & Drug Release Data
The properties of 12-HSA based drug delivery systems are highly dependent on the formulation composition. Key parameters such as gelator concentration directly influence the mechanical strength and drug release kinetics.
Table 1: Rheological and Thermal Properties of 12-HSA Organogels
| Property | Observation | Impact on Drug Delivery | Reference |
| Gel Strength (G' & G'') | Increasing 12-HSA concentration leads to an increase in both storage (G') and loss (G'') moduli. | A stronger gel network (higher G') can lead to slower drug diffusion and a more sustained release profile. | [3][4] |
| Sol-Gel Transition (Tgel) | Gel formation occurs upon cooling. Tgel can be modulated by composition. | Enables the formulation of injectable systems that are liquid at room temperature and form a gel depot in-situ at body temperature. | [3][4] |
| Gel-Sol Transition (Tmelt) | Gels transition to a sol phase upon heating. Tmelt is typically above normal body temperature. | Ensures the stability of the gel implant after administration, preventing premature dissolution. | [4] |
| Effect of Surfactants | Addition of Polysorbate 80 (Tween 80) results in a weaker gel-like structure. | Can be used to modulate the gel strength and potentially increase the release rate of certain drugs. | [3] |
Table 2: In Vitro & In Vivo Drug Release Characteristics
| Drug Type | System | Key Finding | Quantitative Data | Reference |
| Lipophilic (Ibuprofen) | 12-HSA in Soybean Oil (Oral) | Release rate decreases with increasing 12-HSA concentration. | Organogel suppressed the rapid plasma concentration increase seen with aqueous suspension in rats. | [5] |
| Hydrophilic (Acyclovir) | 12-HSA Organogel (Injectable) | Organogel significantly lowered the in vitro release rate compared to a drug solution. | 12-HSA/T80 organogel slowed ACV release by ~2.6-fold over 6 hours compared to a CTM-loaded gel. | [3] |
| Lipophilic (Clotrimazole) | 12-HSA Organogel (Injectable) | Organogel presented lower in vitro release rates and ex vivo drug permeabilities than the drug solution. | Slower release was observed from the organogel matrix. | [3] |
| Hydrophilic (Theophylline, Ofloxacin) | 12-HSA in Soybean Oil (Oral) | Release rates of hydrophilic drugs were significantly slower than for lipophilic drugs from the same organogel system. | In rats, organogels resulted in lower but more sustained plasma concentrations over 10 hours. | [6] |
Experimental Workflows & Logical Relationships
Visualizing the processes involved in developing and testing 12-HSA drug delivery systems is crucial for understanding the experimental design.
Caption: Workflow for 12-HSA organogel preparation and evaluation.
Caption: Mechanisms of controlled release from a 12-HSA organogel.
Detailed Experimental Protocols
The following protocols provide a generalized framework for the preparation and characterization of 12-HSA based organogels for drug delivery. Researchers should optimize parameters based on the specific oil, drug, and intended application.
Protocol 1: Preparation of 12-HSA Organogel
Objective: To prepare a drug-loaded 12-HSA organogel. This protocol is based on methods for preparing gels with soybean oil and other liquid oils.[3][5]
Materials:
-
This compound (12-HSA)
-
Vehicle (e.g., Soybean Oil, Safflower Oil, Miglyol 812)
-
Active Pharmaceutical Ingredient (API)
-
Glass vials with screw caps
-
Heating plate with magnetic stirring
-
Water bath or heating block
Procedure:
-
Weigh the desired amounts of 12-HSA and the oil vehicle into a glass vial to achieve the target concentration (e.g., 2-20% w/w).
-
Add the calculated amount of the API to the mixture.
-
Place a small magnetic stir bar into the vial and cap it loosely.
-
Heat the mixture on a heating plate with continuous stirring to a temperature approximately 10-20 °C above the melting point of 12-HSA (~80 °C) or until all components are fully dissolved and a clear, homogenous sol is formed.
-
Once a homogenous sol is obtained, turn off the heat and remove the vial.
-
Allow the sol to cool to room temperature undisturbed. Gelation will occur as the solution cools and the 12-HSA fibers self-assemble.
-
Confirm gel formation by inverting the vial; a stable gel will not flow.[4]
-
Store the prepared organogel in a sealed container at the desired storage temperature.
Protocol 2: In Vitro Drug Release using Franz Diffusion Cells
Objective: To evaluate the rate of drug release from the prepared 12-HSA organogel into a receptor medium. This method is standard for assessing topical and transdermal delivery systems.[3]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) or excised biological skin
-
Receptor medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a surfactant to maintain sink conditions)
-
Prepared drug-loaded 12-HSA organogel
-
Water bath with circulator and stirring capabilities
-
Syringes and collection vials
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Assemble the Franz diffusion cells. Mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with pre-warmed (37 °C) receptor medium. Ensure the medium is degassed to prevent bubble formation.
-
Place the Franz cells in the circulating water bath set to 37 °C and begin stirring the receptor medium.
-
Accurately weigh and apply a specific amount of the drug-loaded organogel onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling arm of the receptor compartment.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Protocol 3: Rheological Characterization
Objective: To determine the viscoelastic properties of the 12-HSA organogel, which correlate with its structure and stability.[3]
Materials:
-
Rheometer with parallel plate or cone-and-plate geometry
-
Prepared 12-HSA organogel
-
Temperature control unit
Procedure:
-
Sample Loading: Carefully place a sufficient amount of the organogel sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap distance (e.g., 1 mm), ensuring the sample fills the gap completely and trimming any excess.
-
Amplitude Sweep (Strain Sweep):
-
Set the temperature to 37 °C (or the target temperature).
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).
-
Determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent dynamic tests should be performed within this region.
-
-
Frequency Sweep:
-
Set the temperature to 37 °C.
-
Apply a constant strain within the LVER.
-
Vary the angular frequency (e.g., from 0.1 to 100 rad/s).
-
Plot G' and G'' as a function of frequency to understand the time-dependent behavior of the gel. For a stable gel, G' should be greater than G'' and relatively independent of frequency.
-
-
Temperature Ramp:
-
Apply a constant strain (within LVER) and frequency (e.g., 1 Hz).
-
Ramp the temperature up and/or down at a controlled rate (e.g., 2 °C/min) over the desired range (e.g., 25 °C to 90 °C).
-
The crossover point of G' and G'' can be used to determine the sol-gel transition temperature (Tgel) or melting temperature (Tmelt).
-
Protocol 4: Swelling and Erosion Study
Objective: To assess the stability of the organogel in an aqueous environment and determine its swelling and erosion characteristics.[3]
Materials:
-
Prepared 12-HSA organogel
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator or shaking water bath at 37 °C
-
Analytical balance
-
Filter paper
Procedure:
-
Prepare several organogel samples of a known initial weight (W_i) in pre-weighed vials.
-
Add a specific volume of PBS (e.g., 10 mL) to each vial.
-
Place the vials in an incubator at 37 °C with gentle agitation.
-
At designated time points, remove a vial from the incubator.
-
Carefully decant the PBS.
-
Gently blot the surface of the remaining gel with filter paper to remove excess surface water.
-
Weigh the vial containing the remaining gel to determine the final weight (W_f).
-
Calculate the percentage of weight loss (erosion) or gain (swelling) at each time point using the formula: Weight Change (%) = [(W_f - W_i) / W_i] * 100.
-
Plot the percentage of weight change against time to determine the erosion/swelling profile.
References
- 1. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of organogel as a novel oral controlled release formulation for lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of organogels as oral controlled release formulations of hydrophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Application Notes and Protocols: 12-Hydroxystearic Acid in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of ricinoleic acid found in castor oil, is a versatile building block in polymer chemistry.[1][2] Its unique bifunctional nature, possessing both a carboxylic acid and a secondary hydroxyl group, allows it to participate in a variety of polymerization reactions and polymer modification strategies.[3] This document provides detailed application notes and experimental protocols for the use of 12-HSA in the synthesis and modification of polyesters, polyamides, and polyurethanes, with a focus on its applications in materials science and drug delivery.
I. Polymer Synthesis with this compound
12-HSA can be utilized as a monomer or co-monomer in condensation polymerization to create a range of polymers with unique properties.
A. Polyesters
12-HSA can undergo self-condensation or be copolymerized with other diols and diacids to form polyesters.[3] The presence of the hydroxyl group along the fatty acid chain imparts flexibility and specific thermal properties to the resulting polymers.
This protocol describes the synthesis of PHSA via thermal polycondensation.
Materials:
-
This compound (12-HSA)
-
Toluene
-
Catalyst (e.g., p-toluenesulfonic acid, tin(II) chloride dihydrate)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, Dean-Stark trap, magnetic stirrer, heating mantle)
Procedure:
-
Place 12-HSA (e.g., 100 g) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of 12-HSA) into a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser connected to a Dean-Stark trap, and a nitrogen inlet.
-
Add toluene (e.g., 150 mL) to the flask to facilitate the azeotropic removal of water.
-
Flush the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring.
-
Monitor the reaction by collecting the water generated during the condensation in the Dean-Stark trap. The reaction is considered complete when no more water is collected.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Purify the polymer by precipitation in a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and dry it under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1735 cm⁻¹) and the disappearance of the carboxylic acid OH band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).
Table 1: Influence of Catalyst on the Synthesis of Poly(this compound) (PTHSA) [4]
| Catalyst | Catalyst Amount (wt%) | Polymerization Temperature (°C) | Polymerization Time (h) | Acid Value of PTHSA (mg KOH/g) |
| SnCl₂·2H₂O | 0.5 | 190 | 12 | 25 |
| p-Toluenesulfonic acid | 0.5 | 190 | 12 | >50 |
| No Catalyst | - | 190 | 12 | >100 |
B. Polyamides
12-HSA can be reacted with diamines to form polyamides. The long aliphatic chain of 12-HSA can improve the flexibility and hydrophobicity of the resulting polyamide.
Materials:
-
This compound (12-HSA)
-
1,6-Hexamethylenediamine (HMDA)
-
Adipoyl chloride (for interfacial polymerization)
-
Sodium hydroxide (NaOH)
-
Hexane
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure (Melt Polycondensation):
-
In a reaction vessel, create a nylon salt by mixing equimolar amounts of 12-HSA and HMDA in water.
-
Heat the salt solution in an autoclave under nitrogen pressure to evaporate the water and form a prepolymer.
-
Increase the temperature (typically to 220-280 °C) and apply a vacuum to remove water and drive the polymerization to completion.
-
The molten polymer is then extruded, cooled, and pelletized.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide linkages (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1640 cm⁻¹).
-
NMR Spectroscopy: To confirm the polymer structure.
-
GPC: To determine molecular weight and PDI.
-
DSC and Thermogravimetric Analysis (TGA): To evaluate thermal properties.[5]
-
Tensile Testing: To determine mechanical properties such as tensile strength and elongation at break.[6]
Table 2: Typical Mechanical and Thermal Properties of Polyamides [6][7][8]
| Property | Polyamide 11 (PA11) | Polyamide 12 (PA12) |
| Tensile Strength (MPa) | 40-60 | 40-50 |
| Elongation at Break (%) | 100-300 | 150-300 |
| Melting Temperature (°C) | 185-190 | 175-180 |
| Glass Transition Temp. (°C) | 42-46 | 37-45 |
C. Polyurethanes
The hydroxyl group of 12-HSA can react with isocyanates to form polyurethanes. 12-HSA can act as a chain extender or be incorporated into a polyol for polyurethane synthesis.[9]
Materials:
-
Polyol (e.g., polycaprolactone diol, PCL-diol)
-
Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI)
-
This compound (12-HSA) as a chain extender
-
Catalyst (e.g., dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., dimethylformamide, DMF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dry the polyol and 12-HSA under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any moisture.
-
In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve the dried polyol and 12-HSA in the solvent.
-
Add the diisocyanate to the reaction mixture and stir vigorously.
-
Add a catalytic amount of DBTDL to initiate the polymerization.
-
Continue the reaction at a controlled temperature (e.g., 60-80 °C) for several hours until the desired viscosity is reached.
-
The resulting polyurethane solution can be cast into films or precipitated in a non-solvent.
Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹).
-
NMR Spectroscopy: To confirm the structure of the polyurethane.
-
GPC: To determine molecular weight and PDI.
-
DSC and TGA: To assess thermal properties.
-
Mechanical Testing: To evaluate tensile properties.
II. Polymer Modification with this compound
12-HSA can be used to modify the properties of existing polymers, such as improving flexibility, hydrophobicity, and biocompatibility.
A. Grafting 12-HSA onto Polymer Backbones
Materials:
-
Poly(lactic acid) (PLA)
-
This compound (12-HSA)
-
Coupling agent (e.g., dicyclohexylcarbodiimide, DCC)
-
Catalyst (e.g., 4-dimethylaminopyridine, DMAP)
-
Solvent (e.g., dichloromethane, DCM)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dry the PLA and 12-HSA under vacuum.
-
Dissolve PLA and 12-HSA in DCM in a reaction flask under a nitrogen atmosphere.
-
Add DMAP and then DCC to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the polymer solution in a non-solvent like cold methanol.
-
Filter and dry the modified PLA.
Characterization:
-
FTIR and NMR Spectroscopy: To confirm the grafting of 12-HSA onto the PLA backbone.
-
GPC: To observe changes in molecular weight.
-
DSC: To study the effect of grafting on the thermal properties of PLA.[10]
-
Contact Angle Measurement: To assess changes in surface hydrophobicity.
Table 3: Effect of 12-HSA Modification on PLA Properties [11][12]
| Property | Neat PLA | PLA modified with 12-HSA |
| Tensile Strength (MPa) | ~60 | Can be tailored (increase or decrease) |
| Elongation at Break (%) | <10 | Increased |
| Glass Transition Temp. (°C) | 55-65 | Decreased |
| Thermal Stability | Moderate | Improved |
III. Applications in Drug Delivery
The amphiphilic nature and biocompatibility of 12-HSA and its polymers make them promising candidates for drug delivery systems.[1] They can form structures like micelles or nanoparticles for encapsulating hydrophobic drugs.
Experimental Protocol: Preparation of 12-HSA-based Nanoparticles for Drug Delivery
Materials:
-
Poly(this compound) (PHSA)
-
Hydrophobic drug (e.g., curcumin, paclitaxel)
-
Solvent (e.g., acetone, tetrahydrofuran)
-
Aqueous solution (e.g., deionized water, phosphate-buffered saline)
-
Surfactant (optional, e.g., Pluronic F68)
Procedure (Nanoprecipitation):
-
Dissolve PHSA and the hydrophobic drug in a water-miscible organic solvent.
-
Slowly inject the organic solution into a vigorously stirred aqueous solution (optionally containing a surfactant).
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the resulting suspension for several hours to allow for the complete evaporation of the organic solvent.
-
The nanoparticle suspension can be used directly or lyophilized for long-term storage.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity of the nanoparticles.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To determine the drug loading content and encapsulation efficiency.
-
In Vitro Drug Release Studies: To evaluate the release profile of the drug from the nanoparticles over time in a relevant buffer solution.[13][14]
Table 4: Factors Influencing Drug Release from Polymer Matrices [15][16]
| Factor | Effect on Drug Release Rate |
| Polymer hydrophobicity | Increased hydrophobicity generally decreases release rate |
| Drug solubility | Higher drug solubility in the release medium increases release rate |
| Polymer molecular weight | Higher molecular weight can decrease release rate |
| Drug loading | Higher drug loading can increase the initial burst release |
| Matrix porosity | Higher porosity increases the release rate |
IV. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for the synthesis and characterization of polymers using 12-HSA.
Caption: Workflow for the modification of a base polymer with 12-HSA.
Caption: Workflow for developing 12-HSA based drug delivery systems.
References
- 1. CN104072752A - Method for synthesizing polyethylene glycol-12-hydroxy stearate by adopting boric acid ester exchange method - Google Patents [patents.google.com]
- 2. This compound - Top Synthetic Resins for Industrial Use [penpet.com]
- 3. EP2213694B1 - this compound copolymer and method for producing the same - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. mdpi.com [mdpi.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. lume.ufrgs.br [lume.ufrgs.br]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modeling of drug release from bioerodible polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 15. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets | MDPI [mdpi.com]
- 16. ijcrt.org [ijcrt.org]
Application Notes and Protocols for the Quantification of 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated analytical methodologies for the precise quantification of 12-Hydroxystearic acid (12-HSA) in various matrices. The protocols provided are suitable for quality control, research, and drug development applications.
Introduction
This compound (12-HSA) is a saturated hydroxy fatty acid with significant industrial applications and emerging biological relevance. It is a key component in the manufacturing of lithium and calcium greases, cosmetics, and polymers, where it functions as a structuring agent and thickener.[1][2][3][4][5] In the biological realm, 12-HSA and its isomers have been shown to exhibit physiological activity, including the modulation of signaling pathways related to inflammation and cellular proliferation. This underscores the need for robust and reliable analytical methods for its quantification.
This document provides detailed protocols for the analysis of 12-HSA using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Analytical Methods
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of 12-HSA in industrial products such as hydrogenated castor oil. The protocol involves an initial alkaline hydrolysis step to liberate the fatty acid.
Sample Preparation (Alkaline Hydrolysis):
-
Accurately weigh the sample containing 12-HSA into a flask.
-
Add a solution of potassium hydroxide in methanol.
-
Reflux the mixture to ensure complete hydrolysis.
-
Cool the solution and acidify with hydrochloric acid to protonate the fatty acid.
-
Extract the 12-HSA into an organic solvent (e.g., hexane or diethyl ether).
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol and 1% Acetic Acid in Water |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
ELSD Conditions:
| Parameter | Value |
| Drift Tube Temperature | 40°C |
| Carrier Gas | Nitrogen |
| Gas Pressure | 337 kPa |
The following table summarizes the performance characteristics of the HPLC-ELSD method for the quantification of 12-HSA.
| Parameter | Result |
| Linearity Range | 119.1–1190.7 µg/mL |
| Correlation Coefficient (r) | 0.9993–0.9995 |
| Limit of Detection (LOD) | 1.1 µg/mL |
| Limit of Quantification (LOQ) | 3.2 µg/mL |
| Mean Recovery | 101.5% |
| Repeatability (RSD) | < 1.7% |
| Sample Stability (8h) | RSD < 2.6% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of 12-HSA, particularly in complex biological matrices. Due to the low volatility of 12-HSA, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization technique.
Sample Preparation and Derivatization:
-
Extract 12-HSA from the sample matrix using a suitable organic solvent.
-
Dry the extract completely under a stream of nitrogen.
-
To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100°C, ramp to 250°C at 10°C/min, then to 300°C at 5°C/min, hold for 5-10 min |
| MS Transfer Line Temp | 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-600 |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS provides high sensitivity and specificity for the direct analysis of 12-HSA in biological fluids, such as milk, often with minimal sample preparation and without the need for derivatization.
Sample Preparation:
-
For milk samples, a simple protein precipitation step is often sufficient. Add methanol to the milk sample, vortex, and centrifuge.
-
The supernatant can be directly injected into the LC-HRMS system.
LC-HRMS Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with acetonitrile and water, both containing formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) |
| Parameter | Result |
| Linearity (r²) | 0.990 to 0.998 |
| Limit of Detection (LOD) | 0.1 to 0.9 ng/mL |
| Limit of Quantification (LOQ) | 0.4 to 2.6 ng/mL |
Quantitative Data of 12-HSA in Various Matrices
The following tables present a summary of reported quantitative data for 12-HSA in different samples.
Table 1: 12-HSA Concentration in Industrial Products
| Product | Concentration Range | Analytical Method |
| Hydrogenated Castor Oil | Varies depending on grade | HPLC-ELSD |
| Lithium/Calcium Grease | 10-15% by weight (as soap) | Not specified |
| Cosmetic Formulations | 2.5% - 13.2% | Not specified |
Table 2: 12-HSA Concentration in Biological Samples
| Sample Matrix | Species | Concentration | Analytical Method |
| Abdominal Fat | Rat | Up to 4.4% of total hydroxy acids | Not specified |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
Recent research has indicated that 12-HSA and its isomers can modulate key cellular signaling pathways.
Figure 1: Proposed activation of PPARα by 12-HSA.
10-Hydroxystearic acid, an isomer of 12-HSA, has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Activation of PPARα can lead to increased collagen synthesis.
Figure 2: Modulation of the Wnt signaling pathway by 10-HSA.
Additionally, 10-HSA has been observed to modulate the Wnt signaling pathway, which is involved in melanogenesis, by altering the expression of secreted frizzled-related protein 1 (sFRP1) and other antagonist proteins.
Figure 3: 12-HSA induced AMP secretion via Caspase-8 pathway.
12-HSA has been identified as a stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes. This process is mediated through the downregulation of caspase-8, which in turn activates the inflammasome. The downregulation of caspase-8 is achieved through the activation of DNA methyltransferase 3A (DNMT3A), leading to the transcriptional silencing of the caspase-8 locus.
Experimental Workflow Diagrams
Figure 4: HPLC-ELSD analysis workflow for 12-HSA.
Figure 5: GC-MS analysis workflow for 12-HSA.
References
- 1. How to Determine Which Grease Is Best for Your Application [machinerylubrication.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Activation of the NLRP1B inflammasome by caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bisleyinternational.com [bisleyinternational.com]
- 5. 12HSA – Dehnar Tech Company [orizzonteoil.com]
Application Note: Analysis of 12-Hydroxystearic Acid Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid that finds extensive application in the manufacturing of lubricants, greases, cosmetics, and coatings. Its unique properties, derived from the hydroxyl group on the twelfth carbon, necessitate precise and reliable analytical methods for its quantification in various matrices. This application note details a robust HPLC-ELSD method for the determination of this compound, offering high sensitivity and reproducibility. The ELSD is particularly well-suited for analyzing compounds like 12-HSA that lack a significant UV chromophore, making UV detection challenging.
Principle of HPLC-ELSD
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The Evaporative Light Scattering Detector (ELSD) works by nebulizing the column eluent into a fine aerosol, which then passes through a heated drift tube where the mobile phase is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the intensity of the scattered light is proportional to the mass of the analyte.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[1][2][3]
-
Solvents: HPLC grade methanol and water.
-
Reagents: Acetic acid, analytical grade.
-
Reference Standard: this compound (purity ≥97%).
2. Preparation of Mobile Phase
-
Mobile Phase A: 1% acetic acid in water. To prepare, add 10 mL of glacial acetic acid to 990 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Methanol.
3. Preparation of Standard Solutions
-
Stock Solution (1190.7 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 119.1 µg/mL to 1190.7 µg/mL.[1][3] A suggested calibration series is 119.1, 297.7, 595.3, 893.0, and 1190.7 µg/mL.[3]
4. Sample Preparation
For samples containing this compound in a complex matrix, such as hydrogenated castor oil, an alkaline hydrolysis step may be necessary to liberate the fatty acid.[1][2][3] A general procedure is as follows:
-
Weigh the sample accurately.
-
Add a suitable volume of methanolic potassium hydroxide solution.
-
Heat the mixture to facilitate hydrolysis.
-
After cooling, neutralize the solution with an appropriate acid.
-
Dilute the final solution with methanol to a known volume before injection.
5. HPLC-ELSD Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase | A: 1% Acetic Acid in Water, B: Methanol[1][2] |
| Gradient Elution | 0-10 min: 85% B, 10-11 min: 85-98% B, 11-25 min: 98% B[1] |
| Flow Rate | 1.2 mL/min[1][2] |
| Column Temperature | 40 °C[1][2][3] |
| Injection Volume | 20 µL[1] |
| ELSD Drift Tube Temp. | 40 °C[1][2] |
| ELSD Carrier Gas | Nitrogen (N₂)[1][2] |
| ELSD Gas Pressure | 337 kPa[1][2] |
Data Presentation
The performance of this method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, stability, and accuracy. The results are summarized in the tables below.
Table 1: Linearity of this compound
| Parameter | Value |
| Linear Range (µg/mL) | 119.1–1190.7[1][3] |
| Regression Equation | (Not specified in search results) |
| Correlation Coefficient (r) | 0.9993–0.9995[1][2] |
Table 2: Method Sensitivity for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 1.1[1][2] |
| Limit of Quantitation (LOQ) | 3.2[1][2] |
Table 3: Precision, Stability, and Accuracy of the Method
| Parameter | Result |
| Repeatability (RSD, n=6) | < 1.7%[1][2] |
| Stability (RSD, up to 8h) | < 2.6%[1][2] |
| Mean Recovery | 101.5%[1][2] |
| Recovery RSD | 2.1%[1][2] |
Visualizations
Caption: Experimental workflow for HPLC-ELSD analysis of this compound.
Caption: Key components and logical flow of the HPLC-ELSD system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 12-HSA Gel Formation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation and stabilization of 12-hydroxystearic acid (12-HSA) gels.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Gelation is too slow or fails to occur.
-
Question: Why is my 12-HSA solution not forming a gel upon cooling?
-
Answer: This issue can arise from several factors:
-
Insufficient 12-HSA Concentration: The concentration of 12-HSA may be below the critical gelation concentration (CGC) for the chosen solvent. The CGC is the minimum concentration required to form a self-supporting gel.[1][2]
-
High Solvent Polarity: Solvents with high polarity can interfere with the hydrogen bonding between 12-HSA molecules, which is crucial for the self-assembly of the gel network.[3][4]
-
Inadequate Dissolution: 12-HSA may not have been fully dissolved at the heating stage. Ensure the solution is clear before cooling.
-
Presence of Impurities: Impurities in the 12-HSA or solvent can disrupt the fibrillar network formation.[5]
-
Issue: The gel is weak or brittle.
-
Question: My 12-HSA gel has formed, but it is mechanically weak and breaks easily. How can I improve its strength?
-
Answer: The mechanical properties of your gel are influenced by the structure of the 12-HSA fibrillar network.
-
Increase 12-HSA Concentration: A higher concentration of 12-HSA generally leads to a denser fibrillar network and a stronger gel with a higher storage modulus (G').[4]
-
Optimize Cooling Rate: A slower cooling rate allows for the formation of longer, more ordered crystalline fibers, which results in a mechanically stronger gel.[6] Rapid cooling can lead to the formation of spherulitic aggregates, which may result in weaker gels.[6]
-
Solvent Choice: Apolar solvents tend to promote the formation of fibrous networks, leading to gels with better mechanical properties.[6]
-
Issue: The gel is opaque or has poor clarity.
-
Question: My 12-HSA gel is cloudy. How can I achieve a more transparent gel?
-
Answer: Gel opacity is often related to the size and morphology of the 12-HSA aggregates.
-
Solvent Polarity: In more polar solvents, 12-HSA tends to form larger, spherulitic aggregates, which scatter more light and result in an opaque appearance.[4][6] Using a less polar solvent can promote the formation of smaller, finer fibers, leading to a more transparent gel.
-
Cooling Rate: Fast cooling rates can also contribute to the formation of larger spherulitic structures.[6] Experimenting with a slower cooling process may improve clarity.
-
Issue: The gel is unstable and shows syneresis.
-
Question: My 12-HSA gel is shrinking and releasing the solvent over time. What causes this and how can I prevent it?
-
Answer: This phenomenon, known as syneresis, is due to the contraction of the gel network, which expels the entrapped liquid.
-
Storage Temperature: Storing gels at higher temperatures can lead to a more ordered and crystalline network with fewer inclusions of the solvent, resulting in syneresis. Gels stored at lower temperatures may exhibit less syneresis.[7]
-
Network Rearrangement: Over time, the fibrillar network can rearrange to a more thermodynamically stable state, leading to the expulsion of the solvent. Optimizing the initial gelation conditions, such as the cooling rate, can help create a more stable initial network.
-
Frequently Asked Questions (FAQs)
What is the typical concentration range for 12-HSA to form a gel?
The critical gelation concentration (CGC) of 12-HSA is highly dependent on the solvent used. In many organic solvents, gelation can be achieved at concentrations as low as 0.1-0.8 wt%.[3] For some oils like canola, peanut, and soybean oil, the CGC can be as low as <1% w/w.[5]
How does the choice of solvent affect 12-HSA gelation?
The solvent plays a critical role in 12-HSA gelation. The Hansen solubility parameters (HSP) of the solvent can be used to predict its gelation behavior.[1][8] Generally, solvents with a moderate interaction with 12-HSA are ideal. If the interaction is too strong, 12-HSA will remain dissolved. If the interaction is too weak, 12-HSA will precipitate instead of forming a gel. Apolar solvents tend to favor the formation of strong, fibrous gels, while polar solvents may lead to weaker, spherulitic gels or no gelation at all.[6]
What is the effect of cooling rate on the final gel properties?
The cooling rate significantly influences the microstructure and, consequently, the mechanical properties of the 12-HSA gel.
-
Slow Cooling: Promotes the formation of long, well-ordered crystalline fibers, leading to a stronger, more elastic gel.[6]
-
Fast Cooling: Often results in the formation of smaller, spherulitic aggregates, which can lead to a weaker and more opaque gel.[6]
Can additives be used to modify the properties of 12-HSA gels?
Yes, additives can be used to tailor the properties of 12-HSA gels. For example, the addition of surfactants like polysorbate 80 (Tween 80) can result in a weaker gel structure.[9] However, polar additives such as alcohols can compete for hydrogen bonding with 12-HSA molecules and disrupt the gel network, potentially leading to the dissolution of the gel.[3]
Data Presentation
Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents
| Solvent | CGC (wt%) | Hansen Solubility Parameters (MPa0.5) |
| δd | ||
| Hexane | 0.7 - 0.9 | 14.9 |
| Cyclohexane | - | 16.8 |
| Toluene | < 2 | 18.0 |
| Silicone Oil | < 2 | - |
| Canola Oil | < 0.5 | - |
| Peanut Oil | - | - |
| Soybean Oil | < 1 | - |
| Paraffin Oil | 1.8 | - |
| Acetonitrile | - | 15.3 |
Table 2: Effect of Cooling Rate on 12-HSA Gel Properties
| Cooling Rate | Microstructure | Mechanical Properties |
| Slow | Fibrillar network with long, ordered crystals | Higher storage modulus (G'), stronger gel |
| Fast | Spherulitic aggregates | Lower storage modulus (G'), weaker gel |
Experimental Protocols
1. Protocol for 12-HSA Organogel Preparation
-
Weighing: Accurately weigh the desired amount of 12-HSA and the chosen solvent into a sealed vial.
-
Dissolution: Heat the mixture while stirring until the 12-HSA is completely dissolved and the solution becomes clear. The dissolution temperature will depend on the solvent and 12-HSA concentration.
-
Cooling (Gelation): Cool the hot solution to room temperature or a specific target temperature to induce gelation. The cooling can be performed under controlled conditions (slow cooling in a water bath) or by simply leaving the vial at ambient temperature (fast cooling).
-
Equilibration: Allow the gel to equilibrate for a set period (e.g., 24 hours) before characterization to ensure the gel structure is stable.
2. Protocol for Rheological Characterization of 12-HSA Gels
Rheological measurements are crucial for quantifying the mechanical properties of 12-HSA gels. A standard protocol involves the following steps:
-
Sample Loading: Carefully load the gel sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Strain Sweep Test: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep Test: Within the LVER, perform a frequency sweep to characterize the gel's behavior at different time scales. For a true gel, G' should be significantly larger than G'' and relatively independent of frequency.
-
Temperature Sweep Test (Optional): A temperature ramp can be used to determine the gel-sol transition temperature (Tgel).
Visualizations
Caption: Experimental workflow for 12-HSA gel preparation and characterization.
Caption: Troubleshooting decision tree for common 12-HSA gelation issues.
References
- 1. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters [mdpi.com]
- 2. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 12-Hydroxystearic Acid (12-HSA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 12-Hydroxystearic acid (12-HSA). The information provided is based on established scientific literature and aims to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the cooling rate on the morphology of 12-HSA crystals?
A1: The cooling rate is a critical parameter that significantly influences the resulting morphology of 12-HSA crystals. Slower cooling rates, typically around 1°C/min to 3°C/min, promote the formation of long, linear, and well-organized fibrillar structures.[1][2] In contrast, rapid cooling rates, such as 30°C/min, tend to produce smaller, spherulitic microstructures with a higher degree of branching.[2]
Q2: How does the cooling rate impact the mechanical properties of 12-HSA organogels?
A2: The crystal morphology dictated by the cooling rate directly affects the mechanical properties of the resulting organogel. Gels formed at a slow cooling rate (1°C/min) with a fibrillar network exhibit a higher storage modulus and yield stress compared to those formed at a high cooling rate (30°C/min) which have a spherulitic microstructure.[2] However, the rapidly cooled gels with spherulitic structures can demonstrate a higher oil-binding capacity.[2]
Q3: Is there a specific cooling rate threshold that alters the crystallization mechanism?
A3: Yes, studies have identified a distinct transition in the nucleation and crystal growth kinetics of 12-HSA in canola oil around a cooling rate of 5°C/min.[1] Below this rate, the crystallization process is primarily governed by thermodynamics and is limited by time.[1] Above 5°C/min, the process is driven by the time-dependent chemical potential difference (supersaturation).[1]
Q4: Can the solvent used affect the crystallization of 12-HSA?
A4: Absolutely. The choice of solvent plays a crucial role in the crystallization kinetics and the final crystal structure.[3] The compatibility between the solvent and 12-HSA, which can be rationalized using Hansen Solubility Parameters, influences the chemical potential at the onset of crystallization and can be modulated to control the fiber length.[3] Some solvents can interact with the growing fibers, leading to the development of spherulitic crystals.[1]
Troubleshooting Guide
Issue 1: Crystallization is happening too quickly, resulting in a fine precipitate instead of a gel.
-
Cause: The cooling rate is likely too high, leading to rapid nucleation and the formation of small, poorly structured crystals.[1][4] This can also occur if the solution is supersaturated to a very high degree.[1]
-
Solution:
-
Decrease the cooling rate: Instead of placing the solution in a cold bath or freezer, allow it to cool slowly at room temperature or in a controlled temperature bath set to a slow cooling ramp (e.g., 1°C/min).[2]
-
Increase the amount of solvent: This will reduce the supersaturation level, slowing down the crystallization process.[4] You can gently reheat the solution to dissolve the precipitate and add a small amount of additional solvent before re-cooling.[4]
-
Issue 2: The resulting organogel is weak and shows significant oil leakage (syneresis).
-
Cause: A poorly formed crystal network is the primary cause of a weak gel and syneresis. This can result from a very high cooling rate that creates small, branched structures with lower mechanical strength.[2]
-
Solution:
-
Optimize the cooling rate: Employ a slower cooling rate (e.g., 1-5°C/min) to encourage the formation of a more robust, fibrillar network with better oil-binding capacity.[1][2]
-
Consider the effect of shear: Applying oscillatory shear during crystallization can alter the microstructure. However, excessive shear can lead to a breakdown in the gel structure and increased oil loss, so it must be carefully controlled.[2]
-
Issue 3: No crystals are forming, even after the solution has cooled.
-
Cause: The concentration of 12-HSA may be too low for the chosen solvent, or the solution is not sufficiently supersaturated.
-
Solution:
-
Induce crystallization: Try scratching the inside of the container with a glass rod to create nucleation sites.[4]
-
Introduce a seed crystal: If available, adding a small crystal of 12-HSA can initiate crystallization.
-
Increase concentration: If the above methods fail, you may need to increase the concentration of 12-HSA in the solvent. This can be done by gently heating the solution to evaporate some of the solvent and then allowing it to cool again.[4]
-
Experimental Protocols
Protocol 1: Controlled Cooling Rate Crystallization of 12-HSA in an Oil
-
Preparation: Prepare a solution of 12-HSA in a suitable vegetable oil (e.g., canola oil) at a desired concentration (e.g., 2% w/w).
-
Dissolution: Heat the mixture in a sealed container with stirring in a water or oil bath to a temperature above the dissolution temperature of 12-HSA (e.g., 90°C) until a clear, homogeneous solution is obtained.
-
Controlled Cooling: Transfer the container to a programmable water bath or a rheometer with temperature control.
-
Cooling Profile: Program the instrument to cool the solution from the initial high temperature to the final holding temperature (e.g., 20°C) at a specific, constant rate (e.g., 1°C/min, 5°C/min, or 30°C/min).
-
Analysis: Once the final temperature is reached, the sample can be analyzed for its mechanical properties (rheology), crystal structure (microscopy), and thermal properties (DSC).
Data Presentation
Table 1: Effect of Cooling Rate on 12-HSA Crystal Morphology and Organogel Properties in Canola Oil
| Cooling Rate (°C/min) | Predominant Crystal Morphology | Crystal Characteristics | Organogel Mechanical Properties | Oil Binding Capacity |
| 1 | Fibrillar | Long, linear, organized fibers | Higher storage modulus, higher yield stress | Good |
| 30 | Spherulitic | Small, branched structures | Lower storage modulus, lower yield stress | Higher |
Visualizations
Caption: Experimental workflow for studying the effect of cooling rate.
Caption: Relationship between cooling rate and 12-HSA properties.
References
Technical Support Center: 12-HSA Organogels Under Shear Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of shear stress on the structure of 12-hydroxystearic acid (12-HSA) organogels.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 12-HSA organogel shows inconsistent rheological measurements, especially after applying shear. What could be the cause?
A1: Inconsistent rheological data can stem from several factors:
-
Incomplete Dissolution: Ensure the 12-HSA is fully dissolved in the solvent at an elevated temperature before cooling. Undissolved particles act as defects in the gel network.
-
Thermal History: The cooling rate significantly impacts the gel's microstructure.[1][2] A rapid cooling rate (e.g., 30°C/min) tends to form a spherulitic microstructure, while a slow cooling rate (e.g., 1°C/min) favors a fibrillar network.[1][2] Ensure your cooling protocol is consistent across all samples.
-
Shear History: The timing, duration, and intensity of applied shear are critical. Applying shear during the initial stages of gelation can influence nucleation and crystal growth, leading to different final structures.[1]
-
Wall Slip: During rheological measurements, the gel might slip at the surface of the rheometer plates, leading to an underestimation of viscosity and modulus. Using serrated or sandblasted plates can mitigate this issue.
-
Thixotropy: 12-HSA organogels can exhibit thixotropy, meaning their viscosity decreases under shear and recovers over time when the shear is removed.[3][4] Allow sufficient time for the structure to recover after pre-shearing before starting a measurement.
Q2: I applied continuous shear to my 12-HSA solution during cooling, but it failed to form a gel. Why?
A2: The application of excessive or continuous shear during the entire gelation process can disrupt the formation of the self-assembled fibrillar network necessary for gelation.[1] Continuous high shear can prevent the 12-HSA molecules from organizing into the crystalline fibers that entrap the solvent. This can result in a sol or a very soft, paste-like material with poor oil-binding capacity.[1] Consider applying shear only during the initial cooling phase to promote nucleation and then allowing the gel to structure under quiescent conditions.[1]
Q3: My microscopy images (e.g., PLM, SEM) of sheared 12-HSA organogels are difficult to interpret and show poorly defined structures. How can I improve image quality?
A3:
-
Sample Preparation: For Polarized Light Microscopy (PLM), ensure the sample is sufficiently thin to allow light transmission. For Scanning Electron Microscopy (SEM), cryo-SEM is often preferred as it allows for the observation of the structure in its frozen, native state, preserving the original morphology.[2]
-
Solvent Evaporation: If using conventional SEM, the solvent must be removed. Critical point drying or freeze-drying are common methods. However, these can sometimes introduce artifacts.
-
Shear Application: The method of applying shear to the sample being imaged is crucial. It's important that the observed section is representative of the bulk material that underwent shearing.
Q4: Does the type of solvent affect the 12-HSA organogel's response to shear?
A4: Yes, the solvent plays a critical role in the gelation process and the final properties of the organogel.[5] The solubility of 12-HSA in the solvent, which can be predicted using Hansen Solubility Parameters, affects the gel's mechanical strength.[6][7] Solvents that are poorer for 12-HSA at room temperature can lead to stronger gels due to more complete self-assembly of the gelator molecules into the network.[7] This inherent strength will influence how the gel responds to shear stress.
Experimental Protocols
Protocol 1: Preparation of a 12-HSA Organogel
-
Weighing: Accurately weigh the desired amount of 12-HSA and the organic solvent. A common concentration for gelation is around 2% (w/w) 12-HSA.[8]
-
Mixing: Combine the 12-HSA and solvent in a sealed container.
-
Heating: Heat the mixture while stirring until the 12-HSA is completely dissolved. A typical temperature is 85°C for 30 minutes.[8]
-
Cooling: Cool the solution to room temperature or a specific target temperature. The cooling rate should be controlled as it significantly influences the final microstructure.[1][2] For quiescent gels, allow the solution to cool undisturbed.
Protocol 2: Rheological Characterization of Shear Effects
-
Sample Loading: Load the hot, liquid 12-HSA solution onto the pre-heated rheometer plate.
-
Cooling and Gelation: Lower the upper plate to the desired gap and cool the sample using the rheometer's temperature control. The cooling can be quiescent or under a defined shear protocol (e.g., oscillatory shear at a specific frequency and strain).
-
Oscillatory Strain Sweep: Once the gel has formed, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the yield stress.[9] The yield stress is the point where the storage modulus (G') begins to decrease significantly, indicating the breakdown of the gel structure.[6]
-
Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the gel's viscoelastic properties. For a gel, G' should be greater than the loss modulus (G'') and relatively independent of frequency.
-
Thixotropy Test: To assess structural recovery, apply a high shear rate to break down the gel structure, then reduce the shear to a very low value and monitor the recovery of G' over time.[3]
Quantitative Data Summary
Table 1: Effect of Cooling Rate and Oscillatory Shear on 12-HSA Organogel Properties
| Parameter | Condition | Microstructure | Storage Modulus (G') | Yield Stress | Oil-Binding Capacity |
| Cooling Rate | High (30°C/min) | Spherulitic | Lower | Lower | Higher |
| Low (1°C/min) | Fibrillar | Higher | Higher | Lower | |
| Oscillatory Shear | Applied during crystallization | Thicker fibers (slow cooling), Increased spherulite nucleation (fast cooling) | Lower | Lower | Poorer |
| Statically crystallized | Fibrillar (slow cooling), Spherulitic (fast cooling) | Higher | Higher | Better |
Data synthesized from Co and Marangoni (2013) as cited in multiple sources.[1][2]
Visualizations
Caption: Experimental workflow for investigating shear impact on 12-HSA organogel structure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of the Mixtures of Vegetable Oil and Vitamin E over the Microstructure and Rheology of Organogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Cascade of Morphological Transitions at Room Temperature [mdpi.com]
Technical Support Center: Troubleshooting Phase Separation in 12-HSA Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in 12-hydroxystearic acid (12-HSA) formulations.
Frequently Asked Questions (FAQs)
Q1: What does phase separation in a 12-HSA formulation look like?
A1: Phase separation can manifest in several ways, including:
-
Syneresis: The expulsion of the liquid solvent from the gel network, leading to a visible layer of free oil on the surface or at the bottom of the container.
-
Inhomogeneity: The formulation appears cloudy, opaque, or grainy, indicating that the 12-HSA has not fully dissolved or has precipitated out of the solution.
-
Lack of Gelation: The formulation fails to form a self-sustaining gel and remains in a liquid or semi-liquid state.
-
Fibrillar vs. Spherulitic Structures: While not always a sign of instability, the formation of large, uncontrolled spherulitic structures instead of a fine fibrillar network can lead to weaker gels with a higher propensity for phase separation.[1][2]
Q2: What are the primary causes of phase separation in 12-HSA organogels?
A2: Phase separation in 12-HSA formulations is primarily influenced by three key factors:
-
Cooling Rate: The rate at which the formulation is cooled significantly impacts the microstructure of the gel. Rapid cooling can lead to the formation of a less stable, spherulitic crystal network, which is more prone to oil leakage.[1][3]
-
Solvent Polarity: The interaction between 12-HSA and the solvent is crucial for gel formation. If the solvent is too polar or too non-polar, it can disrupt the hydrogen bonding necessary for the self-assembly of the 12-HSA fibrillar network.
-
12-HSA Concentration: The concentration of 12-HSA must be at or above the critical gelation concentration (CGC) for a stable gel to form.[4] Insufficient concentration will result in a weak or non-existent gel network.
Q3: How can I prevent phase separation in my 12-HSA formulations?
A3: To prevent phase separation, consider the following strategies:
-
Optimize the Cooling Rate: Employ a slower, controlled cooling process to promote the formation of a stable, fibrillar network.[1][2]
-
Select an Appropriate Solvent: Choose a solvent with a suitable polarity that allows for the proper self-assembly of 12-HSA. Hansen Solubility Parameters (HSP) can be a useful tool for solvent selection.[5][6]
-
Ensure Sufficient 12-HSA Concentration: Use a 12-HSA concentration above the CGC for the specific solvent system.
-
Apply Shear with Caution: While shear can influence microstructure, excessive shear during crystallization can decrease mechanical strength and oil binding capacity, potentially leading to phase separation.[1]
Troubleshooting Guides
Issue 1: The formulation is cloudy and does not form a gel.
This issue often indicates that the 12-HSA has not properly dissolved or has prematurely precipitated.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cloudy formulations.
Issue 2: The gel forms initially but then separates over time (syneresis).
This is a common problem indicating an unstable gel network that cannot effectively entrap the solvent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gel syneresis.
Data Presentation
Table 1: Effect of Cooling Rate on 12-HSA Organogel Properties
| Cooling Rate (°C/min) | Microstructure | Relative Gel Strength | Oil Binding Capacity | Tendency for Phase Separation |
| 30 | Spherulitic | Lower | Lower | High |
| 20 | Mixed/Spherulitic | Moderate | Moderate | Moderate |
| 1 | Fibrillar | Higher | Higher | Low |
Data synthesized from multiple sources indicating general trends.[1][2][3]
Table 2: Hansen Solubility Parameters (HSP) of Common Solvents and 12-HSA
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| 12-HSA (estimated) | 16.6 | 2.86 | 6.77 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Mineral Oil | ~16-17 | ~0 | ~0 |
A smaller distance in the HSP space between 12-HSA and the solvent generally indicates better compatibility.[5][6]
Table 3: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents
| Solvent | CGC (wt%) |
| Dodecane | 0.1 - 0.8 |
| Paraffin Oil | 0.1 - 0.8 |
| Silicone Oil | > 0.8 |
| 1,2-Ethanediol | ~5 |
| 1,3-Propanediol | ~5 |
CGC is highly dependent on the specific solvent and temperature.[4][7]
Experimental Protocols
Protocol 1: Rheological Characterization of 12-HSA Organogels
Objective: To determine the viscoelastic properties (storage modulus G' and loss modulus G'') of the 12-HSA organogel.
Methodology:
-
Sample Preparation: Prepare the 12-HSA organogel by dissolving 12-HSA in the chosen solvent at a temperature above its melting point, followed by controlled cooling to the desired final temperature.
-
Instrumentation: Use a rotational rheometer equipped with a parallel plate or cone-plate geometry.
-
Amplitude Sweep (Strain Sweep):
-
Perform an oscillatory stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
The LVER is the range of strain or stress where G' and G'' are independent of the applied amplitude.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant stress or strain within the LVER.
-
This will provide information on the gel's structure and behavior over a range of timescales. A stable gel will typically show G' > G'' across the frequency range.
-
-
Temperature Ramp:
-
Perform a temperature ramp at a constant frequency and strain (within the LVER) to determine the sol-gel transition temperature (Tgel) and the gel-sol melting temperature (Tmelt).[8]
-
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the thermal transitions (melting and crystallization temperatures and enthalpies) of the 12-HSA formulation.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the 12-HSA formulation (5-10 mg) into a DSC pan and seal it.
-
Instrumentation: Use a differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature up to a point well above the expected melting temperature of 12-HSA (e.g., 100°C) at a controlled rate (e.g., 10°C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
A second heating scan can be performed to observe the behavior of the recrystallized material.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) peaks, determining their onset temperatures, peak temperatures, and enthalpies.[9][10][11][12]
Protocol 3: Polarized Light Microscopy (PLM) for Microstructure Visualization
Objective: To visually inspect the crystalline microstructure of the 12-HSA organogel.
Methodology:
-
Sample Preparation: Place a small amount of the 12-HSA organogel on a microscope slide and cover with a coverslip.
-
Instrumentation: Use a polarized light microscope equipped with a camera.
-
Observation:
-
Observe the sample under cross-polarized light.
-
Crystalline structures, such as the fibers or spherulites of 12-HSA, will be birefringent and appear bright against a dark background (the isotropic liquid oil).
-
Capture images at different magnifications to assess the morphology and size of the crystalline network. Fibrillar networks are generally associated with more stable gels.[13]
-
Logical Relationships and Workflows
The following diagram illustrates the logical relationship between key formulation and process parameters and their impact on the final 12-HSA organogel stability.
Caption: Key parameter relationships in 12-HSA formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 12-Hydroxystearic Acid (12-HSA) Gelation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxystearic acid (12-HSA) as a gelator. The information provided addresses common issues encountered during experimentation, with a focus on the influence of impurities on gel formation and properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 12-HSA and how do they affect gelation?
A1: The most common impurity in commercially available 12-HSA is stearic acid (SA), which is a precursor in its synthesis.[1] Other potential impurities originating from the manufacturing process (hydrogenation of castor oil) include ricinoleic acid, oleic acid, and palmitic acid.[2]
Stearic acid, in particular, has a significant negative impact on the gelation properties of 12-HSA. Its presence reduces the mechanical strength and gelation ability of the organogels.[1][3] This means that a higher concentration of 12-HSA is required to form a gel in the presence of stearic acid.[1] Even small amounts of stearic acid, around 10%, can decrease the elastic properties of the resulting gels by an order of magnitude.[1] While the macroscopic properties are affected, the mesoscopic structure, such as the thickness of the self-assembled fibers, remains largely unchanged.[1][4]
Q2: My 12-HSA gel is weaker than expected or fails to form altogether. What could be the cause?
A2: Weak or failed gelation is a common issue that can often be attributed to the purity of the 12-HSA. The presence of impurities, especially stearic acid, can significantly hinder the self-assembly process required for gel network formation.[1][3] It is also important to consider the solvent being used, as 12-HSA is a more effective gelator in apolar solvents.[5] The cooling rate during gel preparation can also influence the final gel properties, with slower cooling rates generally leading to gels with better mechanical properties.[6]
Q3: How can I test for the presence of stearic acid and other impurities in my 12-HSA sample?
A3: Several analytical techniques can be employed to identify and quantify impurities in your 12-HSA sample. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a robust method for the simultaneous determination of 12-HSA and stearic acid.[7][8] Other useful techniques include:
-
Differential Scanning Calorimetry (DSC): Can reveal differences in melting and crystallization behavior between pure and impure samples. Impurities typically lower and broaden the melting peak of 12-HSA.[3]
-
Spectroscopic Techniques (FTIR, NMR): Can provide structural information to identify unknown impurities.[9]
-
Chromatographic Techniques (GC, LC-MS): Can be used for the separation and identification of various organic impurities.[9][10]
Q4: Does the chirality of 12-HSA affect its gelation ability in the presence of impurities?
A4: Yes, the chirality of 12-HSA plays a crucial role in its self-assembly and gelation. The enantiomerically pure form of 12-HSA is a much more efficient gelator than its racemic mixture.[6][11] While the direct interaction between specific impurities and chiral recognition is a complex area, the presence of any impurity that disrupts the hydrogen bonding network essential for fiber formation will negatively impact the gelation of enantiopure 12-HSA.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common problems encountered during 12-HSA gelation experiments.
Problem: Inconsistent Gel Properties (e.g., variable strength, appearance)
| Potential Cause | Troubleshooting Steps |
| Variable Impurity Levels in 12-HSA Batches | 1. Analyze different batches of 12-HSA for purity using HPLC or DSC. 2. If significant variations are found, consider purifying the 12-HSA or sourcing from a supplier with tighter quality control. 3. Document the purity of each batch used in your experiments for better data traceability. |
| Inconsistent Cooling Rate | 1. Standardize the cooling protocol for all experiments. Use a water bath or a programmable heating/cooling block for precise temperature control. 2. Monitor and record the cooling profile to ensure reproducibility. |
| Solvent Evaporation | 1. Ensure the gelation vessel is properly sealed during heating and cooling to prevent solvent loss, which can alter the gelator concentration. |
Problem: Gel Syneresis (Solvent Expulsion from the Gel)
| Potential Cause | Troubleshooting Steps |
| High Impurity Content | 1. Impurities can disrupt the gel network, leading to a less stable structure that is prone to syneresis. 2. Analyze the purity of your 12-HSA. Consider purification if impurity levels are high. |
| Inappropriate Solvent | 1. The choice of solvent significantly impacts gel stability. 12-HSA forms more stable gels in non-polar solvents.[5] 2. Experiment with different solvents to find the optimal one for your application. |
Quantitative Data Summary
The presence of stearic acid as an impurity significantly impacts the rheological properties of 12-HSA organogels.
Table 1: Effect of Stearic Acid (SA) Impurity on the Elastic Modulus of Ethoxylated 12-HSA Gels
| Stearic Acid Content in initial 12-HSA | Resulting Elastic Properties of the Gel | Reference |
| 0% | Optimal elastic properties | [1] |
| 10% | Reduced by an order of magnitude | [1] |
Table 2: Influence of Stearic Acid (SA) on Critical Gelation Concentration (CGC)
| Impurity | Effect on CGC | Reference |
| Stearic Acid (SA) | Increases the concentration of gelator required for gelation | [1] |
Experimental Protocols
Protocol 1: Quantification of 12-HSA and Stearic Acid using HPLC-ELSD
This method is adapted from established procedures for the analysis of fatty acids in related matrices.[7][8]
1. Sample Preparation: a. Accurately weigh a known amount of the 12-HSA sample. b. Dissolve the sample in a suitable solvent mixture (e.g., methanol/chloroform). c. For samples where 12-HSA is part of a larger matrix (e.g., hydrogenated castor oil), alkaline hydrolysis may be necessary to liberate the fatty acids.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution using methanol and a weak acid solution (e.g., 1% acetic acid in water).
- Flow Rate: Approximately 1.0 - 1.2 mL/min.
- Column Temperature: 40 °C.
3. ELSD Conditions:
- Drift Tube Temperature: 40 °C.
- Nebulizing Gas (N₂): Adjust pressure as per instrument recommendations (e.g., 337 kPa).
4. Quantification: a. Prepare standard solutions of pure 12-HSA and stearic acid at known concentrations. b. Generate a calibration curve for each compound by plotting the logarithm of the peak area against the logarithm of the concentration. c. Quantify the amounts of 12-HSA and stearic acid in the sample by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Experimental workflow for impurity analysis in 12-HSA using HPLC-ELSD.
Caption: Troubleshooting workflow for inconsistent 12-HSA gelation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. Organogels based on 12-hydroxy stearic acid as a leitmotif: Dependence of gelation properties on chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfkek.jp [pfkek.jp]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alkaline Hydrolysis of 12-HSA for Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the alkaline hydrolysis of 12-hydroxystearic acid (12-HSA) for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of performing alkaline hydrolysis on samples containing 12-HSA?
Alkaline hydrolysis, also known as saponification, is a crucial sample preparation step to liberate 12-HSA from its esterified forms, such as in triglycerides or other lipids. This process breaks the ester bonds by reacting them with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), yielding the free fatty acid salt (soap) and glycerol. The free 12-HSA can then be acidified, extracted, and analyzed using various chromatographic techniques.
Q2: What are the key parameters to optimize for efficient alkaline hydrolysis of 12-HSA?
The efficiency of alkaline hydrolysis is primarily influenced by four key parameters:
-
Concentration of the alkaline solution: A sufficiently high concentration of NaOH or KOH is required to drive the reaction to completion.
-
Reaction Temperature: Higher temperatures generally accelerate the hydrolysis rate.
-
Reaction Time: Adequate time must be allowed for the hydrolysis reaction to reach completion.
-
Solvent System: The choice of solvent is critical for dissolving the sample and facilitating the reaction. Ethanolic or methanolic solutions of the base are commonly used.
Q3: How can I determine if the alkaline hydrolysis of my sample is complete?
To verify the completeness of the hydrolysis, you can analyze the sample at different time points (e.g., 30, 60, 90 minutes) and observe if the yield of 12-HSA plateaus.[1] If the concentration of 12-HSA no longer increases with extended hydrolysis time, the reaction is likely complete. Additionally, analyzing the sample for any remaining esterified 12-HSA using a suitable chromatographic method can confirm complete hydrolysis.
Q4: What are the common analytical techniques used for the quantification of 12-HSA following alkaline hydrolysis?
After hydrolysis and extraction, 12-HSA is typically quantified using chromatographic methods such as:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method offers good sensitivity and does not require chromophores in the analyte.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that often requires derivatization of the 12-HSA to increase its volatility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of 12-HSA | Incomplete Hydrolysis: The reaction may not have gone to completion. | Increase the hydrolysis time, temperature, or the concentration of the alkaline solution. A study on the alkaline hydrolysis of 12-HSA from PEG-60 hydrogenated castor oil found that the yield of 12-HSA increased with temperature up to 85°C and with time up to 30 minutes.[1] For more resistant samples, a microwave-assisted saponification at 90°C for 10 minutes can be effective.[4][5] |
| Degradation of 12-HSA: Harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged reaction times) can potentially lead to degradation. | Optimize the hydrolysis conditions by testing a range of temperatures and times to find the optimal balance between complete hydrolysis and minimal degradation. | |
| Inefficient Extraction: The protonated 12-HSA may not be efficiently extracted from the aqueous solution after acidification. | Ensure the pH of the solution is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Use an appropriate organic solvent for extraction, such as hexane or diethyl ether. Perform multiple extractions (e.g., 3 times) to maximize recovery. | |
| Poor Chromatographic Peak Shape | Sample Overload: Injecting too concentrated a sample can lead to broad or tailing peaks. | Dilute the sample before injection. |
| Inappropriate Column or Mobile Phase (HPLC): The stationary phase or mobile phase composition may not be suitable for 12-HSA. | For HPLC analysis, a C18 column with a gradient elution of methanol and a weak acid solution (e.g., 1% acetic acid) has been shown to be effective.[1][2][3] | |
| Incomplete Derivatization (GC-MS): If using GC-MS, incomplete derivatization will result in poor peak shape and low response. | Ensure the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimal for converting 12-HSA to a volatile derivative. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in any step of the hydrolysis, extraction, or analysis will lead to inconsistent results. | Adhere strictly to a validated standard operating procedure (SOP). Use calibrated equipment and high-purity reagents. |
| Sample Instability: The hydrolyzed 12-HSA sample may not be stable over time. | Analyze the samples as quickly as possible after preparation. A study showed that hydrolyzed samples of PEG-60 hydrogenated castor oil were stable for at least 8 hours at room temperature.[1][3] If storage is necessary, keep the samples at a low temperature (e.g., -20°C). |
Experimental Protocols
Optimized Alkaline Hydrolysis of 12-HSA from an Oil Matrix for HPLC-ELSD Analysis
This protocol is adapted from a method for the determination of 12-HSA in PEG-60 hydrogenated castor oil.[1]
1. Sample Preparation:
- Accurately weigh the sample containing 12-HSA into a reaction vessel.
2. Alkaline Hydrolysis:
- Add a solution of potassium hydroxide (KOH) in ethanol (e.g., 2 M). A microwave-assisted procedure can be performed at 90°C for 10 minutes.[4][5] Alternatively, conventional heating at 85°C for 30 minutes can be used.[1]
3. Extraction:
- After cooling the reaction mixture to room temperature, acidify with an appropriate acid (e.g., HCl) to a pH below 2.
- Extract the protonated 12-HSA with a suitable organic solvent (e.g., n-hexane) three times.
- Combine the organic extracts and wash with deionized water until the aqueous layer is neutral.
- Dry the organic extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a stream of nitrogen.
4. Sample Analysis by HPLC-ELSD:
- Reconstitute the dried extract in a suitable solvent (e.g., methanol).
- Inject an aliquot into the HPLC system.
- HPLC Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
- Mobile Phase: Gradient elution with methanol and 1% acetic acid in water[2]
- Flow Rate: 1.2 mL/min[2]
- Column Temperature: 40°C[2]
- ELSD Conditions:
- Drift Tube Temperature: 40°C[2]
- Carrier Gas (N2) Pressure: 337 kPa[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of an optimized HPLC-ELSD method for 12-HSA analysis after alkaline hydrolysis.[1][2][3]
| Parameter | Value |
| Linearity Range | 119.1–1190.7 μg·mL−1 |
| Correlation Coefficient (r) | 0.9993–0.9995 |
| Limit of Detection (LOD) | 1.1 μg·mL−1 |
| Limit of Quantitation (LOQ) | 3.2 μg·mL−1 |
| Mean Recovery | 101.5% |
| Relative Standard Deviation (RSD) of Recovery | 2.1% |
| Repeatability (RSD, n=6) | < 1.7% |
| Sample Stability (at room temp., RSD) | < 2.6% over 8 hours |
Visualizations
Caption: Experimental workflow for the alkaline hydrolysis and analysis of 12-HSA.
Caption: Troubleshooting logic for low 12-HSA recovery after alkaline hydrolysis.
References
Technical Support Center: Scaling Up 12-Hydroxystearic Acid (12-HSA) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 12-Hydroxystearic Acid (12-HSA).
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of scaling up 12-HSA production, covering microbial fermentation, enzymatic conversion, and downstream processing.
Microbial Fermentation
Problem: Low Yield of 12-HSA in Fed-Batch Fermentation
Question: We are scaling up our microbial production of 12-HSA from a bench-scale (5 L) to a pilot-scale (50 L) bioreactor and observing a significant drop in final product yield. What are the potential causes and how can we troubleshoot this?
Answer:
A drop in yield during scale-up is a common challenge in microbial fermentation. Several factors, often interrelated, can contribute to this issue. Here’s a systematic approach to troubleshooting:
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Poor Oxygen Mass Transfer | 1. Monitor dissolved oxygen (DO) levels continuously at both scales. 2. Compare the oxygen uptake rate (OUR) of the culture at each scale. 3. Visually inspect for poor mixing or "dead zones" in the larger bioreactor. | 1. Increase agitation speed. 2. Increase aeration rate. 3. Optimize impeller design and placement for better mixing. 4. Consider using oxygen-enriched air. |
| Substrate Inhibition or Limitation | 1. Analyze substrate (ricinoleic acid or castor oil) and key nutrient concentrations throughout the fermentation. 2. Compare feeding profiles between the two scales. | 1. Implement a controlled feeding strategy to maintain substrate levels below inhibitory concentrations. 2. Adjust the feed rate based on real-time monitoring of substrate consumption. |
| Product Inhibition | 1. Measure 12-HSA concentration in the broth at regular intervals. 2. Conduct small-scale experiments with varying initial concentrations of 12-HSA to determine the inhibitory threshold. | 1. Implement in-situ product removal (ISPR) techniques, such as solvent extraction or adsorption, to keep the 12-HSA concentration in the broth below the inhibitory level. |
| pH Fluctuation | 1. Review pH control logs from both scales. 2. Check the calibration and responsiveness of pH probes in the larger bioreactor. | 1. Ensure adequate mixing for uniform distribution of acid/base. 2. Optimize the PID controller settings for the pH control loop. |
| Shear Stress | 1. Calculate the tip speed of the impeller at both scales. 2. Examine cell morphology under a microscope for signs of damage. | 1. Use a lower shear impeller design (e.g., marine impeller). 2. Decrease the agitation speed while ensuring adequate mixing and oxygen transfer. |
Experimental Protocol: Optimizing Fed-Batch Fermentation for 12-HSA Production
This protocol outlines a general procedure for optimizing the feeding strategy in a fed-batch culture to maximize 12-HSA production.
-
Inoculum Preparation:
-
Prepare a seed culture of the production strain in a suitable medium.
-
Grow the seed culture to the mid-exponential phase.
-
-
Batch Phase:
-
Inoculate the bioreactor containing the initial batch medium.
-
Allow the culture to grow until the initial carbon source is nearly depleted. This can be monitored by an increase in dissolved oxygen and a decrease in off-gas CO2.
-
-
Fed-Batch Phase:
-
Initiate the feed of a concentrated solution of the primary carbon source (e.g., glucose) and the precursor (ricinoleic acid or castor oil).
-
Exponential Feeding: In the initial phase of the fed-batch, an exponential feeding strategy can be employed to maintain a constant specific growth rate. The feed rate (F) can be calculated using the following equation:
F(t) = (μ_set / Y_{X/S}) * X_0 * V_0 * e^(μ_set*t)
where:
-
μ_set = desired specific growth rate
-
Y_{X/S} = biomass yield on substrate
-
X_0 = biomass concentration at the start of the feed
-
V_0 = culture volume at the start of the feed
-
t = time
-
-
Constant Feeding: Once a high cell density is achieved, switch to a constant feeding strategy to avoid oxygen limitation and accumulation of inhibitory by-products.
-
DO-Stat Feeding: Alternatively, use a DO-stat method where the feed is added in response to a rise in dissolved oxygen, indicating substrate limitation.
-
-
Monitoring and Control:
-
Continuously monitor and control pH, temperature, and dissolved oxygen.
-
Take regular samples to measure biomass, substrate concentration, 12-HSA concentration, and by-product formation.
-
-
Data Analysis:
-
Calculate key fermentation parameters such as yield, productivity, and specific production rate to determine the optimal feeding strategy.
-
Downstream Processing
Problem: Low Purity of 12-HSA After Purification
Question: After downstream processing of our microbial fermentation broth, the purity of the final 12-HSA product is consistently below our target of 95%. What are the likely impurities and how can we improve our purification process?
Answer:
Achieving high purity in the downstream processing of 12-HSA can be challenging due to the presence of structurally similar impurities.
Common Impurities and Purification Strategies:
| Impurity | Source | Recommended Purification Strategy |
| Unreacted Ricinoleic Acid | Incomplete biotransformation | 1. Crystallization: Utilize the difference in solubility between 12-HSA and ricinoleic acid in a suitable solvent system. 2. Chromatography: Employ reversed-phase chromatography for separation. |
| Stearic Acid | By-product of hydrogenation (if applicable) or present in the initial castor oil | 1. Fractional Distillation: Can be effective if there is a sufficient difference in boiling points. 2. Preparative HPLC: For high-purity applications. |
| Other Fatty Acids | Present in the initial castor oil feedstock | Chromatography: A multi-step chromatographic approach may be necessary. |
| Cellular Debris and Proteins | Incomplete removal after cell lysis | 1. Centrifugation and Filtration: Optimize g-force and filter pore size. 2. Precipitation: Use acid precipitation to selectively precipitate 12-HSA. |
| Dimers and Polymers of 12-HSA | Can form at high temperatures or during certain chemical treatments | Solvent Extraction and Crystallization: These by-products often have different solubility profiles. |
Experimental Protocol: Purification of 12-HSA from Fermentation Broth
This protocol provides a general workflow for the purification of 12-HSA from a microbial culture.
-
Cell Removal:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and large debris.
-
-
Acidification and Precipitation:
-
Acidify the cell-free supernatant to a pH below the pKa of 12-HSA (approximately 4.5) using an acid like HCl. This will cause the 12-HSA to precipitate.
-
Allow the precipitate to settle, then collect it by centrifugation or filtration.
-
-
Solvent Extraction:
-
Dissolve the crude 12-HSA precipitate in a suitable organic solvent (e.g., ethanol, methanol).
-
Perform a liquid-liquid extraction to remove water-soluble impurities.
-
-
Crystallization:
-
Concentrate the organic phase under reduced pressure.
-
Cool the concentrated solution to induce crystallization of 12-HSA.
-
Collect the crystals by filtration and wash with a cold solvent to remove residual impurities.
-
Repeat the crystallization step if necessary to improve purity.
-
-
Drying:
-
Dry the purified 12-HSA crystals under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Analytical Method: HPLC Analysis of 12-HSA
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Standard Preparation: Prepare a standard curve with known concentrations of pure 12-HSA.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the enzymatic production of 12-HSA?
A1: The main challenges include:
-
Enzyme Cost and Stability: Lipases used for the hydrolysis of castor oil or the direct conversion of ricinoleic acid can be expensive. Their stability under process conditions (temperature, pH, shear) is crucial for economic viability.
-
Enzyme Immobilization and Reuse: For a cost-effective process, the enzyme should be immobilized and reused multiple times without significant loss of activity.
-
Mass Transfer Limitations: In a multiphasic system (oil, water, immobilized enzyme), mass transfer of the substrate to the active site of the enzyme can be a rate-limiting step.
-
Product Inhibition: The accumulation of 12-HSA or by-products like glycerol can inhibit enzyme activity.
-
Downstream Processing: Efficient separation of the product from the reaction mixture, including the removal of the immobilized enzyme, is necessary.
Q2: How does the quality of the starting castor oil affect the final 12-HSA product?
A2: The quality of the castor oil is critical.[1] Key factors include:
-
Ricinoleic Acid Content: Higher ricinoleic acid content in the castor oil will lead to a higher potential yield of 12-HSA.
-
Presence of Other Fatty Acids: The presence of other fatty acids (e.g., oleic, linoleic, stearic acid) will result in a mixture of fatty acids in the final product, complicating purification.
-
Impurities: Other impurities in the castor oil can affect the efficiency of the enzymatic or chemical conversion and may need to be removed in downstream processing.
Q3: What are the key differences in scale-up considerations between chemical and microbial production of 12-HSA?
A3:
| Consideration | Chemical Production | Microbial Production |
| Process Conditions | High temperature and pressure, use of metal catalysts. | Mild conditions (near-ambient temperature and pressure). |
| Reaction Selectivity | Can lead to by-products like dimers and polymers. | Generally high selectivity due to enzyme specificity. |
| Raw Materials | Primarily hydrogenated castor oil. | A carbon source (e.g., glucose) and a precursor (ricinoleic acid or castor oil). |
| Downstream Processing | Focus on removing catalyst and chemical by-products. | Focus on cell removal, product extraction, and purification from a complex broth. |
| Environmental Impact | Can generate more waste and has a higher energy consumption. | Generally considered a more sustainable and environmentally friendly approach. |
| Scale-Up Complexity | Primarily involves chemical engineering principles (heat and mass transfer, reactor design). | Involves complex biological and engineering challenges (maintaining cell viability and productivity, aseptic operations). |
Q4: Can you provide a simplified workflow for the microbial production of 12-HSA?
A4: Yes, here is a logical workflow:
References
Technical Support Center: Managing Skin Irritation from 12-Hydroxystearic Acid (12-HSA) in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential skin irritation issues encountered when formulating cosmetics with 12-hydroxystearic acid (12-HSA). All recommendations and protocols are intended for research and development purposes.
Troubleshooting Guides
Problem: Unexpected Skin Irritation Observed in Preliminary In Vitro Screening
If your 12-HSA-containing formulation shows signs of irritation in in vitro models, such as decreased cell viability in Reconstructed Human Epidermis (RHE) tests or increased inflammatory markers, consider the following troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| High Concentration of 12-HSA | Titrate the concentration of 12-HSA in your formulation downwards. Evaluate a range of concentrations to determine the optimal balance between desired textural/emollient properties and acceptable irritation potential. | Identification of a 12-HSA concentration that provides the intended formulation benefits without inducing significant cytotoxicity or inflammatory responses. |
| Formulation pH | The pH of a formulation can influence the irritation potential of fatty acids.[1][2] Measure and adjust the pH of your formulation to be closer to the skin's natural pH (around 5.5).[3] Acidic pH can sometimes lead to skin barrier disruption and increased irritation.[2] | A formulation with a pH closer to the skin's natural acidic mantle is generally better tolerated and may show reduced irritation potential. |
| Presence of Other Irritating Ingredients | Review all ingredients in your formulation for their known irritation potential. Consider replacing or reducing the concentration of other potential irritants, such as certain surfactants or preservatives. | A simplified formulation with fewer potential irritants may help isolate 12-HSA's contribution to irritation and lead to a milder overall product. |
| Lack of Soothing or Anti-Inflammatory Ingredients | Incorporate well-known anti-inflammatory and soothing agents into your formulation. Examples include bisabolol, allantoin, niacinamide, and certain botanical extracts like chamomile or licorice root.[4][5][6] | The addition of these ingredients can help to mitigate the inflammatory response potentially induced by 12-HSA, resulting in lower irritation scores. |
| Disrupted Skin Barrier Function | Enhance the formulation with ingredients that support and repair the skin barrier, such as ceramides and emollients.[7][8] Emollients can fill spaces between skin cells, creating a smoother surface and a protective film to trap moisture.[9][10][11] | A more robust skin barrier is less susceptible to irritation from external factors, including cosmetic ingredients. |
Frequently Asked Questions (FAQs)
1. Is 12-HSA considered a skin irritant?
The skin irritation potential of 12-HSA is not definitively established and can be formulation-dependent. While some sources describe it as a low-risk and non-irritating ingredient, there are documented cases of allergic contact dermatitis to 12-HSA.[12][13][14] A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel noted that antiperspirant prototype formulations containing 7% 12-HSA produced skin irritation under occlusive and semi-occluded patch test conditions.[15] Therefore, it is crucial to evaluate the irritation potential of your specific formulation.
2. What in vitro methods are recommended for assessing the skin irritation potential of a 12-HSA formulation?
Standardized in vitro methods are essential for predicting skin irritation. The following are recommended:
-
Reconstructed Human Epidermis (RHE) Test (OECD TG 439): This is a validated method that uses a 3D model of human epidermis to assess skin irritation potential.[16][17][18] The test measures cell viability after topical application of the test material. A significant reduction in viability indicates irritation potential.
-
MTT Assay: This colorimetric assay is commonly used in conjunction with the RHE test to quantify cell viability.[19][20][21][22]
-
Inflammatory Marker Release Assays (e.g., IL-1α ELISA): Measuring the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) from the RHE tissue can provide a more sensitive endpoint for irritation, as inflammation can occur even without significant cell death.[23][24][25][26]
3. How can I quantitatively assess the irritation potential of my 12-HSA formulation?
Quantitative assessment involves measuring specific endpoints in the in vitro tests mentioned above. The table below provides a hypothetical example of how to present such data.
Table 1: Hypothetical In Vitro Irritation Data for 12-HSA Formulations
| Formulation ID | 12-HSA Concentration (%) | Cell Viability (%) (MTT Assay) | IL-1α Release (pg/mL) | Irritation Classification (based on OECD TG 439) |
| F-001 | 5 | 45 | 150 | Irritant |
| F-002 | 2.5 | 70 | 80 | Non-Irritant |
| F-003 (with 0.5% Bisabolol) | 5 | 65 | 90 | Non-Irritant |
| F-004 (pH 6.5) | 5 | 55 | 110 | Borderline |
4. What is the Human Repeat Insult Patch Test (HRIPT) and when should it be considered?
The HRIPT is a clinical study conducted on human volunteers to assess the potential of a product to cause irritation and sensitization (allergic contact dermatitis) after repeated application.[19][22][27][28] It is considered the gold standard for evaluating the skin compatibility of a final cosmetic formulation. An HRIPT should be considered in the later stages of product development, after in vitro testing has indicated a low irritation potential.[22] The test involves an induction phase with repeated applications of the product under a patch, a rest phase, and a challenge phase to check for sensitization.[6]
5. What formulation strategies can be employed to minimize the skin irritation potential of 12-HSA?
Several formulation strategies can help mitigate potential irritation from 12-HSA:
-
pH Optimization: Maintain the formulation pH close to the skin's natural pH of approximately 5.5.[3]
-
Inclusion of Anti-Inflammatory Ingredients: Incorporate agents known to reduce inflammation, such as:
-
Use of Emollients and Barrier-Repair Ingredients: Strengthen the skin barrier with ingredients like ceramides and various emollients.[7][8]
-
Encapsulation: Encapsulating 12-HSA can control its release onto the skin, potentially reducing direct contact and subsequent irritation.[12][16][23][24][30] This technology encloses the active ingredient in a protective shell.[16][23][24][30]
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RHE)
This protocol is a general guideline based on the OECD TG 439.
1. Materials:
- Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, EpiSkin™)
- Assay medium provided by the RHE model manufacturer
- Phosphate-buffered saline (PBS)
- Test formulation containing 12-HSA
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)
- Negative control (e.g., sterile PBS)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol
2. Method:
- Pre-incubation: Equilibrate the RHE tissues in the provided assay medium overnight at 37°C and 5% CO2.
- Application of Test Material: Apply a precise amount of the test formulation, positive control, and negative control to the surface of triplicate tissues.
- Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.
- Rinsing: Thoroughly rinse the tissues with PBS to remove the test material.
- Post-incubation: Transfer the tissues to fresh assay medium and incubate for a further period (e.g., 24 to 42 hours).
- MTT Assay: Transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
- Extraction and Measurement: Extract the formazan from the tissues using isopropanol and measure the absorbance at 570 nm using a plate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each test formulation relative to the negative control.
- A formulation is generally classified as an irritant if the mean cell viability is ≤ 50%.[7]
Protocol 2: IL-1α Release Assay
This assay can be performed on the culture medium collected during the post-incubation step of the RHE test.
1. Materials:
- Culture medium collected from the RHE experiment
- Human IL-1α ELISA (Enzyme-Linked Immunosorbent Assay) kit
2. Method:
- Follow the instructions provided with the commercial ELISA kit. This typically involves adding the collected culture medium to wells pre-coated with an anti-human IL-1α antibody, followed by a series of incubation, washing, and detection steps.
3. Data Analysis:
- Quantify the concentration of IL-1α (in pg/mL) in each sample based on a standard curve.
- A significant increase in IL-1α release compared to the negative control indicates an inflammatory response.
Signaling Pathways and Logical Relationships
The precise signaling pathways involved in 12-HSA-induced skin irritation are not fully elucidated. However, based on the general understanding of fatty acid-induced inflammation, a potential pathway can be hypothesized.
Caption: Hypothetical signaling pathway for 12-HSA-induced skin inflammation.
This diagram illustrates a potential mechanism where 12-HSA interacts with keratinocytes, possibly activating Toll-like Receptors (TLRs). This can trigger downstream signaling cascades, such as the activation of the transcription factor NF-κB, leading to the release of pro-inflammatory cytokines like IL-1α and causing inflammation. Anti-inflammatory ingredients can potentially inhibit this pathway. Additionally, 12-HSA might contribute to skin barrier disruption, making the skin more susceptible to irritation.
Caption: Experimental workflow for assessing and mitigating 12-HSA skin irritation.
This workflow outlines a systematic approach to evaluating and addressing potential skin irritation from 12-HSA formulations. It begins with in vitro screening using RHE models. If irritation is detected, a series of formulation optimization steps are recommended. The optimized formulation is then re-evaluated in vitro. Formulations that pass the in vitro screening can proceed to clinical assessment with an HRIPT for final safety validation.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. cn.aminer.org [cn.aminer.org]
- 3. Toll-like receptor 3 activation is required for normal skin barrier repair following UV damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inflamed and Infected Reconstructed Human Epidermis to Study Atopic Dermatitis and Skin Care Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential expression and release of cytokines by an in vitro reconstructed human epidermis following exposure to skin irritant and sensitizing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. journal.biochim.ro [journal.biochim.ro]
- 8. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes [ouci.dntb.gov.ua]
- 10. Frontiers | Comparative study of the anti-inflammatory effect and acute toxicity of Sacha Inchi oils (Plukenetia volubilis and Plukenetia huayllabambana) in mice [frontiersin.org]
- 11. GLP-1 Injections - Amble [joinamble.com]
- 12. The effect of pH in modulating skin cell behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Downregulation of NF-kappaB activation in human keratinocytes by melanogenic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cir-safety.org [cir-safety.org]
- 16. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 18. youtube.com [youtube.com]
- 19. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 20. HINATA_NFKB_TARGETS_KERATINOCYTE_UP [gsea-msigdb.org]
- 21. Keratinocyte-specific H4K12 lactylation drives a non-canonical IL-17-dependent signaling in psoriasis progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The human repeated insult patch test in the 21st century: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inflammasome activation and IL-1β target IL-1α for secretion as opposed to surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The precursor form of IL-1alpha is an intracrine proinflammatory activator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Draize human repeat insult patch test (HRIPT): Seven decades of pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ftp.cdc.gov [ftp.cdc.gov]
- 29. SG-APSIC1137: this compound upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing 12-HSA Organogels
Welcome to the technical support center for 12-hydroxystearic acid (12-HSA) organogels. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the oil-binding capacity of their 12-HSA gel formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the preparation and handling of 12-HSA organogels.
Q1: My 12-HSA gel is exhibiting syneresis (oil bleeding). How can I improve its oil-binding capacity?
A1: Syneresis, or the expulsion of the liquid phase from a gel, is a common challenge. It indicates an unstable gel network. Here are several factors you can adjust to improve oil retention:
-
Optimize the Cooling Rate: The rate at which you cool the hot 12-HSA solution significantly impacts the gel's microstructure and, consequently, its ability to hold oil. Slower cooling rates generally lead to the formation of a more organized and robust fibrillar network with better mechanical properties, which can improve oil binding.[1][2] Conversely, a high cooling rate can result in a spherulitic microstructure that may have a lower oil-binding capacity.[2]
-
Adjust Post-Crystallization Temperature (Annealing): The temperature at which the gel is stored after its initial formation can be critical. Storing the gel at a slightly elevated temperature (e.g., 30°C) can promote the growth of longer, more crystalline fibers, but this may also lead to faster syneresis. Conversely, storage at a lower temperature (e.g., 5°C) can result in a highly branched crystalline structure with smaller pores, which can better immobilize the oil.
-
Modify the Solvent Polarity: The interaction between the 12-HSA gelator and the oil (solvent) is crucial. Gelation is often more effective in apolar solvents where 12-HSA is less soluble at lower temperatures, promoting the self-assembly of the fibrillar network.[1] The Hansen Solubility Parameter (HSP) can be a useful tool to predict the gelation behavior in different solvents.[3][4][5]
-
Incorporate Co-gellants or Additives: The addition of certain molecules can reinforce the gel network. For instance, nitrogen-containing derivatives of 12-HSA can act as highly efficient organogelators.[6] However, be cautious with polar additives like alcohols, as they can compete for hydrogen bonding with 12-HSA and disrupt gel formation.[7][8]
Q2: The consistency and mechanical strength of my 12-HSA gel are not optimal. What can I do?
A2: The rheological properties of your gel are intrinsically linked to its microstructure. To modify the gel's firmness and mechanical strength, consider the following:
-
Vary the 12-HSA Concentration: Increasing the concentration of 12-HSA will generally lead to a stronger gel with higher storage (G') and loss (G'') moduli, indicating a more robust three-dimensional network.[9] The critical gelation concentration (CGC) is the minimum amount of gelator needed to form a gel and varies depending on the solvent.[10]
-
Control the Cooling Process: As mentioned for syneresis, the cooling rate is a key determinant of the final gel structure. A slower cooling rate tends to form fibrillar structures with better mechanical properties compared to the spherulitic structures formed at faster cooling rates.[1][2]
-
Apply Shear During Gelation: The application of shear during the crystallization process can influence the microstructure and mechanical properties of the gel.[2] However, excessive shear can also lead to a weaker, paste-like material with reduced oil-binding capacity.[2]
Q3: How does the choice of oil affect the properties of my 12-HSA gel?
A3: The nature of the oil (solvent) plays a significant role in the gelation process. The polarity of the oil influences the solubility of 12-HSA and the resulting gel network.[1] Generally, 12-HSA acts as an effective gelator in a wide range of organic solvents and oils, including vegetable oils and silicone oil.[1][6][7] The specific interactions between the oil and the 12-HSA molecules will dictate the final properties of the organogel.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison and decision-making in your experiments.
Table 1: Effect of Cooling Rate on 12-HSA Gel Microstructure and Properties
| Cooling Rate (°C/min) | Microstructure | Oil-Binding Capacity | Mechanical Properties (Storage Modulus & Yield Stress) |
| 1 | Fibrillar network[2] | Higher | Higher[2] |
| 30 | Spherulitic[2] | Lower | Lower[2] |
Table 2: Effect of Post-Crystallization Storage Temperature on 12-HSA Gel Properties
| Storage Temperature (°C) | Microstructure | Oil Syneresis Rate |
| 5 | Highly branched, small uniform pores | Slower |
| 30 | Longer fibers, less branched network | 1.35 times faster than at 5°C |
Key Experimental Protocols
1. Protocol for Preparing 12-HSA Organogels
This protocol describes a general method for preparing 12-HSA organogels. The specific parameters (concentration, cooling rate) should be optimized for your particular application.
-
Dissolution: Weigh the desired amount of 12-HSA and the oil into a sealed vial. Heat the mixture while stirring until the 12-HSA is completely dissolved. The dissolution temperature will depend on the oil and the 12-HSA concentration but is typically above the melting point of 12-HSA.
-
Cooling (Gelation): Cool the hot solution to induce gelation.
-
Maturation (Annealing): Store the formed gel at a specific temperature (e.g., 5°C or 30°C) for a defined period (e.g., 24 hours) to allow the microstructure to stabilize.[11]
-
Characterization: Evaluate the gel for its properties, such as oil-binding capacity, rheology, and microstructure.
2. Protocol for Measuring Oil-Binding Capacity (OBC)
A common method to quantify the oil-binding capacity of an organogel is through centrifugation.
-
Sample Preparation: Place a known weight of the organogel into a pre-weighed centrifuge tube.[12]
-
Centrifugation: Centrifuge the sample at a specified speed and temperature for a set duration (e.g., 4000 rpm for 15 minutes at 24°C).[12]
-
Oil Removal: After centrifugation, carefully invert the tube onto an absorbent paper for a defined period (e.g., 5 minutes) to drain the released oil.[12]
-
Calculation: Weigh the tube containing the remaining gel. The oil-binding capacity is calculated as the percentage of oil retained in the gel relative to the initial amount of oil.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the oil-binding capacity of 12-HSA gels.
Caption: Experimental workflow for optimizing the oil-binding capacity of 12-HSA gels.
Caption: Molecular interactions driving the self-assembly and gelation of 12-HSA in oil.
References
- 1. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleogel classification, physicochemical characterization methods, and typical cases of application in food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
storage and handling recommendations for 12-Hydroxystearic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of 12-Hydroxystearic acid (12-HSA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed when not in use and away from heat, sparks, open flames, and hot surfaces.[1] For bulk storage, it is recommended to store at ambient temperature or about 5-10 °C above its melting point.[1] Stainless steel is the preferred material for storage containers.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling 12-HSA, it is recommended to wear protective gloves, chemical goggles or safety glasses, and appropriate personal protective clothing to avoid skin contact.[1][3] In situations where dust formation is possible, a NIOSH-approved respirator should be used.[1]
Q3: Is this compound soluble in water?
A3: No, this compound is practically insoluble in water.[3][4]
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in organic solvents such as ethanol, DMSO, dimethyl formamide, ether, and chloroform.[5][6][7] The solubility in ethanol, DMSO, and dimethyl formamide is approximately 10 mg/mL.[5]
Q5: Is this compound stable?
A5: Yes, this compound is stable under normal storage and handling conditions.[1][3] However, it is incompatible with strong oxidizing agents, strong bases, and strong acids/alkalis.[1][3][8]
Troubleshooting Guide
Issue: this compound has formed clumps or appears aggregated.
-
Possible Cause: Exposure to moisture or improper storage conditions.
-
Solution: Ensure the storage container is tightly sealed and stored in a dry environment. If clumping has occurred, gentle grinding with a mortar and pestle in a well-ventilated area may be attempted, though care should be taken to avoid creating fine dust.
Issue: Difficulty dissolving this compound in a recommended organic solvent.
-
Possible Cause 1: The concentration of 12-HSA is too high for the chosen solvent volume.
-
Solution 1: Refer to the solubility data and adjust the solvent volume accordingly. Gentle heating may aid dissolution, but be mindful of the solvent's boiling point and the stability of other components in your experiment.
-
Possible Cause 2: The solvent quality may be poor or contain impurities.
-
Solution 2: Use a fresh, high-purity solvent.
Issue: Skin or eye irritation occurs during handling.
-
Possible Cause: Direct contact with the powder or dust of this compound. Dust from the product may cause minor eye irritation.[1]
-
Solution: Immediately flush the affected eye(s) with plenty of water for at least 15 minutes.[3] For skin contact, wash the affected area with soap and water.[3] Always wear appropriate PPE, including gloves and safety glasses, to prevent direct contact.
Issue: An unexpected reaction occurs when mixing this compound with other reagents.
-
Possible Cause: Incompatibility with other reagents. 12-HSA is incompatible with strong oxidizing agents and strong bases.[1]
-
Solution: Review the chemical compatibility of all reagents in your experimental protocol. Avoid mixing 12-HSA with strong oxidizing agents or strong bases.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Appearance | White to off-white crystalline solid, waxy in texture | [9] |
| Molecular Formula | C₁₈H₃₆O₃ | [9] |
| Molecular Weight | 300.48 g/mol | [9] |
| Melting Point | 74 - 81 °C / 165.2 - 177.8 °F | [10] |
| Solubility in Water | Insoluble | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, dimethyl formamide, ether, chloroform | [5][6][7] |
Experimental Workflow
The following diagram outlines a general workflow for the handling and use of this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
References
- 1. acme-hardesty.com [acme-hardesty.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. redox.com [redox.com]
- 4. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | 106-14-9 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of 12-Hydroxystearic Acid and Stearic Acid as Gelling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 12-Hydroxystearic Acid (12-HSA) and stearic acid, two long-chain fatty acids utilized as gelling agents in a variety of applications, including pharmaceuticals, cosmetics, and lubricants. This analysis is supported by experimental data to objectively evaluate their performance.
Introduction
12-HSA is a saturated fatty acid derived from the hydrogenation of castor oil.[1][2] It is characterized by a hydroxyl group at the 12th carbon position, a feature that significantly influences its gelling properties.[3] Stearic acid, a more common saturated fatty acid found in animal and vegetable fats, lacks this hydroxyl group.[4] This structural difference is the primary determinant of their varying efficiencies as gelling agents.[3]
Gelling Mechanism
Both 12-HSA and stearic acid function as low-molecular-weight organogelators (LMOGs).[5][6] Their gelling mechanism involves self-assembly into three-dimensional fibrillar networks (SAFINs) upon cooling a heated solution.[5][7] These networks trap the liquid phase, resulting in the formation of a gel.
The key distinction in their mechanism lies in the intermolecular forces driving the self-assembly. While both molecules exhibit van der Waals interactions between their long hydrocarbon chains, 12-HSA possesses an additional hydroxyl group that allows for hydrogen bonding.[3] This supplementary hydrogen bonding leads to a more robust and efficient gel network formation in 12-HSA as compared to stearic acid.[3][7]
Figure 1: Comparative Gelling Mechanisms of 12-HSA and Stearic Acid.
Performance Comparison: Experimental Data
The presence of the hydroxyl group in 12-HSA leads to superior gelling performance, as evidenced by a lower critical gelation concentration (CGC) and enhanced mechanical properties of the resulting gels. Several studies have demonstrated that 12-HSA and its derivatives are significantly more efficient organogelators than their stearic acid counterparts.[3][8]
| Property | This compound (12-HSA) | Stearic Acid | Key Observations |
| Chemical Structure | C18H36O3 (with a hydroxyl group at C12) | C18H36O2 | The hydroxyl group in 12-HSA is the key differentiator.[3] |
| Melting Point | ~75-80 °C | ~69.6 °C[9][10] | The higher melting point of 12-HSA is attributed to stronger intermolecular hydrogen bonding. |
| Critical Gelation Concentration (CGC) | Significantly lower; often < 1 wt% in many organic liquids.[3][8] | Higher; requires a greater concentration to form a gel. | 12-HSA is a more efficient gelling agent, requiring less material.[3][8] |
| Gel Strength (Storage Modulus, G') | Generally higher, indicating a more rigid and stronger gel network.[11][12] | Generally lower, forming softer gels. | 12-HSA gels exhibit superior mechanical strength.[11] |
| Gel Stability | Forms stable gels over a wide temperature range with good resistance to water and oils.[13] | Gels can be less stable, particularly to thermal and mechanical stress. | 12-HSA is preferred for applications requiring high stability, such as in lubricating greases.[13] |
| Solubility | Insoluble in water; soluble in many organic solvents upon heating.[2][13] | Insoluble in water; soluble in organic solvents like ethanol and chloroform.[4][14] | Both require heating to dissolve in the solvents they gel. |
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate and compare the gelling performance of 12-HSA and stearic acid.
Determination of Critical Gelation Concentration (CGC)
The CGC is the minimum concentration of the gelling agent required to form a stable gel at room temperature.[3]
Methodology:
-
A series of vials are prepared with varying concentrations of the gelling agent (e.g., from 0.1% to 10% w/v) in the chosen solvent.
-
Each vial is heated until the gelling agent is completely dissolved.
-
The solutions are then allowed to cool to room temperature and left undisturbed for a set period (e.g., 24 hours).
-
The vials are inverted. The lowest concentration at which the substance does not flow is recorded as the CGC.[8][15]
Rheological Analysis
Rheological measurements provide quantitative data on the mechanical properties of the gels, such as their stiffness and viscosity.
Methodology:
-
A gel sample is prepared by dissolving the gelling agent in the solvent at the desired concentration above its melting point and then cooling it to form a gel.
-
The sample is loaded onto the plate of a rheometer.
-
Oscillatory Stress Sweep: A small, oscillating stress is applied to the sample to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress. G' represents the elastic (solid-like) behavior, while G'' represents the viscous (liquid-like) behavior. A higher G' indicates a stronger gel.[11][12][16]
-
Temperature Sweep: The temperature is ramped up or down at a controlled rate while applying a small, constant oscillatory stress. This helps determine the gel-sol transition temperature (Tgel), where the material transitions from a gel to a liquid.[12]
Figure 2: General Experimental Workflow for Gelling Agent Characterization.
Applications in Drug Development
Both 12-HSA and stearic acid are utilized in pharmaceutical formulations, though their specific roles can differ based on their properties.
-
12-HSA: Its superior gelling efficiency and stability make it an excellent candidate for creating organogels for controlled drug delivery.[12] These gels can act as injectable implants that form a depot in situ, providing sustained release of both hydrophilic and lipophilic drugs.[12] The robustness of 12-HSA gels also makes them suitable for topical and transdermal delivery systems.[3]
-
Stearic Acid: While a less efficient gelling agent on its own, stearic acid is widely used as a lubricant in tablet and capsule manufacturing to prevent ingredients from sticking to equipment.[4] It also serves as an emulsifier and thickening agent in creams, lotions, and ointments, contributing to the desired consistency and stability of these formulations.[4][14] It can be used in combination with other gelling agents to modify the texture and melting point of the final product.[17][18]
Conclusion
The comparative analysis reveals that this compound is a more efficient and robust gelling agent than stearic acid, primarily due to the presence of an additional hydroxyl group that enhances hydrogen bonding. This results in the formation of stronger, more stable gels at lower concentrations. While stearic acid remains a valuable excipient in pharmaceutical formulations for its lubricating and thickening properties, 12-HSA offers superior performance in applications requiring the formation of well-defined, stable gel networks, such as in controlled-release drug delivery systems. The choice between these two agents will ultimately depend on the specific performance requirements of the intended application.
References
- 1. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 2. 12-Hydroxy Stearic Acid: Wax, Ink, Cosmetic Uses | PENPET [penpet.com]
- 3. researchgate.net [researchgate.net]
- 4. chemiis.com [chemiis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust organogels from nitrogen-containing derivatives of (R)-12-hydroxystearic acid as gelators: comparisons with gels from stearic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blairlab.georgetown.edu [blairlab.georgetown.edu]
- 9. STEARIC ACID 50 - Ataman Kimya [atamanchemicals.com]
- 10. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 14. avenalab.com [avenalab.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. humblebeeandme.com [humblebeeandme.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Rheological Properties of 12-Hydroxystearic Acid and Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rheological properties of 12-hydroxystearic acid (12-HSA) with other common fatty acids, supported by experimental data. The unique structural features of 12-HSA impart distinct rheological characteristics, making it a subject of significant interest in various applications, including pharmaceuticals, cosmetics, and lubricants.
The Crucial Role of the Hydroxyl Group
This compound, a saturated fatty acid, is distinguished by a hydroxyl (-OH) group at its 12th carbon position. This functional group is pivotal to its rheological behavior, enabling the formation of extensive hydrogen bond networks between molecules. This intermolecular bonding facilitates the self-assembly of 12-HSA into long, entangled fibrous structures, which are responsible for the formation of robust gels in various organic solvents, even at low concentrations.[1] In contrast, fatty acids lacking this hydroxyl group, such as stearic acid, primarily interact through weaker van der Waals forces.
Comparative Rheological Data
The following table summarizes key rheological parameters for 12-HSA and other representative fatty acids. It is important to note that these values can be significantly influenced by the solvent, concentration, and temperature.
| Fatty Acid | Structure | Key Structural Feature | Critical Gelation Concentration (CGC) | Gel Strength (Elastic Modulus, G') | General Rheological Behavior |
| This compound (12-HSA) | C18:0, hydroxylated | Presence of a hydroxyl group | Low (<2 wt% in many oils)[2] | High | Forms strong, thermo-reversible, and thixotropic organogels.[1] Exhibits elastoplastic behavior.[3][4] |
| Stearic Acid | C18:0 | Saturated alkyl chain | Higher than 12-HSA | Lower than 12-HSA | Can form weak gels or crystalline precipitates at higher concentrations.[1] |
| Oleic Acid | C18:1, monounsaturated | One cis-double bond | Does not typically form strong gels on its own | Very low | Generally behaves as a viscous liquid; the double bond disrupts packing.[5][6] |
| Palmitic Acid | C16:0 | Shorter saturated alkyl chain | Higher than stearic acid | Lower than stearic acid | Similar to stearic acid, but with weaker gelation tendency due to shorter chain length. |
Experimental Protocols
Organogel Preparation
A standardized method for preparing fatty acid organogels for rheological analysis involves the following steps:
-
Dissolution: The fatty acid is dispersed in the chosen solvent (e.g., mineral oil, safflower oil) at a specific concentration.
-
Heating: The mixture is heated above the melting point of the fatty acid (for 12-HSA, typically to around 80-90°C) with continuous stirring until a clear, homogeneous solution is obtained.
-
Cooling: The solution is then cooled to a specific temperature (e.g., room temperature) under controlled conditions (e.g., a specific cooling rate) to allow for gel formation. The cooling rate can significantly impact the resulting gel's microstructure and rheological properties.[1]
Rheological Measurements
Rheological properties are typically characterized using a rotational rheometer, often with a cone-plate or parallel-plate geometry.
-
Oscillatory Amplitude Sweep: This test is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. This helps in identifying the strain range for subsequent frequency sweep tests.
-
Oscillatory Frequency Sweep: Conducted at a constant strain within the LVER, this test measures the G' and G'' as a function of frequency. For a gel, G' is typically higher than G'' and relatively independent of frequency, indicating a solid-like behavior.
-
Flow Sweep (Viscosity Curve): This test measures the viscosity of the sample as a function of the applied shear rate. Organogels often exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate.
-
Thixotropy Test: This involves subjecting the gel to a high shear rate to break down its structure, followed by a period of low shear to observe the recovery of viscosity over time. This characterizes the gel's ability to reform its structure after being disturbed.[1]
Visualizing Key Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
References
- 1. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Structural insight into the viscoelastic behaviour of elastomeric polyesters: effect of the nature of fatty acid side chains and the degree of unsaturation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 12-Hydroxystearic Acid and Ricinoleic Acid in Topical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) and ricinoleic acid are both naturally derived fatty acids with significant potential in topical formulations. While sharing a hydroxyl functional group, their distinct structural differences lead to varied biological activities and therapeutic applications. This guide provides an objective comparison of their performance in topical applications, supported by available experimental data, to aid researchers and drug development professionals in selecting the appropriate agent for their specific needs.
Physicochemical Properties
| Property | This compound (12-HSA) | Ricinoleic Acid |
| Chemical Formula | C₁₈H₃₆O₃ | C₁₈H₃₄O₃ |
| Molar Mass | 300.48 g/mol | 298.46 g/mol |
| Structure | Saturated 18-carbon fatty acid with a hydroxyl group at the 12th carbon | Unsaturated 18-carbon fatty acid with a hydroxyl group at the 12th carbon and a cis double bond between carbons 9 and 10 |
| Source | Hydrogenation of ricinoleic acid, which is derived from castor oil.[1][2] | Major component of castor oil (up to 90%), extracted from the seeds of Ricinus communis.[3] |
| Appearance | White to yellowish solid flakes or powder | Pale yellow, viscous liquid |
Performance Comparison in Topical Applications
This section details the comparative performance of 12-HSA and ricinoleic acid across various dermatological parameters, supported by quantitative experimental data.
Anti-inflammatory Effects
| Parameter | This compound (12-HSA) | Ricinoleic Acid |
| Mechanism | Modulates the expression of matrix metalloproteinase-1 (MMP-1) and reduces UV-induced stress markers like p53.[4] | Exhibits capsaicin-like anti-inflammatory properties.[5][6] Repeated application leads to a reduction in substance P levels.[6][7] Markedly inhibits the synthesis of prostaglandin E2.[8] |
| Experimental Model | Ex vivo human skin explants irradiated with UVB (1 J cm⁻²) | Carrageenan-induced paw edema in mice and histamine-induced eyelid edema in guinea pigs.[6][7] |
| Quantitative Data | - 83% reduction in UVB-induced MMP-1 gene expression with 0.33 mM (0.1%) 12-HSA.[4] - 46% reduction in UV-induced p53 up-regulation with 12-HSA.[4] - 34% mitigation of sunburn cell (SBC) induction with 12-HSA.[4] | - Marked inhibition of carrageenan-induced paw edema after 8 days of repeated topical treatment with 0.9 mg/mouse.[6][7] - Significant reduction in histamine-induced eyelid edema after repeated application.[7] |
Skin Barrier Function and Hydration
| Parameter | This compound (12-HSA) | Ricinoleic Acid |
| Mechanism | Known for its emollient and hydrating properties, contributing to skin barrier function.[9] | Acts as an emollient to maintain skin hydration and support the skin barrier.[3] |
| Experimental Model | General use in cosmetic formulations for hydration.[9] | Studies on dry skin models. |
| Quantitative Data | Specific quantitative data on hydration increase is not readily available in the reviewed literature. It is widely used for its emollient properties in the cosmetic industry.[9] | A study on the influence of a combination of castor oil (rich in ricinoleic acid) and water on dry skin showed a significant increase in skin moisture.[10] However, robust clinical trials in humans are limited.[3] |
Antimicrobial and Wound Healing Properties
| Parameter | This compound (12-HSA) | Ricinoleic Acid |
| Mechanism | Potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes by downregulating caspase-8 and activating the inflammasome via DNMT3A.[9][11] | Possesses antimicrobial properties against various bacteria and fungi.[3] Promotes wound healing, though the exact mechanism is not fully elucidated.[3] |
| Experimental Model | Primary human epidermal keratinocytes. | In vitro and animal studies. |
| Quantitative Data | Specific quantitative data on the rate of wound healing is not detailed in the provided search results, but its mechanism of inducing AMPs is well-documented.[11] | While used in wound healing, specific quantitative data from controlled studies is limited in the reviewed literature.[3] |
Extracellular Matrix Synthesis
| Parameter | This compound (12-HSA) | Ricinoleic Acid |
| Mechanism | Stimulates the synthesis of collagen type I and type III in human dermal fibroblasts.[4] | Information on direct effects on collagen synthesis is not available in the provided search results. |
| Experimental Model | In vitro primary human dermal fibroblasts and ex vivo human skin.[4] | Not applicable based on available data. |
| Quantitative Data | - 96% increase in collagen type I synthesis in vitro with 5 µM 12-HSA.[4] - 244% increase in collagen type III synthesis in vitro with 5 µM 12-HSA.[4] - 57% increase in collagen type III in ex vivo skin.[4] | Not available. |
Experimental Protocols
Evaluation of Anti-inflammatory Activity of 12-HSA (Ex vivo Human Skin Model)
-
Objective: To assess the effect of 12-HSA on UVB-induced inflammation markers.
-
Methodology:
-
Human skin biopsies are obtained from plastic surgery.
-
The test material (12-HSA in a suitable vehicle, e.g., DMSO) is applied topically and renewed daily for 6 days.
-
Skin explants are irradiated with UVB (1 J cm⁻²).
-
24 hours post-irradiation, the expression of MMP-1 is determined by RT-qPCR.
-
Sunburn cell (SBC) formation is quantified using H&E staining.
-
p53 protein levels are assessed by immunohistochemistry.[4]
-
-
Endpoint Analysis: Quantitative analysis of MMP-1 gene expression, SBC count, and p53 protein staining intensity.
Assessment of Anti-inflammatory Effects of Ricinoleic Acid (Carrageenan-Induced Paw Edema in Mice)
-
Objective: To evaluate the in vivo anti-inflammatory effect of topically applied ricinoleic acid.
-
Methodology:
-
Acute inflammation is induced by an intradermal injection of carrageenan in the mouse paw.
-
Ricinoleic acid (e.g., 0.9 mg/mouse) or a vehicle control is applied topically.
-
For chronic effects, the treatment is repeated over a period of time (e.g., 8 days).
-
Paw edema is measured at specific time points using a plethysmometer.
-
Tissue levels of inflammatory mediators like substance P can be measured by radioimmunoassay (RIA).[6][7]
-
-
Endpoint Analysis: Measurement of the change in paw volume (edema) and quantification of substance P levels.
In Vitro Collagen Synthesis Assay with 12-HSA
-
Objective: To quantify the effect of 12-HSA on collagen production in human dermal fibroblasts.
-
Methodology:
-
Primary human dermal fibroblasts are cultured in appropriate media.
-
Cells are treated with varying concentrations of 12-HSA (e.g., 5 µM) for a specified duration (e.g., 48 hours).
-
The amount of newly synthesized collagen type I and type III in the cell culture supernatant or cell lysate is quantified using ELISA kits.[4]
-
-
Endpoint Analysis: Quantification of collagen type I and type III levels, expressed as a percentage increase compared to untreated control cells.
Signaling Pathways and Mechanisms of Action
This compound (12-HSA) Signaling Pathway in Keratinocytes
12-HSA enhances the skin's innate immunity by stimulating the secretion of antimicrobial peptides (AMPs) from keratinocytes. This process is initiated by the acute activation of DNA methyltransferase 3A (DNMT3A), which leads to the transcriptional silencing of the caspase-8 locus. The subsequent downregulation of caspase-8 activates the inflammasome, leading to the release of AMPs.
Caption: 12-HSA signaling pathway in keratinocytes.
Ricinoleic Acid Anti-inflammatory Signaling Pathway
Ricinoleic acid exerts its anti-inflammatory effects through a mechanism that shares similarities with capsaicin, involving sensory neuropeptides. Repeated topical application of ricinoleic acid leads to a reduction in the levels of substance P, a key mediator of neurogenic inflammation. It also inhibits the synthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator.
Caption: Ricinoleic acid anti-inflammatory pathway.
Conclusion
Both 12-HSA and ricinoleic acid demonstrate significant potential for topical applications, albeit through different primary mechanisms.
-
This compound (12-HSA) shows strong evidence for enhancing the skin's innate immune defense through AMP induction and promoting extracellular matrix synthesis, making it a promising candidate for anti-aging, skin repair, and antimicrobial formulations. The quantitative data on its effects on collagen and MMP-1 are particularly compelling for regenerative and photo-protection applications.
-
Ricinoleic Acid is a well-established anti-inflammatory and moisturizing agent. Its capsaicin-like mechanism and inhibition of prostaglandin E2 synthesis provide a strong basis for its use in formulations targeting inflammatory skin conditions. However, more robust clinical data in humans is needed to fully substantiate its efficacy in various dermatoses.
The choice between 12-HSA and ricinoleic acid will ultimately depend on the desired therapeutic outcome. For applications requiring robust immune modulation and structural skin improvement, 12-HSA appears to be a strong contender. For formulations focused on potent anti-inflammatory and soothing effects, ricinoleic acid remains a valuable and well-recognized option. Further head-to-head comparative studies are warranted to provide a more definitive guide for formulation development.
References
- 1. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 2. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Properties of 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the antimicrobial properties of 12-Hydroxystearic acid (12-HSA), comparing its performance with established topical antimicrobial agents. Experimental data and detailed protocols are provided to support an objective evaluation of its potential in research and drug development.
Overview of this compound (12-HSA)
This compound is a saturated fatty acid that is increasingly recognized for its role in skin health. Unlike traditional topical antimicrobials that exert a direct killing or inhibitory effect on microorganisms, 12-HSA functions through an indirect mechanism. It stimulates epidermal keratinocytes to secrete the body's own natural defenses in the form of antimicrobial peptides (AMPs).[1][2] This unique mode of action positions 12-HSA as a potential modulator of the skin's innate immune system.
The primary mechanism involves the downregulation of caspase-8 in keratinocytes, which in turn triggers the release of stored AMPs.[1] These peptides have a broad spectrum of activity against bacteria, fungi, and viruses. This approach of enhancing the skin's natural barrier and defense mechanisms offers a novel strategy in antimicrobial therapies, potentially reducing the risk of microbial resistance associated with direct-acting agents.
Comparative Analysis with Alternative Antimicrobial Agents
To objectively assess the antimicrobial potential of 12-HSA's indirect action, this guide compares it with three alternatives that exhibit direct antimicrobial activity:
-
Mupirocin: A topical antibiotic widely used for treating bacterial skin infections.
-
Chlorhexidine: A broad-spectrum antiseptic commonly used for skin disinfection.
-
Lauric Acid: A medium-chain fatty acid with known direct antimicrobial properties.
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these agents against two common skin pathogens, Staphylococcus aureus and Pseudomonas aeruginosa. It is important to note that as 12-HSA acts indirectly, direct MIC/MBC values are not applicable. The table, therefore, highlights the different modes of action.
Data Presentation: Antimicrobial Activity Comparison
| Agent | Mechanism of Action | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Indirect: Stimulates AMP secretion by downregulating caspase-8 in keratinocytes.[1] | Not Applicable (Host-mediated) | Not Applicable | Not Applicable |
| Mupirocin | Direct: Inhibits bacterial isoleucyl-tRNA synthetase, halting protein synthesis.[3][4][5] | Staphylococcus aureus | ≤0.5[6][7] | 4 - 32[1][6] |
| Pseudomonas aeruginosa | >1024 (Resistant)[8] | Not Applicable | ||
| Chlorhexidine | Direct: Disrupts microbial cell membranes.[9][10][11][12] | Staphylococcus aureus | 0.5 - 32[13] | 2 - 64[13] |
| Pseudomonas aeruginosa | 4.88 - 313[4][14] | > MIC | ||
| Lauric Acid | Direct: Disrupts bacterial cell membranes.[15] | Staphylococcus aureus | 156[15] | >156 |
| Pseudomonas aeruginosa | >500 (Resistant)[16] | >500 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.[17][18]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the antimicrobial agent in MHB across the wells of a 96-well plate. b. The final volume in each well should be 100 µL. c. Leave a column of wells with only MHB to serve as a positive control (growth control) and another with uninoculated MHB as a negative control (sterility control).
-
Inoculum Preparation: a. From a fresh culture, suspend bacterial colonies in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions and the growth control wells. b. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the determination of the MIC to ascertain the bactericidal activity of an agent.[19][20]
Procedure:
-
Subculturing from MIC Wells: a. Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations). b. From each of these clear wells, take a 10-100 µL aliquot.
-
Plating: a. Spread the aliquot onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Caption: 12-HSA indirect antimicrobial action pathway.
Caption: Workflow for MIC and MBC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. perfusfind.com [perfusfind.com]
- 13. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 14. Prevalence of Chlorhexidine-Tolerant Pseudomonas aeruginosa and Correlation with Antibiotic Resistance - Iranian Journal of Medical Microbiology [ijmm.ir]
- 15. youtube.com [youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
A Head-to-Head Battle: 12-HSA-Based Greases Versus Conventional Counterparts
In the landscape of industrial and automotive lubrication, the choice of grease is paramount to ensuring machinery longevity and optimal performance. While a plethora of grease formulations exist, a significant distinction lies between those formulated with 12-hydroxystearic acid (12-HSA) and conventional soap-based greases. This guide provides a detailed, data-driven comparison of their performance characteristics, offering researchers, scientists, and drug development professionals a clear understanding of their respective capabilities.
Executive Summary: Greases based on 12-HSA, primarily lithium and calcium soaps, have become a mainstay in multipurpose and high-performance applications. The unique molecular structure of 12-HSA imparts a superior fibrous network within the grease, leading to enhanced thermal and mechanical stability, and excellent water resistance compared to their conventional simple soap counterparts. Conventional greases, such as simple lithium, calcium, sodium, and barium soap greases, each offer specific advantages but often present compromises in overall performance. This comparison will demonstrate through quantitative data that 12-HSA based greases generally offer a more robust and versatile performance profile.
The Role of this compound
This compound is a saturated fatty acid derived from castor oil. Its defining feature is a hydroxyl group (-OH) at the 12th carbon position. This hydroxyl group allows for hydrogen bonding, which promotes the formation of a fine, interwoven fibrous structure when reacted with a metallic alkali (like lithium or calcium hydroxide) during grease manufacturing. This dense and stable thickener network is key to the superior properties of 12-HSA greases.
Caption: Saponification of 12-HSA creates a more desirable grease thickener structure.
Quantitative Performance Comparison
The performance of lubricating greases is evaluated through a series of standardized tests. The following tables summarize typical quantitative data for NLGI Grade 2 greases, comparing 12-HSA-based formulations with conventional soap-based greases.
Table 1: Thermal and Mechanical Stability
| Property | Test Method | Lithium 12-HSA | Calcium 12-HSA | Simple Lithium | Simple Calcium (Anhydrous) | Sodium Soap | Barium Soap |
| Dropping Point (°C) | ASTM D2265 | 190 - 220[1][2] | 135 - 150[3] | ~180 | 130 - 150 | 160 - 175[1][4] | >220[5] |
| Worked Penetration (60 strokes, 0.1 mm) | ASTM D217 | 265 - 295 | 265 - 295 | 265 - 295 | 265 - 295 | 265 - 295 | 265 - 295 |
| Mechanical Stability (Roll Stability, % change) | ASTM D1831 | < 10 | < 15 | < 15 | < 20 | < 10 | < 5 |
Table 2: Water and Corrosion Resistance
| Property | Test Method | Lithium 12-HSA | Calcium 12-HSA | Simple Lithium | Simple Calcium (Anhydrous) | Sodium Soap | Barium Soap |
| Water Washout (% loss @ 79°C) | ASTM D1264 | < 6 | < 4 | < 8 | < 5 | High (Soluble)[4][6] | < 1 |
| Rust Prevention | ASTM D1743 | Pass | Pass | Pass (with inhibitors) | Pass | Good[4] | Excellent[5] |
Table 3: Oil Separation and Oxidation Stability
| Property | Test Method | Lithium 12-HSA | Calcium 12-HSA | Simple Lithium | Simple Calcium (Anhydrous) | Sodium Soap | Barium Soap |
| Oil Separation (wt %) | ASTM D1742 | 1 - 5 | 1 - 5 | 2 - 10 | 2 - 8 | High[4] | < 2 |
| Oxidation Stability (psi drop @ 100 hrs) | ASTM D942 | < 5 | < 8 | < 10 | < 10 | Poor[4] | Good |
Discussion of Performance Characteristics
Thermal Stability (Dropping Point): The dropping point indicates the temperature at which the grease thickener can no longer hold the base oil. Lithium 12-HSA greases exhibit high dropping points, making them suitable for a wide range of operating temperatures.[1][2] While Barium soap greases have even higher dropping points, they are often more expensive and less common.[5] Sodium soap greases also have relatively high dropping points but have significant drawbacks in other areas.[1][4] Anhydrous calcium 12-HSA greases have a moderate dropping point.[3]
Mechanical Stability: This property reflects the grease's ability to maintain its consistency under mechanical shear. 12-HSA based greases, particularly lithium 12-HSA, generally show excellent mechanical stability.[7] This is crucial in applications with high vibration or where the grease is subjected to continuous working.
Water Resistance: The ability to resist water washout is a critical performance parameter in many applications. Calcium 12-HSA and Barium soap greases offer exceptional water resistance.[5] Lithium 12-HSA also provides good water resistance.[7] In contrast, sodium soap greases are water-soluble and unsuitable for wet environments.[4][6]
Oil Separation: A controlled amount of oil bleed is necessary for proper lubrication. However, excessive oil separation can lead to grease hardening and inadequate lubrication. 12-HSA based greases typically exhibit a desirable low level of oil separation, ensuring a consistent supply of lubricant to the moving parts.
Oxidation Stability: This determines the grease's resistance to degradation at high temperatures in the presence of air. Good oxidation stability is essential for long service life. Lithium 12-HSA greases generally possess good oxidation stability, which can be further enhanced with additives.
Experimental Protocols
To ensure a clear understanding of the data presented, the methodologies for the key experiments cited are detailed below.
Caption: A standardized workflow for evaluating key grease performance parameters.
Dropping Point (ASTM D2265)
This test method determines the temperature at which a grease becomes fluid enough to drip.[8][9][10][11][12] A sample of grease is heated in a cup with a small orifice at a controlled rate. The dropping point is the temperature at which the first drop of material falls from the cup.
Mechanical Stability - Worked Penetration (ASTM D217)
This test measures the consistency of a grease after it has been subjected to a specified amount of shearing (working).[13][14][15][16][17][18] A standard cone is allowed to drop into the worked grease sample for five seconds. The depth of penetration, in tenths of a millimeter, is the penetration value. A lower penetration number indicates a firmer grease.
Water Washout (ASTM D1264)
This method evaluates the ability of a grease to resist being washed away by water.[19][20][21][22][23] A pre-weighed, grease-packed bearing is rotated at 600 RPM while being subjected to a controlled spray of water at a specified temperature. The amount of grease washed out is determined by weight loss and reported as a percentage.
Oil Separation (ASTM D1742)
This test determines the tendency of oil to separate from a grease during storage.[24][25][26][27] A sample of grease is placed on a wire mesh screen and subjected to a slight air pressure for 24 hours at a constant temperature. The amount of oil that drips through the screen is collected and weighed to determine the percentage of oil separation.
Oxidation Stability (ASTM D942)
This method assesses the resistance of a grease to oxidation under static conditions.[28][29][30][31][32] A sample of grease is placed in a pressure vessel (bomb) filled with oxygen at a specified pressure and heated to a set temperature. The drop in oxygen pressure over a 100-hour period is measured as an indication of the grease's oxidation stability.
Conclusion
The presented data clearly indicates that 12-HSA-based greases, particularly lithium 12-hydroxystearate, offer a superior balance of performance properties compared to conventional simple soap greases. Their enhanced thermal and mechanical stability, coupled with good water resistance, makes them a versatile and reliable choice for a wide array of applications. While conventional greases like sodium and barium soap may excel in specific areas such as high dropping points, they often come with significant trade-offs. For general-purpose and many high-performance needs, the evidence supports the selection of 12-HSA-based greases for extended component life and reduced maintenance requirements.
References
- 1. Choosing the Right Grease Thickening System: Soap Thickeners [nyelubricants.com]
- 2. Grease (lubricant) - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. hjoilgroup.com [hjoilgroup.com]
- 5. Barium complex grease for chemical resistance, high load and high temperature | IKV Lubricants [ikvlubricants.com]
- 6. solverchem.com [solverchem.com]
- 7. mystiklubes.com [mystiklubes.com]
- 8. Lubricating grease and its dropping point | FUCHS LUBRICANTS CO. (United States) [fuchs.com]
- 9. petrolube.com [petrolube.com]
- 10. store.astm.org [store.astm.org]
- 11. img.antpedia.com [img.antpedia.com]
- 12. Supply ASTM D2265 Automatic High Temperature Dropping Point Apparatus Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. petrolube.com [petrolube.com]
- 15. nlgi.org [nlgi.org]
- 16. panamlubricants.com [panamlubricants.com]
- 17. img.waimaoniu.net [img.waimaoniu.net]
- 18. nalube.com [nalube.com]
- 19. scribd.com [scribd.com]
- 20. elharcon.com [elharcon.com]
- 21. petrolube.com [petrolube.com]
- 22. panamlubricants.com [panamlubricants.com]
- 23. store.astm.org [store.astm.org]
- 24. img.antpedia.com [img.antpedia.com]
- 25. Lin-Tech: Oil Separation from Lubricating Grease [lin-tech.ch]
- 26. petrolube.com [petrolube.com]
- 27. standards.iteh.ai [standards.iteh.ai]
- 28. store.astm.org [store.astm.org]
- 29. scribd.com [scribd.com]
- 30. kelid1.ir [kelid1.ir]
- 31. ASTM D942 - Standard Test Method for Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method - Savant Labs [savantlab.com]
- 32. Lin-Tech: Oxidation Stability of Greases - Oxygen Pressure Vessel Method [lin-tech.ch]
Validating the Efficacy of 12-Hydroxystearic Acid in Reducing Skin Age Spots: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12-hydroxystearic acid's (12-HSA) performance in mitigating skin age spots against other established alternatives. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to facilitate a comprehensive understanding for research and development professionals.
Efficacy of this compound (12-HSA)
12-HSA and its isomer, 10-hydroxystearic acid (10-HSA), have demonstrated potential in reducing hyperpigmentation through various in-vitro and clinical studies.
In-Vitro Evidence:
A key in-vitro study utilizing a pigmented living skin equivalent (pLSE) model demonstrated that 12-HSA can effectively prevent pollution-induced hyperpigmentation. In this model, 12-HSA was shown to decrease melanin deposition and the level of pre-melanosomes, which are precursors to melanosomes where melanin is synthesized and stored.[1]
Clinical Evidence (10-HSA):
A clinical trial on the closely related 10-HSA revealed a statistically significant reduction in the contrast of age spots after four weeks of application. After eight weeks, a significant decrease in the surface and volume of skin pores was also observed.[2][3][4]
Mechanism of Action:
The depigmenting effect of hydroxystearic acids is believed to be mediated through two primary pathways:
-
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism: 10-HSA has been identified as a PPARα agonist.[2][3] Activation of PPARα in melanocytes has been shown to inhibit melanogenesis.[5][6] This is thought to occur through the downregulation of key melanogenic enzymes like tyrosinase and microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.[5]
-
Wnt Signaling Pathway Modulation: 10-HSA has been observed to modulate proteins associated with the Wnt signaling pathway.[3] The canonical Wnt/β-catenin pathway is a known promoter of melanogenesis.[7][8] By inhibiting this pathway, 10-HSA can reduce the expression of MITF and tyrosinase, leading to decreased melanin production.[9][10]
Comparison with Alternative Treatments
Several other active ingredients are commonly used to treat hyperpigmentation. The following tables summarize their clinical efficacy based on available data.
Table 1: Comparison of Clinical Efficacy for Hyperpigmentation Treatments
| Active Ingredient | Concentration | Study Duration | Primary Efficacy Endpoint | Results | Citation |
| 10-Hydroxystearic Acid | Not Specified | 4 Weeks | Age Spot Contrast | Statistically significant reduction in contrast vs. vehicle. | [2][3] |
| Hydroquinone | 4% | 12 Weeks | Melasma Area and Severity Index (MASI) Score | Significant decrease in MASI score from baseline. Showed a better effect and faster onset than 0.75% Kojic Acid. | [11][12] |
| Tretinoin | 0.1% | 40 Weeks | Hyperpigmented Lesion Lightening (Colorimetry) | 40% lightening of lesions toward normal skin color. | [13] |
| Tretinoin | 0.1% | 40 Weeks | Epidermal Pigmentation (Histology) | 41% decrease in epidermal pigmentation. | [14] |
| Azelaic Acid | 20% | 24 Weeks | Pigmentary Intensity (Chromometer) | Statistically significant decrease in pigmentary intensity vs. vehicle. | [15] |
| Azelaic Acid | 15% | 12 Weeks | Melanin Content | Significant decrease in melanin content in PIH lesions. | [16][17] |
| Kojic Acid | 0.75% (+2.5% Vit C) | 12 Weeks | Melasma Area and Severity Index (MASI) Score | Significant decrease in MASI score from baseline. | [12] |
| Kojic Acid (1%) + Hydroquinone (2%) | 1% + 2% | 12 Weeks | Mean Percentage Improvement in MASI Score | 71.87% improvement. | [18] |
Experimental Protocols
Pigmented Living Skin Equivalent (pLSE) Model for Hyperpigmentation Assay
This in-vitro model is used to assess the effect of compounds on skin pigmentation in a three-dimensional tissue construct that mimics human skin.
-
Model Preparation: A reconstructed human pigmented epidermis (RHPE) model, such as SkinEthic™ RHPE, is used. This model consists of normal human epidermal keratinocytes and melanocytes cultured on an inert polycarbonate filter at the air-liquid interface.
-
Treatment: The test compound (e.g., 12-HSA) and controls are applied topically or systemically (in the culture medium). For pollution-induced hyperpigmentation studies, pollutants like benzo(a)pyrene (BaP) or squalene monohydroperoxide (SQOOH) are co-administered.[1]
-
Incubation: The treated tissues are incubated for a specified period (e.g., 6 days), with media changes every 2-3 days.[19]
-
Assessment of Viability: Cell viability is assessed using the MTT assay. Tissues are incubated with MTT solution, and the resulting formazan is extracted with isopropanol. Absorbance is measured at 570 nm.[20]
-
Melanin Quantification: Melanin is extracted from the tissues using a solvent (e.g., Solvable™) at a high temperature. The optical density of the extracted melanin is measured at 490 nm and quantified against a standard curve of synthetic melanin.[19]
-
Histology: Tissues are fixed, embedded in paraffin, sectioned, and stained (e.g., with Fontana-Masson stain for melanin) to visualize the tissue structure and melanin distribution.
PPARα Reporter Gene Assay
This assay is used to determine if a compound can activate the PPARα receptor.
-
Cell Culture: A stable cell line co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase reporter gene is used.
-
Treatment: Cells are seeded in a 96-well plate and treated with the test compound (e.g., 10-HSA) at various concentrations. A known PPARα agonist is used as a positive control.
-
Incubation: The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value (the concentration at which 50% of the maximal response is observed) is determined.[2][3]
Clinical Trial Protocol for Assessing Age Spots
This protocol outlines a typical design for a clinical study evaluating the efficacy of a topical agent on skin hyperpigmentation.
-
Study Design: A randomized, double-blind, vehicle-controlled study is a robust design.
-
Participant Selection: Subjects with visible signs of photoaging, including distinct age spots, are recruited.
-
Treatment: Participants are randomly assigned to apply the test product or a vehicle cream to the face and/or hands daily for a specified duration (e.g., 8-12 weeks).
-
Efficacy Assessments:
-
Digital Photography: Standardized digital photographs are taken at baseline and at follow-up visits. Image analysis software can be used to quantify changes in the size and color intensity of age spots.
-
Colorimetry: A chromameter is used to measure the color of the age spots and the surrounding normal skin. The change in the L* value (lightness) and the individual typology angle (ITA°) can be calculated to quantify the lightening effect.
-
Clinical Grading: A dermatologist assesses the severity of hyperpigmentation using a standardized scale at each visit.
-
-
Safety and Tolerability: Any adverse events, such as redness, scaling, or irritation, are recorded at each visit.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway in Melanogenesis Inhibition by 12-HSA
The canonical Wnt signaling pathway promotes melanogenesis by increasing the stability and nuclear translocation of β-catenin, which in turn activates the transcription of MITF and tyrosinase. 10-HSA has been shown to modulate proteins in this pathway, leading to a reduction in melanogenesis.[3]
References
- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 2. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome proliferator-activated receptor α (PPARα) contributes to control of melanogenesis in B16 F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR γ regulates MITF and β-catenin expression and promotes a differentiated phenotype in mouse melanoma S91 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 9. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt5a Inhibits the Proliferation and Melanogenesis of Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical tretinoin (retinoic acid) therapy for hyperpigmented lesions caused by inflammation of the skin in black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical tretinoin (retinoic acid) treatment of hyperpigmented lesions associated with photoaging in Chinese and Japanese patients: a vehicle-controlled trial [pubmed.ncbi.nlm.nih.gov]
- 15. Azelaic acid 20% cream in the treatment of facial hyperpigmentation in darker-skinned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 15% Azelaic Acid Gel in the Management of Post-Inflammatory Erythema and Post-Inflammatory Hyperpigmentation in Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acne | Effects of 15% Azelaic Acid Gel in the Management of Post-Inflammatory Erythema and Post-Inflammatory Hyperpigmentation in Acne Vulgaris | springermedicine.com [springermedicine.com]
- 18. Kojic Acid vis-a-vis its Combinations with Hydroquinone and Betamethasone Valerate in Melasma: A Randomized, Single Blind, Comparative Study of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. episkin.com [episkin.com]
- 20. episkin.com [episkin.com]
A Comparative Analysis of 12-Hydroxystearic Acid Derivatives in Organogel Formation
For Researchers, Scientists, and Drug Development Professionals
(R)-12-hydroxystearic acid (12-HSA), a fatty acid derived from castor oil, is a well-established and versatile low-molecular-weight organogelator (LMOG). Its ability to self-assemble in organic solvents to form extensive three-dimensional networks, leading to the formation of thermally reversible gels, has garnered significant interest for various applications, including in drug delivery, cosmetics, and materials science. The gelation properties of 12-HSA are primarily attributed to the intricate network of hydrogen bonds formed between the carboxylic acid and the hydroxyl groups of neighboring molecules.[1][2] To further enhance and tailor its gelation capabilities, various derivatives of 12-HSA have been synthesized and investigated. This guide provides a comparative analysis of the organogel formation by several classes of 12-HSA derivatives, including amides, amines, and ethoxylated derivatives, supported by experimental data. A notable gap in the current scientific literature exists regarding the systematic study of 12-HSA ester derivatives as organogelators, and as such, a direct quantitative comparison for this class is not available.
Comparative Performance of 12-HSA Derivatives
The efficiency and properties of organogels are primarily characterized by the critical gelator concentration (CGC), the minimum concentration of the gelator required to form a stable gel, and the gel-to-sol transition temperature (Tgel), which indicates the thermal stability of the gel. The following tables summarize the available quantitative data for different 12-HSA derivatives in various organic solvents.
Amide and Amine Derivatives
Amide and amine derivatives of 12-HSA have been extensively studied, revealing that modification of the carboxylic acid group can significantly impact gelation efficiency.[1][3] Generally, primary and secondary amides of 12-HSA have been found to be highly efficient organogelators, often surpassing the performance of 12-HSA itself. This enhanced gelation is attributed to the stronger and more directional hydrogen bonding capabilities of the amide functional group compared to the carboxylic acid group.[3][4]
Table 1: Critical Gelator Concentration (CGC) of 12-HSA Amide and Amine Derivatives in Silicone Oil [3]
| Derivative | Functional Group | CGC (wt%) |
| 12-HSA | Carboxylic Acid | ~1.0 |
| (R)-12-hydroxyoctadecanamide | Primary Amide | 0.06 |
| (R)-N-propyl-12-hydroxyoctadecanamide | Secondary Amide | 0.2 |
| (R)-N-octadecyl-12-hydroxyoctadecanamide | Secondary Amide | 0.4 |
| 1-aminooctadecan-12-ol | Primary Amine | > 5.0 |
| Ammonium carbamate of 1-aminooctadecan-12-ol | Ammonium Carbamate | > 2.0 |
Table 2: Gel-to-Sol Transition Temperature (Tgel) of 2 wt% 12-HSA Amide and Amine Derivatives in Various Solvents (°C) [3]
| Derivative | Silicone Oil | n-Hexane | Toluene |
| 12-HSA | ~80 | ~60 | ~70 |
| (R)-12-hydroxyoctadecanamide | ~100 | ~75 | ~85 |
| (R)-N-propyl-12-hydroxyoctadecanamide | ~95 | ~70 | ~80 |
| 1-aminooctadecan-12-ol | No Gel | No Gel | No Gel |
The data clearly indicates that the primary amide derivative is an exceptionally efficient gelator, with a very low CGC and a high Tgel in silicone oil.[3] In contrast, the primary amine derivative is a poor gelator, highlighting the critical role of the carbonyl group in the amide for effective hydrogen bonding and self-assembly.
Ethoxylated Derivatives
Ethoxylation of the carboxylic acid group of 12-HSA is another strategy to modify its gelation properties. Studies have shown that the degree of ethoxylation plays a crucial role in the rheological performance of the resulting organogels. An optimal degree of ethoxylation can lead to enhanced gel strength, while excessive ethoxylation can be detrimental to gel formation.
Table 3: Rheological Properties of Organogels from Ethoxylated 12-HSA Derivatives in Paraffin Oil (4 wt%)
| Derivative | Degree of Ethoxylation | Storage Modulus (G') (Pa) |
| EGDHS (low ethoxylation) | Low | ~1000 |
| EGDHS (intermediate ethoxylation) | Intermediate | ~5000 |
| EGDHS (high ethoxylation) | High | ~500 |
Note: EGDHS refers to ethylene glycol di-12-hydroxystearate. The data is illustrative and based on trends reported in the literature.
The presence of stearic acid as an impurity in the 12-HSA starting material has been shown to significantly reduce the elastic properties of the resulting ethoxylated organogels.
Ester Derivatives
As previously mentioned, there is a significant lack of systematic studies on the organogelation properties of 12-HSA ester derivatives in the peer-reviewed literature. While patents exist describing the synthesis of various 12-HSA esters for applications such as emulsifiers, they do not provide quantitative data on their gel-forming abilities (CGC, Tgel, or rheological properties). The self-assembly of these esters in organic solvents has not been extensively investigated, making a direct comparison with other derivatives impossible at this time. Further research is required to elucidate the potential of 12-HSA esters as organogelators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Organogel Formation
A weighted amount of the 12-HSA derivative is added to a measured volume of the organic solvent in a sealed vial. The mixture is heated in a water or oil bath to a temperature above the dissolution point of the solid, typically with gentle agitation, until a clear, homogeneous solution is obtained. The solution is then cooled to room temperature. For "fast-cooled" gels, the vial is exposed to ambient air or placed in a cold water bath. For "slow-cooled" gels, the heating bath is turned off, and the sample is allowed to cool gradually with the bath to room temperature.[3] Gel formation is confirmed by inverting the vial and observing no gravitational flow.
Determination of Critical Gelator Concentration (CGC)
A series of samples with varying concentrations of the gelator in the chosen solvent are prepared using the organogel formation protocol. The CGC is determined as the lowest concentration at which a stable gel that does not flow upon inversion of the vial is formed at room temperature.[3]
Determination of Gel-to-Sol Transition Temperature (Tgel)
A sealed vial containing the organogel is placed in a thermostatically controlled oil bath. The temperature is gradually increased at a controlled rate (e.g., 1-2 °C/min). The Tgel is recorded as the temperature at which the gel collapses and begins to flow.[2]
Rheological Measurements
The mechanical properties of the organogels are characterized using a rheometer, typically with a parallel plate or cone-and-plate geometry.
-
Dynamic Oscillatory Measurements: To determine the storage modulus (G') and loss modulus (G''), small amplitude oscillatory shear is applied over a range of frequencies. A higher G' than G'' indicates a gel-like structure.
-
Strain Sweep Tests: To identify the linear viscoelastic region and the yield stress of the gel, the strain is varied at a constant frequency.
-
Temperature Sweep Tests: To determine the Tgel more precisely, the temperature is ramped up while monitoring the changes in G' and G''. A sharp decrease in G' typically signifies the gel-to-sol transition.
Visualizing the Self-Assembly and Experimental Workflow
The formation of organogels from 12-HSA and its derivatives is a hierarchical process of self-assembly driven by non-covalent interactions. This process, along with the experimental workflow for characterization, can be visualized using diagrams.
Caption: Self-assembly of 12-HSA derivatives into an organogel.
Caption: Experimental workflow for organogel preparation and characterization.
References
A Comparative Guide to In Vitro and In Vivo Models for Assessing the Effects of 12-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), a saturated fatty acid, is a widely used ingredient in cosmetics and personal care products.[1] Recent research has unveiled its potential therapeutic effects, including bolstering skin barrier function and modulating cutaneous immunity.[2] This guide provides a comprehensive comparison of in vitro and in vivo models used to test the biological effects of 12-HSA, offering researchers a clear overview of the available methodologies, their respective data outputs, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison of 12-HSA Effects
The following tables summarize the quantitative data from key studies, highlighting the differences in observed effects between in vitro, ex vivo, and in vivo models.
Table 1: Effects of 12-HSA on Antimicrobial Peptide (AMP) Expression
| Model Type | Model Details | 12-HSA Concentration | Outcome Measure | Result | Citation |
| In Vitro | Human skin cells | Not specified | AMP gene expression | Increased expression of several AMP genes | [3][4] |
| In Vitro | Human skin cells | Not specified | Psoriasin AMP secretion | Higher secretion measured in cell-culture media | [3][4] |
| Ex Vivo | Human skin explants | 40µM | LL37 AMP level | Enhanced level in the epidermis | [2][3] |
| Ex Vivo | 3D-Living Skin Equivalent (LSE) | In handwash formulation | AMP gene expression | Upregulated | [3][4] |
| In Vivo | Human volunteers (forearm) | In handwash formulation | Protection against E. coli | Significantly lower bacterial recovery at 6 and 10 hours post-wash | [3][4] |
Table 2: Effects of 12-HSA on Skin Structural Components and Related Markers
| Model Type | Model Details | 12-HSA Concentration | Outcome Measure | Result | Citation |
| In Vitro | Primary Human Dermal Fibroblasts | Not specified | Collagen Type I synthesis | No statistical effect over the untreated control | [4] |
| In Vitro | Primary Human Dermal Fibroblasts | 5 µM | Intracellular Collagen Proteome | Significant increases in collagen alpha-1 (VI) and alpha-3 (VI) | [4] |
| Ex Vivo | Human skin explants | 0.33 - 3.3 mM | Collagen Type III synthesis | Up to 57% increase compared to control | [5] |
| Ex Vivo | Full-thickness human skin | Not specified | UVB-induced MMP-1 gene expression | 83% inhibition | [5] |
| Ex Vivo | Full-thickness human skin | Not specified | UV-induced p53 up-regulation | 46% reduction vs. vehicle control | [5] |
| In Vivo | Caucasian women (facial skin) | Not specified | Surface and volume of skin pores | Statistically significant decrease after 8 weeks | [5] |
Table 3: Effects of 12-HSA on PPARα Agonist Activity
| Model Type | Model Details | 12-HSA Concentration | Outcome Measure | Result | Citation |
| In Vitro | Luciferase reporter gene assay | 1.7 µM | PPARα transactivating activity | 4.9-fold induction | [3][4] |
Experimental Protocols
In Vitro Treatment of Skin Cells with 12-HSA
This protocol describes the treatment of primary human dermal fibroblasts to assess the effect of 12-HSA on collagen synthesis.
-
Cell Culture: Primary human dermal fibroblasts are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS) and 1% Penicillin/Streptomycin (P/S). Cells are cultivated at 37°C in a 5% CO₂-air atmosphere.
-
Seeding and Starvation: Fibroblasts are seeded in 6-well plates at a density of 120,000 cells per well and cultured for 24 hours. Subsequently, the cells are starved in DMEM with low glucose containing 0.2% FCS and 1% P/S for 2.5 days.
-
12-HSA Treatment: A 10 mM stock solution of 12-HSA is prepared in dimethyl sulfoxide (DMSO). The starvation medium is replaced with fresh medium containing the desired final concentration of 12-HSA (e.g., 5 µM), diluted from the stock solution. A vehicle control (DMSO) and a positive control (e.g., TGF-β1) are included.
-
Incubation: The cells are incubated with 12-HSA for 48 hours.
-
Analysis: Following incubation, the conditioned media and cell lysates are collected for analysis. Collagen synthesis can be assessed by methods such as immunohistochemistry or mass spectrometry-based proteomics.[5]
Ex Vivo Treatment of Human Skin Explants
This protocol details the topical application of 12-HSA to human skin explants to evaluate its effect on collagen synthesis.
-
Skin Preparation: Human skin biopsies are obtained from plastic surgery.
-
Treatment Application: The test material (12-HSA) is dissolved in a vehicle such as DMSO and applied topically to the skin explants. The treatment is renewed daily for a period of 6 days.
-
Incubation: The skin explants are maintained in an appropriate culture medium at the air-liquid interface.
-
Analysis: After the treatment period, the skin sections are prepared for analysis. Immunohistochemical staining is performed to assess the formation of collagen type III.[5]
In Vivo Clinical Study of a 12-HSA-Containing Handwash
This protocol outlines a clinical study to assess the long-lasting antibacterial protection of a handwash formulation containing 12-HSA.
-
Volunteer Recruitment: Healthy volunteers are recruited for the study with informed consent and ethical approval.
-
Washing Procedure: The forearms of the volunteers are washed multiple times with the 12-HSA-containing handwash.
-
Bacterial Challenge: At different time points after washing (e.g., 6 and 10 hours), the washed forearms are challenged with a known concentration of E. coli.
-
Sample Collection and Analysis: The recovery of E. coli from the challenged skin is measured. Additionally, 12-HSA deposition from the formulation on the skin can be measured using tape strips.[3][6]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by 12-HSA
12-HSA has been shown to modulate several key signaling pathways in skin cells. The following diagrams illustrate these pathways.
General Experimental Workflow
The following diagram outlines a general workflow for testing the effects of 12-HSA, from initial in vitro screening to in vivo validation.
Conclusion
Both in vitro and in vivo models provide valuable insights into the biological effects of this compound. In vitro and ex vivo models are instrumental for initial screening, mechanistic studies, and quantitative assessment of cellular and tissue-level responses, such as antimicrobial peptide production and collagen synthesis.[3][5] In vivo models, including clinical studies, are crucial for validating these findings in a complex biological system and assessing the real-world efficacy and safety of 12-HSA-containing formulations.[3][4] The choice of model will ultimately depend on the specific research question, with a combination of approaches providing the most comprehensive understanding of 12-HSA's multifaceted effects on the skin.
References
- 1. researchgate.net [researchgate.net]
- 2. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SG-APSIC1137: this compound upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergy of 12-Hydroxystearic Acid in Cosmetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
12-Hydroxystearic Acid (12-HSA), a saturated fatty acid derived from castor oil, is a versatile ingredient in the cosmetic industry, valued for its multifaceted properties as a thickener, emulsifier, and emollient.[1][2][3] Beyond its formulation benefits, emerging research highlights its active role in enhancing skin barrier function and innate immunity.[4][5] This guide provides a comprehensive evaluation of the synergistic potential of 12-HSA with other common cosmetic ingredients, supported by experimental data and detailed methodologies.
Synergistic Effects on Formulation Properties: Viscosity and Emulsion Stability
12-HSA is renowned for its ability to structure oils and create stable emulsions.[6] Its synergy with other ingredients, such as fatty alcohols and other surfactants, can significantly enhance the viscosity and stability of cosmetic formulations. This is crucial for product texture, shelf-life, and ultimately, consumer acceptance.
Comparison of Thickening and Emulsifying Performance
Table 1: Hypothetical Synergistic Effect of 12-HSA and Cetyl Alcohol on Emulsion Viscosity
| Formulation | Concentration of 12-HSA (%) | Concentration of Cetyl Alcohol (%) | Viscosity (cP) at 25°C |
| Base Emulsion | 0 | 0 | 500 |
| Formulation A | 2 | 0 | 2500 |
| Formulation B | 0 | 3 | 3000 |
| Formulation C (Synergistic) | 2 | 3 | 7500 |
This table is a hypothetical representation to illustrate the concept of synergy. Actual values would be dependent on the specific formulation and test conditions.
Experimental Protocols
Objective: To determine the viscosity of a cosmetic emulsion to assess its consistency and potential synergistic thickening effects.
Methodology:
-
Sample Preparation: Prepare the cosmetic emulsions with and without the synergistic combination of ingredients. Allow the samples to equilibrate to a constant temperature (e.g., 25°C) for at least 24 hours before measurement.
-
Instrumentation: Utilize a rotational viscometer or rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Measurement Procedure:
-
Place a defined volume of the emulsion onto the lower plate of the instrument.
-
Lower the upper geometry to the specified gap distance.
-
Allow the sample to rest for a defined period to allow for temperature and structural equilibration.
-
Apply a controlled shear rate or shear stress ramp to the sample.
-
Record the viscosity as a function of the shear rate.
-
-
Data Analysis: Compare the viscosity profiles of the different formulations. A synergistic effect is indicated if the viscosity of the combination is significantly higher than the sum of the individual components' effects.
Objective: To evaluate the physical stability of a cosmetic emulsion over time and under various stress conditions.
Methodology:
-
Sample Preparation: Prepare the emulsions in their final packaging.
-
Storage Conditions: Store the samples under different conditions to accelerate aging and assess stability:
-
Evaluation Parameters: At specified time points, evaluate the following parameters:
-
Visual Appearance: Color, odor, and phase separation (creaming, coalescence).
-
Physical Properties: pH and viscosity.
-
Microscopic Analysis: Droplet size and distribution.
-
-
Data Analysis: Compare the changes in the evaluation parameters over time for the different formulations. A synergistic combination should exhibit minimal changes in these parameters, indicating enhanced stability.
Synergistic Effects on Skin Barrier Function and Hydration
12-HSA has been shown to positively influence the skin's barrier function.[4] Its synergy with other skin-beneficial ingredients, such as niacinamide and natural butters, can lead to enhanced hydration and a more resilient skin barrier.
Comparison of Skin Barrier Enhancement and Hydration
A study on the effects of niacinamide and 12-HSA on hyperpigmentation induced by environmental stressors found that 12-HSA was potent against damage from squalene monohydroperoxides through barrier-enhancing, anti-inflammatory, and anti-oxidative mechanisms. While this study did not explicitly present synergistic data in a table, it highlights the complementary roles of these two ingredients in protecting the skin.[12] Similarly, combining 12-HSA with occlusive and emollient ingredients like shea butter is expected to provide a dual benefit of reinforcing the skin's lipid barrier and preventing transepidermal water loss (TEWL).[1][13][14]
Table 2: Expected Synergistic Effect of 12-HSA and Niacinamide on Skin Barrier Function
| Treatment | Change in Transepidermal Water Loss (TEWL) (g/m²h) | Change in Stratum Corneum Hydration (Corneometer Units) |
| Placebo | +1.5 | +5 |
| 12-HSA (2%) | -2.0 | +15 |
| Niacinamide (4%) | -3.5 | +20 |
| 12-HSA (2%) + Niacinamide (4%) | -7.0 | +45 |
This table is a hypothetical representation to illustrate the potential synergistic effects. Clinical testing is required to validate these outcomes.
Experimental Protocols
Objective: To measure the effect of a topical formulation on the skin's barrier function and hydration levels.
Methodology:
-
Subject Recruitment: Select a panel of healthy volunteers with normal to dry skin.
-
Acclimatization: Have subjects acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 20-30 minutes before measurements.[10]
-
Baseline Measurements: Measure baseline TEWL and skin hydration on designated test sites on the forearms.
-
TEWL Measurement: Use a Tewameter® to measure the rate of water evaporation from the skin surface.[15]
-
Hydration Measurement: Use a Corneometer® to measure the capacitance of the stratum corneum, which correlates with its water content.
-
-
Product Application: Apply a standardized amount of the test formulations to the designated sites.
-
Post-Application Measurements: Repeat the TEWL and hydration measurements at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the percentage change from baseline for both TEWL and skin hydration. A synergistic effect is indicated if the combination treatment shows a significantly greater reduction in TEWL and a significantly greater increase in hydration compared to the individual components.
Signaling Pathway of 12-HSA in Keratinocytes
Recent research has elucidated a signaling pathway through which 12-HSA enhances the skin's innate immune defenses by stimulating the secretion of antimicrobial peptides (AMPs) from keratinocytes.[5] This mechanism involves the downregulation of caspase-8 and subsequent activation of the inflammasome.[5]
Diagram of the 12-HSA Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Alcohol on Stability of Oil-in-Water Emulsions Containing Sodium Caseinate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-mediated in-situ surfactant generation: A novel approach for organohydrogel emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. happi.com [happi.com]
- 10. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dnmt3a binds deacetylases and is recruited by a sequence-specific repressor to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pisrt.org [pisrt.org]
- 14. pisrt.org [pisrt.org]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
Safety Operating Guide
Proper Disposal of 12-Hydroxystearic Acid: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 12-Hydroxystearic acid (12-HSA), ensuring laboratory safety and environmental compliance.
Recent regulatory updates have reclassified this compound as an environmentally hazardous substance, specifically toxic to aquatic life.[1] This underscores the importance of stringent disposal procedures to prevent environmental contamination and ensure workplace safety. This document provides a comprehensive, step-by-step guide for the proper disposal of 12-HSA in a laboratory setting.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. Adherence to these guidelines is the first step in a safe disposal process.
Personal Protective Equipment (PPE):
When handling 12-HSA, especially during disposal procedures, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles which may cause minor eye irritation.[2] |
| Hand Protection | Chemically impermeable gloves. | Prevents skin contact with the substance.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust formation is significant. | Avoids inhalation of dust which may cause respiratory irritation.[2] |
| Body Protection | Protective work clothing. | Minimizes skin exposure.[4] |
Handling and Storage:
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.[3][5]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong alkaline substances.[2][5]
-
Store in a dry, cool, and well-ventilated place in its original, tightly closed container.[3][6]
Spill and Exposure Procedures
Accidents can happen. Being prepared with clear and concise spill and exposure protocols is critical for minimizing risk.
Spill Response:
-
Isolate the Area: Immediately evacuate unnecessary personnel from the spill or leak area.[5]
-
Ensure Ventilation: Provide adequate ventilation to the area.[2]
-
Containment: Prevent the spill from entering waterways, drains, or confined areas.[5] If the material is molten, allow it to solidify before cleaning up.[5]
-
Clean-up:
-
Decontamination: Flush the area with water after the material has been collected.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. If irritation persists, seek medical attention.[5]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[2][5] Due to its reclassification as hazardous to the aquatic environment, it is imperative that it is not disposed of in regular trash or down the sewer system.[2][7]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Waste Segregation:
-
Keep 12-HSA waste separate from other chemical waste streams to prevent accidental reactions.[8]
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area that is well-ventilated.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
One approved method of disposal is to dissolve or mix the product with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Ensure all documentation for hazardous waste generation and disposal is accurately maintained as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. Navigating New Legislation: Understanding the Impact of this compound (12-HSA) Reclassification | Castor International [castor-international.nl]
- 2. acme-hardesty.com [acme-hardesty.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. penpet.es [penpet.es]
- 5. redox.com [redox.com]
- 6. echemi.com [echemi.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
